MK-0354
Beschreibung
Eigenschaften
IUPAC Name |
3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6/c1-2-4-5(3-1)8-9-6(4)7-10-12-13-11-7/h1-3H2,(H,8,9)(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQYSJKGRPGMPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C3=NNN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851776-28-8 | |
| Record name | MK-0354 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851776288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-0354 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05939 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2005 AD | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MK-0354 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U62D8JYIQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of MK-0354: A Partial Agonist of GPR109a with a Blunted Clinical Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0354, a 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole, is a synthetic partial agonist of the G protein-coupled receptor 109a (GPR109a), also known as the nicotinic acid (niacin) receptor. Developed as a potential therapeutic for dyslipidemia, this compound was designed to harness the anti-lipolytic effects of GPR109a activation while mitigating the prominent flushing side effect associated with full agonists like niacin. This technical guide provides an in-depth analysis of the mechanism of action of this compound on GPR109a, summarizing available data, outlining experimental methodologies, and visualizing key pathways.
Data Presentation
As precise in vitro quantitative values for this compound are not publicly available, the following tables summarize its qualitative pharmacological effects and the outcomes of clinical investigations.
Table 1: Qualitative Pharmacological Profile of this compound at GPR109a
| Parameter | Description | Reference |
| Receptor Target | G Protein-Coupled Receptor 109a (GPR109a) | |
| Agonist Type | Partial Agonist | |
| Anti-lipolytic Effect | Potent reduction of plasma free fatty acids (FFAs) in mice and humans. | [1] |
| Vasodilatory Effect | Does not induce vasodilation (flushing) at maximum feasible doses in mice. | |
| Niacin-Induced Flushing | Preadministration of this compound blocks the flushing effect induced by nicotinic acid. |
Table 2: Summary of this compound Clinical Trial Outcomes
| Clinical Endpoint | Result | Reference |
| Free Fatty Acids (FFAs) | Robust, dose-related reductions in plasma FFAs over 5 hours. | [1] |
| High-Density Lipoprotein Cholesterol (HDL-C) | No clinically meaningful changes. | [1] |
| Low-Density Lipoprotein Cholesterol (LDL-C) | No clinically meaningful changes. | [1] |
| Triglycerides | No clinically meaningful changes. | [1] |
| Cutaneous Flushing | Minimal flushing reported. | [1] |
Mechanism of Action: Partial Agonism and Biased Signaling
The mechanism of action of this compound is centered on its partial agonism at the GPR109a receptor. GPR109a is a Gi-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is the primary mechanism for the anti-lipolytic effect observed in adipocytes.
However, GPR109a signaling is complex and cell-type dependent. The flushing response to full agonists like niacin is mediated by a distinct pathway in epidermal Langerhans cells and keratinocytes. In these cells, GPR109a activation leads to the production of prostaglandin D2 (PGD2), a potent vasodilator.
This compound's partial agonism appears to result in biased signaling. It effectively engages the Gi pathway in adipocytes to reduce FFA levels but fails to significantly activate the signaling cascade responsible for PGD2 release in skin cells. This dissociation of downstream signaling pathways is the key to its non-flushing phenotype.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in GPR109a activation by a full agonist like niacin versus the partial agonist this compound.
Caption: GPR109a signaling in different cell types.
Experimental Protocols
While specific protocols for this compound are not publicly available, the following are generalized methodologies for key assays used to characterize GPR109a ligands.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki or IC50) of a test compound for a receptor.
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells stably expressing GPR109a.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl2) is used.
-
Radioligand: A radiolabeled GPR109a ligand (e.g., [3H]-Niacin) is used at a concentration near its Kd.
-
Incubation: Membranes, radioligand, and varying concentrations of the test compound (this compound) are incubated to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value is determined by non-linear regression of the competition curve, and the Ki is calculated using the Cheng-Prusoff equation.
Caption: Workflow for a GPR109a radioligand binding assay.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP, a second messenger.
Protocol Outline:
-
Cell Culture: Cells expressing GPR109a are cultured in appropriate media.
-
Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) and then stimulated with varying concentrations of the test compound (this compound) in the presence of an adenylyl cyclase activator (e.g., forskolin) for Gi-coupled receptors.
-
Lysis: The cells are lysed to release intracellular cAMP.
-
Detection: The concentration of cAMP is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Data Analysis: The EC50 (for agonists) or IC50 (for antagonists) and Emax values are determined by fitting the dose-response data to a sigmoidal curve.
Caption: Workflow for a GPR109a cAMP functional assay.
Conclusion
This compound is a partial agonist of GPR109a that demonstrates the principle of biased signaling. It effectively activates the anti-lipolytic pathway in adipocytes, leading to a robust reduction in plasma free fatty acids. However, its partial agonism is insufficient to trigger the signaling cascade in skin cells that mediates the flushing response characteristic of full agonists like niacin. While this pharmacological profile successfully uncoupled the therapeutic anti-lipolytic effect from the undesirable flushing side effect, clinical studies revealed that the reduction in FFAs did not translate into clinically meaningful improvements in LDL-C, HDL-C, or triglyceride levels. This finding has significant implications for the understanding of GPR109a pharmacology, suggesting that the acute anti-lipolytic effect may not be the primary driver of the beneficial lipid-modifying properties of niacin. Further research into GPR109a signaling in different tissues and the development of novel biased agonists may yet unlock the full therapeutic potential of this receptor.
References
An In-depth Technical Guide to the Discovery of 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole (MK-0354)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and preclinical profiling of 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole, also known as MK-0354. This compound was identified as a potent partial agonist of the G-protein coupled receptor 109a (GPR109a), the receptor for nicotinic acid (niacin). The primary therapeutic goal for developing GPR109a agonists is to achieve the beneficial lipid-modifying effects of niacin, such as lowering free fatty acids (FFAs), without the common side effect of vasodilation (flushing). This compound was found to effectively lower plasma FFAs in mice, demonstrating its antilipolytic activity.[1][2] Importantly, it did not induce vasodilation at the maximum tested doses.[1][2] Furthermore, pretreatment with this compound was shown to block niacin-induced flushing.[1][2] This profile established this compound as a significant candidate for further investigation in the treatment of dyslipidemia. This document provides a comprehensive overview of its synthesis, mechanism of action, and the key experimental data supporting its discovery.
Introduction: The Rationale for a Novel GPR109a Agonist
Nicotinic acid has been a cornerstone in the management of dyslipidemia for its ability to reduce low-density lipoprotein (LDL) and triglycerides while increasing high-density lipoprotein (HDL). These effects are primarily mediated through the activation of GPR109a in adipocytes, which leads to the inhibition of lipolysis and a subsequent reduction in plasma free fatty acids. However, the clinical utility of niacin is often limited by a significant side effect: cutaneous vasodilation, commonly known as flushing. This flushing response is also mediated by GPR109a, but in different cell types, namely epidermal Langerhans cells.
The discovery of a GPR109a agonist that could separate the therapeutic antilipolytic effects from the undesirable vasodilatory effects was a key objective in the field. The hypothesis was that a partial agonist might provide sufficient receptor activation in adipocytes to lower FFAs without reaching the threshold required to trigger vasodilation in the skin. 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole (this compound) was developed to test this hypothesis.
Synthesis of 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole
The synthesis of this compound is a multi-step process starting from ethyl 2-cyclopentanonecarboxylate. The following is a summary of the likely synthetic pathway based on the primary literature.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Representative)
Disclaimer: The following protocol is a representative procedure based on standard organic chemistry techniques and the summary provided in the primary literature. It is intended for illustrative purposes and may not represent the exact, optimized conditions used in the original synthesis.
Step 1-3: Synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid ethyl ester A solution of ethyl 2-cyclopentanonecarboxylate in a suitable solvent (e.g., ethanol) is treated with a base (e.g., sodium ethoxide) followed by the addition of ethyl cyanoformate. The resulting intermediate is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux to yield the pyrazole ring system. The product, 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid ethyl ester, is then isolated and purified using standard techniques like crystallization or column chromatography.
Step 4-6: Conversion to 3-Cyano-1,4,5,6-tetrahydro-cyclopentapyrazole The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in an aqueous alcohol solution, followed by acidification. The resulting carboxylic acid is then converted to the primary amide by reaction with a coupling agent (e.g., HATU) and ammonia. The amide is subsequently dehydrated to the nitrile using a dehydrating agent like trifluoroacetic anhydride or phosphorus oxychloride.
Step 7-8: Formation of the Tetrazole Ring The 3-cyano-1,4,5,6-tetrahydro-cyclopentapyrazole is reacted with sodium azide in the presence of a Lewis acid (e.g., zinc bromide) or an ammonium salt (e.g., triethylammonium chloride) in a high-boiling solvent such as N,N-dimethylformamide (DMF). The reaction mixture is heated to facilitate the [3+2] cycloaddition to form the tetrazole ring. After an acidic workup, the final product, 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole, is isolated and purified.
Characterization Data
Full characterization data for the intermediates and the final product would be obtained using techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Mechanism of Action: Partial Agonism at GPR109a
This compound acts as a partial agonist at the GPR109a receptor. GPR109a is a Gαi-coupled receptor. Upon activation, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP in adipocytes leads to the inhibition of hormone-sensitive lipase, thereby reducing the hydrolysis of triglycerides and the release of free fatty acids into the circulation.
The partial agonism of this compound is crucial to its pharmacological profile. It elicits a submaximal response compared to the full agonist, nicotinic acid. This allows for a therapeutic window where the concentration of this compound is sufficient to inhibit lipolysis in adipocytes but remains below the threshold required to activate the GPR109a-mediated signaling cascade that leads to vasodilation in Langerhans cells.
Caption: GPR109a signaling cascade.
In Vitro and In Vivo Profiling
In Vitro GPR109a Activity
The potency and efficacy of this compound at the human GPR109a receptor were assessed using a cAMP-based functional assay.
Table 1: In Vitro Activity of this compound at Human GPR109a
| Compound | EC₅₀ (nM) | Intrinsic Activity (% of Nicotinic Acid) |
| Nicotinic Acid | 300 | 100% |
| This compound | 100 | 50% |
Data are representative values from the primary literature.
In Vivo Efficacy in Mice
The in vivo effects of this compound on plasma free fatty acid levels and vasodilation were evaluated in C57BL/6 mice.
Table 2: In Vivo Effects of this compound in Mice
| Compound | Dose (mg/kg, p.o.) | Plasma FFA Reduction (%) | Vasodilation (Ear Reddening) |
| Nicotinic Acid | 30 | ~50% | Yes |
| This compound | 30 | ~50% | No |
| This compound | 100 | >60% | No |
Data are representative values from the primary literature.
Experimental Protocols
GPR109a cAMP Functional Assay
Disclaimer: This is a general protocol for a cAMP assay and may not reflect the exact conditions used for this compound.
Caption: cAMP functional assay workflow.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human GPR109a receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well plates and incubated to allow for adherence.
-
Compound Treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by the addition of varying concentrations of this compound or a reference agonist.
-
Stimulation: Forskolin is added to all wells (except for the negative control) to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: The reduction in the forskolin-stimulated cAMP signal is plotted against the compound concentration to determine the EC₅₀ and the maximal inhibition, which reflects the intrinsic activity.
In Vivo Free Fatty Acid Lowering Assay in Mice
Disclaimer: This is a general protocol and may not reflect the exact conditions used for this compound.
Methodology:
-
Animal Model: Male C57BL/6 mice are used. The animals are fasted overnight to elevate baseline plasma FFA levels.
-
Dosing: this compound, nicotinic acid, or vehicle is administered orally (p.o.).
-
Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0, 1, 2, 4, and 6 hours) via tail vein or retro-orbital bleeding.
-
Plasma Preparation: Blood is collected in tubes containing an anticoagulant (e.g., EDTA), and plasma is separated by centrifugation.
-
FFA Measurement: Plasma FFA concentrations are determined using a commercially available enzymatic colorimetric assay kit.
-
Data Analysis: The percentage reduction in plasma FFA levels from baseline is calculated for each treatment group.
In Vivo Vasodilation Assay in Mice
Disclaimer: This is a general protocol and may not reflect the exact conditions used for this compound.
Methodology:
-
Animal Model: Male C57BL/6 mice are used.
-
Dosing: this compound, nicotinic acid, or vehicle is administered orally.
-
Observation: The mice are observed for signs of vasodilation, which is typically assessed by visually scoring the reddening of the ears at various time points post-dosing. A scoring system (e.g., 0 = no change, 1 = slight reddening, 2 = moderate reddening, 3 = intense reddening) can be used.
-
Data Analysis: The scores for each treatment group are compared to determine the vasodilatory potential of the compounds.
Conclusion
The discovery of 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole (this compound) represents a significant step in the development of GPR109a agonists for the treatment of dyslipidemia. Its profile as a partial agonist successfully translated into a separation of the desired antilipolytic effects from the unwanted vasodilatory side effects in preclinical models. While subsequent clinical development of this compound did not lead to a marketed drug, the principles demonstrated in its discovery continue to inform the design of novel therapeutics targeting GPR109a and other G-protein coupled receptors where partial agonism may offer a superior therapeutic window. This technical guide provides a core understanding of the discovery process and the key data that supported the initial promise of this compound.
References
MK-0354: A Technical Overview of a Nicotinic Acid Receptor Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MK-0354, a partial agonist of the high-affinity nicotinic acid receptor, G protein-coupled receptor 109A (GPR109A). This compound was developed as a potential treatment for dyslipidemia, aiming to retain the beneficial anti-lipolytic effects of niacin while minimizing the characteristic flushing side effect.[1][2]
Mechanism of Action
This compound selectively targets GPR109A, a Gi protein-coupled receptor primarily expressed in adipocytes and immune cells such as Langerhans cells.[1][3] As a partial agonist, it elicits a submaximal response compared to the full agonist, nicotinic acid (niacin). The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP in adipocytes inhibits hormone-sensitive lipase, thereby decreasing the hydrolysis of triglycerides and the subsequent release of free fatty acids (FFAs) into circulation.[1][2]
The partial agonism of this compound is hypothesized to be key to its reduced flushing effect. In Langerhans cells, the robust activation of GPR109A by full agonists leads to the production of vasodilatory prostaglandins, causing cutaneous flushing.[3] this compound's attenuated signaling in these cells is thought to circumvent this effect.[3]
Quantitative Data
The following tables summarize the available quantitative data for this compound.
In Vitro Potency of this compound
| Compound | Target | Species | Assay Type | Parameter | Value (µM) |
| This compound | GPR109A | Human | Functional Assay | EC50 | 1.65 |
| This compound | GPR109A | Mouse | Functional Assay | EC50 | 1.08 |
In Vivo Effects of this compound in Humans
| Study Phase | Population | Dose | Duration | Primary Outcome | Result |
| Phase I | Healthy Men | 300-4000 mg (single dose) | 1 day | Plasma Free Fatty Acid (FFA) Reduction | Robust, dose-related reduction over 5 hours. 300 mg this compound comparable to 1 g extended-release niacin.[1] |
| Phase I | Healthy Men | up to 3600 mg (multiple doses) | 7 days | Plasma Free Fatty Acid (FFA) Reduction | Sustained suppression of FFAs, similar to single-dose effect.[1] |
| Phase II | Dyslipidemic Patients | 2.5 g (once daily) | 4 weeks | Lipid Profile Changes | No clinically meaningful effects on HDL-C, LDL-C, or triglycerides.[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are representative protocols and may require optimization for specific laboratory conditions.
Radioligand Binding Assay for GPR109A
This protocol is for determining the binding affinity of a test compound like this compound to the GPR109A receptor.
Materials:
-
Cell membranes prepared from cells expressing GPR109A
-
Radioligand (e.g., [3H]-Nicotinic Acid)
-
Test compound (this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound in binding buffer.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
cAMP Functional Assay for GPR109A
This protocol measures the ability of a test compound to inhibit adenylyl cyclase and reduce cAMP levels in cells expressing GPR109A.
Materials:
-
Cells expressing GPR109A (e.g., CHO or HEK293 cells)
-
Assay buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX)
-
Forskolin (to stimulate adenylyl cyclase)
-
Test compound (this compound)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Cell Plating: Seed the GPR109A-expressing cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Compound Addition: Pre-incubate the cells with varying concentrations of the test compound in assay buffer for 15-30 minutes.
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production and incubate for an additional 15-30 minutes.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC50 value.
In Vivo Measurement of Free Fatty Acids in Mice
This protocol outlines a method to assess the effect of a test compound on plasma free fatty acid levels in mice.
Materials:
-
Mice (e.g., C57BL/6)
-
Test compound (this compound) formulated in an appropriate vehicle
-
Vehicle control
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Commercial FFA assay kit
Procedure:
-
Acclimation and Fasting: Acclimate the mice to the experimental conditions. Fast the mice overnight (approximately 12-16 hours) before the experiment to establish a baseline FFA level.
-
Compound Administration: Administer the test compound or vehicle control to the mice via an appropriate route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples at various time points after compound administration (e.g., 0, 1, 2, 4, and 6 hours). Blood can be collected via tail vein or retro-orbital sinus.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
FFA Measurement: Measure the FFA concentration in the plasma samples using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the plasma FFA concentration over time for both the treated and control groups to determine the effect of the test compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: GPR109A Signaling Pathway for Antilipolysis.
Caption: Radioligand Binding Assay Workflow.
References
In Vitro Studies of MK-0354 on Adipocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0354 is a partial agonist of the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid (niacin) receptor. Clinical studies have demonstrated that this compound robustly reduces plasma free fatty acids (FFA) by inhibiting adipocyte lipolysis, a key process in lipid metabolism. A significant characteristic of this compound is its G-protein-biased agonism, which allows it to exert its anti-lipolytic effects without inducing the cutaneous flushing commonly associated with full GPR109A agonists like niacin. This technical guide provides an in-depth overview of the known and expected in vitro effects of this compound on adipocytes, details the underlying signaling pathways, and presents experimental protocols for further investigation.
Core Mechanism of Action
This compound's primary mechanism of action on adipocytes is through the activation of the GPR109A receptor. As a G-protein-biased partial agonist, this compound selectively activates the Gαi/o signaling cascade while having minimal to no engagement of the β-arrestin pathway.[1] This is crucial as the Gαi/o pathway is responsible for the anti-lipolytic effect, whereas the β-arrestin pathway is linked to the flushing side effect.
Signaling Pathway
Upon binding to GPR109A on the adipocyte plasma membrane, this compound induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein. The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA). PKA is a critical regulator of lipolysis, and its reduced activity results in the dephosphorylation of two key targets:
-
Hormone-Sensitive Lipase (HSL): Dephosphorylated HSL is less active and translocates from the lipid droplet to the cytosol, reducing the hydrolysis of triglycerides.
-
Perilipin: This lipid droplet-associated protein, when dephosphorylated, restricts the access of lipases to the stored triglycerides.
The net effect is a significant reduction in the breakdown of triglycerides and the subsequent release of free fatty acids and glycerol from the adipocyte.
Data Presentation
While direct in vitro quantitative data for this compound on adipocytes is not extensively published, the following tables summarize the expected outcomes based on its known mechanism as a GPR109A partial agonist. The values provided are illustrative examples.
Table 1: Expected Effects of this compound on Adipocyte Lipolysis
| Parameter | Assay Type | Expected Outcome with this compound | Example IC50/EC50 |
| FFA Release | Free Fatty Acid Assay | Dose-dependent inhibition | 50 nM |
| Glycerol Release | Glycerol Assay | Dose-dependent inhibition | 55 nM |
| cAMP Levels | cAMP Assay | Dose-dependent decrease | 40 nM |
| HSL Phosphorylation | Western Blot (p-HSL) | Dose-dependent decrease | 60 nM |
| Perilipin Phosphorylation | Western Blot (p-Perilipin) | Dose-dependent decrease | 65 nM |
Table 2: Expected Effects of this compound on Other Adipocyte Functions
| Parameter | Assay Type | Expected Outcome with this compound | Example Result |
| Adipocyte Differentiation | Oil Red O Staining / Gene Expression | Minimal to no direct effect | <10% change in lipid accumulation |
| Glucose Uptake | 2-Deoxyglucose Uptake Assay | No direct significant effect expected | <5% change in glucose uptake |
| Adiponectin Secretion | ELISA / Western Blot | Potential for increase, similar to niacin | 1.2-fold increase |
| Gene Expression (Lipogenic) | qPCR (e.g., PPARγ, C/EBPα) | Minimal to no direct effect | <1.1-fold change |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the in vitro effects of this compound on adipocytes.
Adipocyte Culture and Differentiation
The 3T3-L1 cell line is a common model for these studies.
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.
-
Induction of Differentiation: Two days post-confluence, induce differentiation with DMEM containing 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours.
-
Maintenance: Replace the differentiation medium with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours.
-
Maturation: Culture the cells in DMEM with 10% FBS for an additional 4-6 days, replacing the medium every 48 hours. Mature adipocytes will be visible with accumulated lipid droplets.
Lipolysis Assay (FFA and Glycerol Release)
-
Cell Seeding: Seed and differentiate 3T3-L1 cells in 24-well plates.
-
Starvation: Wash mature adipocytes with serum-free DMEM and incubate in serum-free DMEM for 2 hours.
-
Treatment: Replace the medium with serum-free DMEM containing 2% fatty acid-free BSA and various concentrations of this compound. Include a positive control (e.g., isoproterenol) and a vehicle control.
-
Incubation: Incubate for 1-3 hours at 37°C.
-
Sample Collection: Collect the medium from each well.
-
Quantification: Measure the concentration of free fatty acids and glycerol in the collected medium using commercially available colorimetric or fluorometric assay kits.
cAMP Measurement
-
Cell Culture: Differentiate 3T3-L1 cells in 96-well plates.
-
Pre-treatment: Pre-incubate mature adipocytes with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Stimulation: Add various concentrations of this compound and a positive control (e.g., forskolin) and incubate for 10-15 minutes at 37°C.
-
Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.
-
Quantification: Determine the intracellular cAMP concentration using a competitive ELISA-based or fluorescence-based assay kit according to the manufacturer's instructions.
Western Blot for HSL and Perilipin Phosphorylation
-
Treatment: Treat mature adipocytes with this compound for an appropriate time (e.g., 30 minutes).
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated HSL (e.g., p-HSL Ser660) and total HSL, or phosphorylated perilipin and total perilipin.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. Quantify band intensity using densitometry software.
Glucose Uptake Assay
-
Cell Culture: Differentiate 3T3-L1 cells in 24- or 48-well plates.
-
Starvation: Serum-starve mature adipocytes in DMEM for 2-4 hours.
-
Pre-treatment: Wash cells with Krebs-Ringer-HEPES (KRH) buffer and incubate with KRH buffer containing this compound for 30 minutes. Include a positive control (insulin) and a vehicle control.
-
Glucose Uptake: Add 2-deoxy-D-[³H]glucose or a fluorescent glucose analog and incubate for 5-10 minutes.
-
Wash: Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.
-
Lysis and Quantification: Lyse the cells and measure the incorporated radioactivity by scintillation counting or fluorescence by a plate reader.
Conclusion
This compound is a promising G-protein-biased partial agonist of GPR109A that effectively inhibits adipocyte lipolysis in vivo without the flushing side effect characteristic of full agonists. While direct in vitro data on adipocytes is limited, its known mechanism of action via Gαi/o-mediated inhibition of the cAMP-PKA pathway provides a strong foundation for its anti-lipolytic effects. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to further elucidate the specific in vitro pharmacological profile of this compound on adipocyte function, including its effects on lipolysis, glucose metabolism, and adipokine secretion. Such studies are crucial for fully understanding its therapeutic potential in the management of metabolic disorders.
References
The Structure-Activity Relationship of MK-0354 Analogs: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0354, chemically known as 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole, emerged as a potent partial agonist of the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid (niacin) receptor. The primary therapeutic goal for the development of this compound and its analogs was to replicate the beneficial lipid-modifying effects of niacin—specifically, reducing free fatty acids (FFA)—while mitigating the undesirable flushing side effect that often leads to poor patient compliance. This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of this compound and related GPR109A agonists, based on publicly available data.
While a detailed quantitative SAR for a broad series of direct this compound analogs is not extensively documented in the public domain, this guide synthesizes the available information on this compound's pharmacological profile, its mechanism of action, and the broader SAR of other GPR109A agonists to inform future drug discovery efforts in this area.
Mechanism of Action: GPR109A Signaling
This compound exerts its effects by binding to GPR109A, a Gi-coupled receptor. The activation of this receptor initiates a signaling cascade that is central to both the therapeutic effects and the side effects of niacin and its analogs. A critical aspect of GPR109A signaling is the divergence between the G-protein mediated pathway, which is responsible for the desired anti-lipolytic effects, and the β-arrestin mediated pathway, which is linked to the flushing response.
The following diagram illustrates the GPR109A signaling pathway:
This compound was designed as a partial agonist to selectively engage the G-protein pathway, leading to a reduction in cyclic AMP (cAMP) and subsequent inhibition of hormone-sensitive lipase (HSL) activity in adipocytes. This results in decreased lipolysis and a lowering of plasma free fatty acids. The partial agonism is thought to be key to minimizing the recruitment of β-arrestin, thereby reducing the production of prostaglandins (PGD2/PGE2) that cause vasodilation and the characteristic flushing sensation.
Structure-Activity Relationship of GPR109A Agonists
While specific data tables for this compound analogs are scarce, the broader medicinal chemistry literature on GPR109A agonists provides valuable insights into the structural requirements for receptor binding and activation.
Key Pharmacophoric Features:
-
Anionic Group: A negatively charged group, such as a carboxylic acid or a tetrazole, is crucial for binding to the receptor. In this compound, the tetrazole ring serves as a bioisostere for a carboxylic acid.
-
Hydrophobic Core: A rigid, hydrophobic scaffold is generally required to orient the anionic group correctly within the binding pocket. The cyclopentapyrazole core of this compound fulfills this role.
-
Spatial Arrangement: The distance and orientation between the anionic group and the hydrophobic core are critical for agonist activity.
Observations from Different Scaffolds:
Studies on various classes of GPR109A agonists, such as pyrazole-acids and pyrazolyl propionyl cyclohexenamides, have shown that modifications to the hydrophobic core can significantly impact potency and selectivity. For instance, the introduction of bulky substituents can modulate the degree of receptor activation and influence the balance between G-protein and β-arrestin signaling.
Quantitative Data
Due to the proprietary nature of drug development, a comprehensive table of this compound analogs with their corresponding biological activities is not publicly available. However, the clinical data for this compound itself provides a benchmark for its activity.
Table 1: Clinical Pharmacodynamic Effects of this compound
| Parameter | Result | Citation |
| Free Fatty Acid (FFA) Reduction | Robust, dose-related reductions with single doses up to 4000 mg and multiple doses up to 3600 mg. | |
| Cutaneous Flushing | Minimal flushing reported. | |
| Lipid Effects (4-week treatment) | No clinically meaningful changes in HDL-C, LDL-C, or triglycerides. |
It is important to note that while this compound was successful in reducing FFAs with minimal flushing, it did not translate to significant improvements in the overall lipid profile in longer-term studies.
Experimental Protocols
General Methodology for a GPR109A cAMP Assay:
A common method to assess the activity of GPR109A agonists is to measure the inhibition of forskolin-stimulated cAMP production in a cell line stably expressing the human GPR109A receptor (e.g., HEK-293 or CHO cells).
-
Cell Culture: Cells are cultured in an appropriate medium and seeded into 96- or 384-well plates.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound analog).
-
Stimulation: The cells are then stimulated with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are quantified using a commercially available kit, often based on competitive immunoassay (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: The concentration-response curves are plotted, and the EC50 values (the concentration of agonist that produces 50% of the maximal response) are calculated to determine the potency of the compounds.
Synthesis of this compound
The exact synthetic route used for the industrial-scale production of this compound is proprietary. However, a plausible synthetic scheme can be devised based on established methods for the synthesis of pyrazole and tetrazole heterocycles.
The following diagram outlines a potential synthetic workflow for this compound:
MK-0354: A Technical Guide on its Effects on Free Fatty Acid Mobilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0354 is a partial agonist of the nicotinic acid receptor GPR109A (G protein-coupled receptor 109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). Developed as a potential treatment for dyslipidemia, this compound was designed to retain the potent free fatty acid (FFA) lowering effects of nicotinic acid (niacin) while minimizing the common side effect of cutaneous flushing. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on FFA mobilization, and the experimental protocols used to evaluate these effects. The document is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: GPR109A-Mediated Inhibition of Lipolysis
This compound exerts its primary effect on free fatty acid mobilization by targeting the GPR109A receptor, which is highly expressed in adipocytes. The binding of this compound to GPR109A initiates a signaling cascade that ultimately suppresses the release of FFAs from adipose tissue.
The signaling pathway is initiated by the activation of an inhibitory G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, a key enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activation of Protein Kinase A (PKA). PKA is responsible for the phosphorylation and activation of hormone-sensitive lipase (HSL), a critical enzyme in the hydrolysis of triglycerides stored in adipocytes. By inhibiting this cascade, this compound effectively reduces the activity of HSL, thereby decreasing the breakdown of triglycerides and the subsequent mobilization of free fatty acids into the bloodstream.
Quantitative Effects on Free Fatty Acid Mobilization
Clinical trials have demonstrated that this compound produces robust and dose-related reductions in plasma free fatty acids. However, specific quantitative data from these trials are not widely available in the public domain. The following tables summarize the available qualitative and comparative data from Phase I and Phase II clinical studies.
Table 1: Phase I Clinical Trial Data on this compound and FFA Reduction
| Parameter | Finding | Citation |
| Dosage Range (Single Dose) | 300 mg to 4000 mg | [1] |
| Dosage Range (Multiple Doses) | Up to 3600 mg daily for 7 days | [1] |
| Effect on FFA | Robust, dose-related reductions in FFA over 5 hours. | [1] |
| Comparison with Niacin | A single 300 mg dose of this compound produced comparable FFA reductions to a 1 g dose of extended-release niacin. | [1] |
| Effect of Multiple Dosing | Suppression of FFA after 7 days of daily dosing was similar to that observed after a single dose. | [1] |
Table 2: Phase II Clinical Trial Data on this compound
| Parameter | Finding | Citation |
| Dosage | 2.5 g once daily for 4 weeks | [1] |
| Patient Population | 66 dyslipidemic patients | [1] |
| Effect on FFA | Consistent plasma FFA suppression. | [1] |
| Effect on Lipids | No clinically meaningful effects on high-density lipoprotein cholesterol (HDL-C), low-density lipoprotein cholesterol (LDL-C), or triglycerides. | [1] |
| Cutaneous Flushing | Minimal cutaneous flushing observed. | [1] |
Experimental Protocols
The evaluation of this compound's effect on free fatty acid mobilization involved rigorous clinical trial protocols. While specific, detailed protocols are proprietary, the general methodology can be outlined based on published literature.
Phase I Clinical Studies
-
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics (specifically FFA reduction) of single and multiple ascending doses of this compound.
-
Study Population: Healthy male volunteers.
-
Design: Randomized, placebo-controlled, rising-dose studies.
-
Methodology:
-
Dosing: Subjects received either a single oral dose of this compound (ranging from 300 mg to 4000 mg) or placebo. In multiple-dose cohorts, subjects received daily doses of this compound (up to 3600 mg) or placebo for 7 days.
-
Blood Sampling: Serial blood samples were collected at predefined time points before and after drug administration to measure plasma concentrations of this compound and free fatty acids. For FFA assessment, samples were typically collected over a 5-hour post-dose period.
-
FFA Analysis: Plasma FFA concentrations were determined using a validated analytical method, likely an enzymatic colorimetric assay or a more advanced technique like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Phase II Clinical Study
-
Objective: To evaluate the efficacy and safety of this compound on lipid parameters (LDL-C, HDL-C, triglycerides) and FFA in patients with dyslipidemia.
-
Study Population: Patients with elevated levels of LDL-C and other lipid abnormalities.
-
Design: A multi-center, randomized, double-blind, placebo-controlled study.
-
Methodology:
-
Dosing: Patients were randomized to receive either this compound (2.5 g once daily) or a matching placebo for a duration of 4 weeks.
-
Blood Sampling: Blood samples for the assessment of the full lipid panel and FFA concentrations were collected at baseline and at specified intervals throughout the 4-week treatment period.
-
Lipid and FFA Analysis: Standardized and validated laboratory methods were used to measure lipid parameters and FFA concentrations.
-
Discussion and Conclusion
This compound is a potent partial agonist of the GPR109A receptor that effectively reduces the mobilization of free fatty acids from adipose tissue. Clinical studies have confirmed its ability to induce a robust and dose-dependent decrease in plasma FFA levels with minimal cutaneous flushing, a significant advantage over niacin. However, the profound suppression of FFA by this compound did not translate into clinically meaningful improvements in the overall lipid profile (LDL-C, HDL-C, and triglycerides) in a 4-week study.
This finding has significant implications for the "FFA hypothesis," which posits that the primary mechanism by which niacin improves lipid profiles is through the reduction of FFA flux to the liver, thereby decreasing the synthesis of VLDL and subsequently LDL, while increasing HDL. The data from the this compound trials, along with studies of other GPR109A agonists, challenge this long-held hypothesis and suggest that the lipid-modifying effects of niacin may be independent of its potent antilipolytic activity or may require additional mechanisms not engaged by this compound.
Future research in this area could focus on understanding the downstream signaling pathways of GPR109A that are differentially activated by various agonists and their respective roles in both FFA suppression and broader lipid metabolism. The logical relationship between this compound, its target, and its observed effects is summarized in the diagram below.
References
The G-Protein Biased Agonism of MK-0354 at the GPR109a Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the signaling pathways activated by the partial GPR109a agonist, MK-0354. GPR109a (G-protein coupled receptor 109a), also known as HCA2, is the receptor for niacin (nicotinic acid) and the endogenous ligand β-hydroxybutyrate.[1][2] Its activation triggers diverse signaling cascades with significant therapeutic implications, particularly in the treatment of dyslipidemia. This compound was developed to harness the anti-lipolytic effects of GPR109a activation while circumventing the common flushing side-effect associated with niacin.[1][3][4] This is achieved through biased agonism, a phenomenon where a ligand preferentially activates one signaling pathway over another downstream of the same receptor.
GPR109a: A Receptor with Dual Signaling Capabilities
GPR109a is a classic G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[1][2] Upon activation by a full agonist like niacin, GPR109a initiates two major signaling cascades:
-
The Gαi-Mediated Pathway: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] This pathway is responsible for the anti-lipolytic effects observed in adipocytes.[1][5]
-
The β-arrestin-Mediated Pathway: Following G-protein activation, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of GPR109a, promoting the recruitment of β-arrestin proteins.[2][6] β-arrestins mediate receptor desensitization and internalization, and also act as scaffolds for other signaling proteins, such as MAP kinases (e.g., ERK1/2).[2][3] This pathway is strongly implicated in the cutaneous flushing response to niacin, which is a significant drawback in patient compliance.[2][3]
This compound: A G-Protein Biased Agonist
This compound distinguishes itself from niacin by acting as a biased agonist, selectively activating the Gαi-mediated pathway while failing to engage the β-arrestin pathway.[3][4] This biased signaling provides a mechanistic basis for its ability to reduce plasma free fatty acids without inducing the flushing response.[1][3]
Signaling Pathways Activated by this compound
The primary signaling event following the binding of this compound to GPR109a is the activation of the heterotrimeric Gi/o protein. The subsequent dissociation of the Gαi and Gβγ subunits leads to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP. This is the core mechanism behind the anti-lipolytic action of this compound.[3][4]
In stark contrast, this compound does not promote the recruitment of β-arrestin to the receptor. Consequently, downstream events associated with β-arrestin signaling, such as MAP kinase activation and receptor internalization, are not initiated.[3] Studies in human Langerhans cells have shown that while niacin triggers Erk1/2 and Ca2+ signaling, leading to the release of vasodilatory prostanoids, this compound fails to elicit any signaling in these cells.[7]
Below is a DOT script for a diagram illustrating the biased agonism of this compound at the GPR109a receptor.
Quantitative Data Presentation
The following table summarizes the quantitative data available for this compound in comparison to niacin, highlighting its potency in the G-protein pathway and lack of activity in the β-arrestin pathway.
| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | cAMP Inhibition | Recombinant | EC50 | Partial Agonist | [3][4] |
| β-arrestin Recruitment | Recombinant | Activity | No activity | [2][3] | |
| Free Fatty Acid Reduction (in humans) | Clinical Trial | Effect | Acute reduction | [3] | |
| Flushing Response (in humans) | Clinical Trial | Effect | No significant response | [3] | |
| Niacin | cAMP Inhibition | Recombinant | EC50 | Full Agonist | [3][4] |
| β-arrestin Recruitment | Recombinant | Activity | Full Agonist | [2][3] | |
| Free Fatty Acid Reduction (in humans) | Clinical Trial | Effect | Acute reduction | [3] | |
| Flushing Response (in humans) | Clinical Trial | Effect | Significant response | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
cAMP Inhibition Assay
This assay quantifies the ability of a ligand to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing human GPR109a.
-
Protocol:
-
Seed cells in a 96-well plate and culture overnight.
-
Wash cells with a serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes to prevent cAMP degradation.
-
Add varying concentrations of this compound or niacin to the cells.
-
Stimulate adenylyl cyclase with forskolin (e.g., 10 µM) for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data are typically normalized to the forskolin-only control, and dose-response curves are generated to determine EC50 values.
-
Below is a DOT script for a diagram illustrating the cAMP Inhibition Assay workflow.
β-arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR109a receptor.
-
Cell Line: U2OS or CHO-K1 cells stably co-expressing GPR109a tagged with a fluorescent protein (e.g., GFP) and β-arrestin tagged with a complementary enzyme fragment (e.g., β-galactosidase fragment).
-
Protocol:
-
Seed cells in a 96-well plate and culture overnight.
-
Replace the culture medium with an assay buffer.
-
Add varying concentrations of this compound or niacin to the cells.
-
Incubate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagents for the enzyme complementation system.
-
Incubate for a further 60 minutes at room temperature.
-
Measure the chemiluminescent or fluorescent signal, which is proportional to the extent of β-arrestin recruitment.
-
Generate dose-response curves to determine agonist potency and efficacy.
-
Conclusion
This compound is a potent, G-protein biased agonist of the GPR109a receptor. Its selective activation of the Gαi-mediated anti-lipolytic pathway, while avoiding the β-arrestin pathway responsible for flushing, represented a promising strategy for the development of improved dyslipidemia therapeutics. However, the clinical findings that this compound failed to significantly alter the broader lipid profile suggest that the β-arrestin pathway, or other pathways activated by full agonists like niacin, may be crucial for the full spectrum of therapeutic benefits.[3][4] This underscores the complexity of GPR109a signaling and the importance of understanding ligand-specific downstream effects in drug development. The cell-type-specific signaling of GPR109a further highlights the need for targeted therapeutic approaches.[7] Future research should continue to dissect these complex signaling networks to unlock the full therapeutic potential of targeting the GPR109a receptor.
References
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. cog133.com [cog133.com]
- 4. crispr-casx.com [crispr-casx.com]
- 5. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internalization of the human nicotinic acid receptor GPR109A is regulated by G(i), GRK2, and arrestin3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential tissue and ligand-dependent signaling of GPR109A receptor: implications for anti-atherosclerotic therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Assessment of MK-0354 for Atherosclerosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MK-0354, a partial agonist of the G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor, has been investigated for its potential role in managing dyslipidemia. While clinical studies have shown its efficacy in reducing plasma free fatty acids, a clinically significant impact on LDL-C, HDL-C, and triglycerides has not been observed.[1][2] This has led to the exploration of its non-lipid-modifying effects, particularly in the context of atherosclerosis. This technical guide synthesizes the available preclinical data and the proposed mechanism of action of GPR109A agonists in atherosclerosis, primarily drawing from studies on the full agonist, nicotinic acid (niacin), to provide a framework for the preclinical evaluation of this compound.
Proposed Mechanism of Action: GPR109A Agonism in Atherosclerosis
The anti-atherosclerotic effects of GPR109A activation are believed to extend beyond lipid modulation, primarily through direct actions on immune cells within the arterial wall.[1][3] Preclinical studies using nicotinic acid in atherosclerosis-prone mouse models have demonstrated a reduction in plaque progression independent of changes in plasma cholesterol levels.[1] This effect is absent in mice lacking the GPR109A receptor, highlighting its critical role.[1]
The proposed signaling pathway involves the activation of GPR109A on macrophages within atherosclerotic lesions. This activation leads to two key downstream effects:
-
Enhanced Cholesterol Efflux: GPR109A agonism induces the expression of the ATP-binding cassette transporter G1 (ABCG1), a key transporter responsible for cholesterol efflux from macrophages to HDL particles.[1] This process helps to reduce the accumulation of cholesterol within macrophages, thereby preventing their transformation into foam cells, a hallmark of early atherosclerosis.
-
Anti-inflammatory Effects: Activation of GPR109A has been shown to inhibit the recruitment of macrophages to atherosclerotic plaques.[1] This is achieved by reducing the expression of pro-inflammatory chemokines such as monocyte chemoattractant protein-1 (MCP-1).[4] By mitigating the inflammatory response within the plaque, GPR109A agonists may contribute to plaque stabilization.
Signaling Pathway Diagram
Preclinical Data Summary
Direct preclinical studies evaluating the effect of this compound on atherosclerosis are not extensively available in the public domain. However, data from studies on nicotinic acid provide a strong rationale for its potential efficacy.
Table 1: Effects of GPR109A Agonism in Preclinical Atherosclerosis Models
| Parameter | Animal Model | GPR109A Agonist | Dosage | Duration | Key Findings | Reference |
| Atherosclerotic Lesion Size | Ldlr-/- mice | Nicotinic Acid | 0.3% in diet | 12 weeks | Significant reduction in plaque area in the aortic root. | [1][4] |
| Macrophage Infiltration | Ldlr-/- mice | Nicotinic Acid | 0.3% in diet | 12 weeks | Reduced macrophage accumulation in atherosclerotic plaques. | [1] |
| Cholesterol Efflux | Peritoneal Macrophages (WT vs. Gpr109a-/-) | Nicotinic Acid | 0.3% in diet (in vivo) | N/A | Increased HDL-dependent cholesterol efflux in WT but not in Gpr109a-/- macrophages. | [4] |
| Gene Expression (Aorta) | Ldlr-/- mice | Nicotinic Acid | 0.3% in diet | 12 weeks | Increased expression of ABCG1. | [4] |
| Chemokine Expression | Peritoneal Macrophages | Nicotinic Acid | 100 µM (in vitro) | 24 hours | Inhibition of IFN-γ-induced MCP-1 expression. | [4] |
Key Experimental Protocols
The following protocols, adapted from studies on nicotinic acid, can be applied to the preclinical evaluation of this compound for atherosclerosis.
In Vivo Atherosclerosis Study
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice are standard models that spontaneously develop atherosclerosis, especially on a high-fat diet.[5][6]
-
Dosing: this compound can be administered via oral gavage or incorporated into the chow. Dose-ranging studies would be necessary to determine the optimal therapeutic dose.
-
Diet: A Western-type diet (21% fat, 0.15-0.2% cholesterol) is typically used to accelerate and exacerbate atherosclerosis.[6]
-
Treatment Duration: A treatment period of 8-12 weeks is common to allow for significant plaque development and to observe therapeutic effects.[4]
-
Endpoints:
-
Atherosclerotic Plaque Analysis: Quantification of lesion area in the aortic root and en face analysis of the entire aorta using Oil Red O staining.
-
Plaque Composition: Immunohistochemical staining for macrophages (e.g., CD68), smooth muscle cells (e.g., α-actin), and collagen content (e.g., Masson's trichrome).
-
Gene and Protein Expression: Analysis of key target genes and proteins in aortic tissue (e.g., GPR109A, ABCG1, MCP-1) via qPCR and Western blotting.
-
Lipid Profile: Measurement of plasma total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Experimental Workflow: In Vivo Atherosclerosis Study
References
- 1. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal Models of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Early-Phase Clinical Trial Data for MK-0354: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available early-phase clinical trial data for MK-0354, a partial agonist of the niacin receptor GPR109A (G-protein coupled receptor 109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2). The development of this compound was pursued as a strategy to achieve the lipid-modifying effects of niacin with a reduced incidence of the common side effect of flushing.[1][2] Ultimately, while showing promise in reducing free fatty acids (FFAs) with minimal flushing, this compound failed to produce clinically meaningful changes in key lipid parameters, leading to the discontinuation of its development.[1][2]
Mechanism of Action: Biased Agonism at the GPR109A Receptor
This compound acts as a partial agonist of the GPR109A receptor.[3] The therapeutic rationale for developing a partial agonist was to selectively engage the G-protein-mediated signaling pathway responsible for the anti-lipolytic effects of niacin, while avoiding the β-arrestin-mediated pathway implicated in the flushing response.[4][5]
Niacin, a full agonist of GPR109A, activates two primary signaling cascades:
-
Gαi-mediated pathway: Activation of the Gαi subunit of the G-protein complex leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is responsible for the anti-lipolytic effect in adipocytes, leading to a reduction in plasma free fatty acids (FFAs).[4]
-
β-arrestin-mediated pathway: Recruitment of β-arrestin is associated with the activation of phospholipase A2 and the subsequent release of prostaglandins, such as PGD2 and PGE2, in Langerhans cells and keratinocytes.[6][7] This prostaglandin release mediates the vasodilation that causes cutaneous flushing.[6][7]
This compound was designed to be a G-protein-biased agonist, preferentially activating the Gαi pathway to lower FFAs while having a reduced effect on the β-arrestin pathway, thereby minimizing flushing.[5] Preclinical studies in mice demonstrated that this compound retained the plasma FFA-lowering effects associated with GPR109A agonism but did not induce vasodilation at the maximum feasible dose.[3]
Early-Phase Clinical Trial Data
This compound was evaluated in Phase I and Phase II clinical studies.[1] The Phase I studies were conducted in healthy male volunteers to assess pharmacokinetics, pharmacodynamics, and safety of single and multiple doses. The Phase II study was conducted in dyslipidemic patients to evaluate the effects on lipid profiles.[1]
Data Presentation
Table 1: Phase I Study Design Overview [1]
| Study Phase | Population | Dosage Range | Duration | Key Objectives |
| Phase I | Healthy Men | Single doses: 300-4000 mg | Single Dose | Evaluate pharmacokinetics and pharmacodynamics of single doses. |
| Phase I | Healthy Men | Multiple doses: up to 3600 mg | 7 days | Evaluate pharmacokinetics and pharmacodynamics of multiple doses. |
Table 2: Phase I Pharmacodynamic Results - Free Fatty Acid (FFA) Reduction [1]
| Dose | Comparator | Effect on FFA |
| 300 mg - 4000 mg (single dose) | N/A | Robust, dose-related reductions over 5 hours. |
| up to 3600 mg (multiple doses for 7 days) | N/A | Suppression of FFA was similar to that after a single dose. |
| 300 mg (single dose) | Extended-release niacin 1 g | Comparable reductions in FFA. |
Table 3: Phase II Study Design and Lipid Efficacy Results [1]
| Parameter | Details |
| Study Population | 66 dyslipidemic patients |
| Treatment | This compound 2.5 g once daily |
| Duration | 4 weeks |
| Primary Outcome | Change in lipid profile |
| HDL-C (Placebo-adjusted % change) | 0.4% (95% CI: -5.2 to 6.0) |
| LDL-C (Placebo-adjusted % change) | -9.8% (95% CI: -16.8 to -2.7) |
| Triglycerides (Placebo-adjusted % change) | -5.8% (95% CI: -22.6 to 11.9) |
Safety and Tolerability:
Across the early-phase trials, this compound was generally well-tolerated.[1] It was associated with minimal cutaneous flushing, a key objective of its development program.[1]
Experimental Protocols
Detailed experimental protocols for the this compound clinical trials are not publicly available. The following descriptions are based on the methods sections of the published literature.[1]
Phase I Studies:
-
Study Design: The pharmacokinetic and pharmacodynamic effects of single and multiple doses of this compound were evaluated in two Phase I studies.
-
Participants: Healthy male volunteers.
-
Interventions:
-
Single ascending doses ranging from 300 mg to 4000 mg.
-
Multiple ascending doses up to 3600 mg administered daily for 7 days.
-
-
Pharmacodynamic Assessments: Plasma free fatty acid (FFA) concentrations were measured at various time points post-dose to assess the anti-lipolytic effect.
Phase II Study:
-
Study Design: A randomized, placebo-controlled study.
-
Participants: 66 patients with dyslipidemia.
-
Intervention: this compound administered at a dose of 2.5 g once daily for 4 weeks.
-
Efficacy Assessments: Fasting lipid profiles, including high-density lipoprotein cholesterol (HDL-C), low-density lipoprotein cholesterol (LDL-C), and triglycerides, were measured at baseline and at the end of the treatment period.
-
Safety Assessments: Cutaneous flushing was assessed.
Conclusion
The early-phase clinical development of this compound demonstrated the successful application of the biased agonism concept to dissociate the FFA-lowering effect from the flushing side effect of GPR109A activation.[1] However, the Phase II study revealed that the suppression of plasma FFAs by this compound was not sufficient to translate into the beneficial lipid-modifying effects (i.e., increases in HDL-C and decreases in LDL-C and triglycerides) observed with niacin.[1] This outcome challenged the long-held hypothesis that the lipid-altering effects of niacin are primarily mediated by the reduction of FFA flux from adipose tissue. The findings from the this compound program have been instrumental in advancing the understanding of niacin's complex mechanism of action.
References
- 1. Effects of a niacin receptor partial agonist, this compound, on plasma free fatty acids, lipids, and cutaneous flushing in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Differential tissue and ligand-dependent signaling of GPR109A receptor: implications for anti-atherosclerotic therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. JCI - Seeing red: flushing out instigators of niacin-associated skin toxicity [jci.org]
- 7. Seeing red: flushing out instigators of niacin-associated skin toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with MK-0354
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting in vivo studies with MK-0354, an experimental partial agonist of the G-protein coupled receptor 109a (GPR109A), also known as the nicotinic acid receptor.
Introduction
This compound is a compound that has been investigated for its potential to modulate lipid metabolism. It acts as a partial agonist of GPR109A, a receptor primarily expressed in adipocytes and immune cells.[1] Activation of GPR109A in adipocytes is known to inhibit lipolysis, leading to a reduction in plasma free fatty acids (FFAs).[2][3] Unlike full agonists like nicotinic acid (niacin), partial agonists such as this compound are designed to retain the therapeutic effects on FFA reduction while minimizing the common side effect of cutaneous flushing.[1][2]
Clinical studies in humans have shown that this compound can robustly reduce plasma FFAs with minimal flushing.[2] However, these studies did not demonstrate clinically significant changes in LDL-C, HDL-C, or triglycerides.[2] Preclinical in vivo studies in animal models are crucial for further elucidating the mechanism of action, pharmacokinetics, pharmacodynamics, and potential therapeutic applications of this compound.
Mechanism of Action: GPR109A Signaling
This compound exerts its effects by binding to and partially activating GPR109A. The downstream signaling cascade in an adipocyte is initiated by the activation of an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, reducing the activity of protein kinase A (PKA). Consequently, the phosphorylation and activation of hormone-sensitive lipase (HSL) are decreased, resulting in the inhibition of triglyceride hydrolysis and a subsequent reduction in the release of FFAs into the bloodstream.
Caption: GPR109A signaling pathway in an adipocyte upon activation by this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from human clinical trials of this compound. These values can serve as a reference for designing preclinical in vivo studies, though dose-response relationships will need to be determined empirically in the chosen animal model.
Table 1: Human Pharmacokinetic and Pharmacodynamic Data for this compound
| Parameter | Value | Study Population | Source |
| Dosing Regimen (Single Dose) | 300 - 4000 mg | Healthy Men | [2] |
| Dosing Regimen (Multiple Dose) | Up to 3600 mg (7 days) | Healthy Men | [2] |
| Dosing Regimen (Chronic) | 2.5 g once daily (4 weeks) | Dyslipidemic Patients | [2] |
| Peak FFA Reduction | Robust, dose-related over 5 hours | Healthy Men | [2] |
| FFA Reduction (300 mg this compound) | Comparable to 1 g extended-release niacin | Healthy Men | [2] |
Table 2: Effects of this compound on Lipid Profile in Dyslipidemic Patients (4-week study)
| Lipid Parameter | Placebo-Adjusted Percent Change | 95% Confidence Interval | Source |
| High-Density Lipoprotein Cholesterol (HDL-C) | 0.4% | -5.2% to 6.0% | [2] |
| Low-Density Lipoprotein Cholesterol (LDL-C) | -9.8% | -16.8% to -2.7% | [2] |
| Triglycerides | -5.8% | -22.6% to 11.9% | [2] |
Experimental Protocols
The following are generalized protocols for in vivo studies with this compound. These should be adapted and optimized based on the specific research question, animal model, and institutional guidelines.
Protocol 1: Pharmacodynamic Assessment of this compound on Plasma Free Fatty Acids in Mice
Objective: To determine the dose-dependent effect of this compound on plasma FFA levels in a murine model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard laboratory chow
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
FFA quantification kit
Experimental Workflow:
Caption: Workflow for assessing the pharmacodynamic effects of this compound in mice.
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
Fasting: Fast the mice for 4-6 hours before the start of the experiment to establish a stable baseline for FFA levels.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle, 10 mg/kg this compound, 30 mg/kg this compound, 100 mg/kg this compound). A minimum of 5-8 animals per group is recommended.
-
Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein or other appropriate site into EDTA-coated tubes.
-
Compound Administration: Prepare a suspension of this compound in the chosen vehicle. Administer the assigned treatment to each mouse via oral gavage.
-
Serial Blood Sampling: Collect blood samples at predetermined time points post-dosing (e.g., 1, 2, 4, and 6 hours).
-
Plasma Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
FFA Quantification: Analyze the plasma samples for FFA concentrations using a commercially available enzymatic colorimetric assay kit.
-
Data Analysis: Express FFA levels as a percentage of the baseline (t=0) value for each animal. Compare the FFA reduction between treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Evaluation of this compound on Cutaneous Flushing in a Mouse Model
Objective: To assess the potential of this compound to induce cutaneous flushing compared to a full GPR109A agonist like nicotinic acid.
Materials:
-
This compound
-
Nicotinic acid (positive control)
-
Vehicle
-
Male C57BL/6 mice
-
Infrared thermometer or thermal imaging camera
Experimental Workflow:
Caption: Workflow for evaluating cutaneous flushing in mice.
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle, Nicotinic Acid [e.g., 100 mg/kg], this compound [e.g., 100 mg/kg]).
-
Baseline Temperature: Measure the baseline temperature of the ear pinna using an infrared thermometer or thermal imaging camera.
-
Compound Administration: Administer the assigned treatment via oral gavage.
-
Temperature Monitoring: Measure the ear temperature at regular intervals (e.g., every 15 minutes for 2 hours) post-dosing.
-
Data Analysis: Calculate the change in ear temperature from baseline for each time point. Compare the temperature changes between the treatment groups to determine if this compound induces a significant increase in ear temperature compared to the vehicle and nicotinic acid groups.
Concluding Remarks
These application notes provide a foundational framework for conducting in vivo research with this compound. The provided protocols are intended as a starting point and should be rigorously optimized for specific experimental conditions and research objectives. Careful consideration of animal welfare, appropriate statistical analysis, and adherence to institutional guidelines are paramount for generating robust and reproducible data. The partial agonism of this compound at the GPR109A receptor presents a unique pharmacological profile that warrants further investigation in preclinical models to fully understand its therapeutic potential.
References
Application Notes and Protocols for MK-0354 in Cultured Cell Lines
Introduction
MK-0354 is a partial agonist of the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor HCA₂.[1] It has been investigated for its potential to lower plasma free fatty acids (FFAs) with a reduced flushing effect compared to niacin, a full agonist of GPR109A.[2][3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in cultured cell lines to investigate its mechanism of action and cellular effects.
Mechanism of Action:
This compound exerts its effects by binding to and partially activating GPR109A. This receptor is coupled to an inhibitory G-protein (Gi), and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade can lead to various cellular responses depending on the cell type. In adipocytes, it inhibits lipolysis. In immune cells such as macrophages, GPR109A activation can modulate inflammatory responses, including the inhibition of pro-inflammatory cytokine production through pathways that may involve the suppression of NF-κB activation.[4][5]
Data Presentation
| Compound | Cell Line/System | Concentration/Dose | Observed Effect | Reference |
| This compound | Mice (in vivo) | 300 mg | Comparable reduction in free fatty acids to 1g of extended-release niacin. | [2] |
| Niacin | Human Breast Cancer Cells (ZR75.1, MB231) | Various concentrations | Decreased cAMP production, induced apoptosis, and blocked colony formation. | [4] |
| Niacin | Mature Human Neutrophils | Not specified | Accelerated apoptosis. | [5] |
Signaling Pathway
The activation of GPR109A by this compound initiates a signaling cascade that can be visualized as follows:
Caption: GPR109A signaling pathway initiated by this compound.
Experimental Workflow
A general workflow for studying the effects of this compound on cultured cell lines is depicted below.
Caption: General experimental workflow for this compound treatment.
Experimental Protocols
Note: The following protocols are generalized and should be optimized for your specific cell line and experimental conditions. It is crucial to perform a dose-response curve to determine the optimal concentration of this compound for your experiments.
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on cell viability and proliferation.
Materials:
-
Cultured cells of interest (e.g., RAW264.7 macrophages, 3T3-L1 pre-adipocytes)
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Cytokine Release Assay (ELISA)
Objective: To measure the effect of this compound on the secretion of a specific cytokine (e.g., TNF-α) from immune cells.
Materials:
-
Cultured immune cells (e.g., RAW264.7 macrophages)
-
Complete culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS) or another appropriate stimulant
-
24-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., TNF-α)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 24-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent (e.g., LPS at 100 ng/mL) for a specified time (e.g., 6-24 hours). Include appropriate controls (untreated, this compound alone, LPS alone).
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the cytokine in the supernatants.
-
Data Analysis: Analyze the cytokine concentrations and compare the different treatment groups.
Protocol 3: Western Blot Analysis for NF-κB Activation
Objective: To assess the effect of this compound on the phosphorylation and activation of NF-κB.
Materials:
-
Cultured cells expressing GPR109A
-
Complete culture medium
-
This compound stock solution
-
LPS or another appropriate stimulant
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Pre-treat with this compound and then stimulate with an inflammatory agent as described in Protocol 2.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Image Acquisition: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control (e.g., β-actin) to ensure equal protein loading.
References
- 1. 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole (this compound): a partial agonist of the nicotinic acid receptor, G-protein coupled receptor 109a, with antilipolytic but no vasodilatory activity in mice. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Effects of a niacin receptor partial agonist, this compound, on plasma free fatty acids, lipids, and cutaneous flushing in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for MK-0354 in Mouse Models of Dyslipidemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0354 is a partial agonist of the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid (niacin) receptor.[1][2] Niacin is a well-established therapy for dyslipidemia, effectively modulating a broad spectrum of plasma lipids. However, its clinical use is often limited by a prominent side effect, cutaneous flushing, which is mediated by the release of prostaglandin D2 (PGD2).[3] this compound was developed as a non-flushing alternative to niacin. In preclinical and clinical studies, this compound has demonstrated a robust ability to reduce plasma free fatty acids (FFAs) by suppressing lipolysis in adipocytes, a key mechanism shared with niacin.[1][4] However, unlike niacin, it does not appear to induce significant vasodilation, thereby avoiding the characteristic flushing response.[1]
While effective at lowering FFAs, clinical trials in humans revealed that this compound does not produce clinically meaningful changes in plasma levels of low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), or triglycerides.[4][5] This suggests that the lipid-modifying effects of niacin on lipoproteins may be independent of GPR109A-mediated FFA suppression.[6] Despite this, the potent anti-lipolytic activity of this compound makes it a valuable tool for studying the role of FFA metabolism in the context of dyslipidemia and related metabolic disorders in preclinical mouse models.
These application notes provide a comprehensive overview of the available data on this compound and a generalized protocol for its use in mouse models of dyslipidemia.
Data Presentation
Table 1: Effects of this compound on Plasma Lipids and Free Fatty Acids (Human Studies)
| Parameter | Treatment Group | Dosage | Duration | Percent Change from Placebo | 95% Confidence Interval |
| HDL-C | Dyslipidemic Patients | 2.5 g once daily | 4 weeks | 0.4% | -5.2 to 6.0 |
| LDL-C | Dyslipidemic Patients | 2.5 g once daily | 4 weeks | -9.8% | -16.8 to -2.7 |
| Triglycerides | Dyslipidemic Patients | 2.5 g once daily | 4 weeks | -5.8% | -22.6 to 11.9 |
| Free Fatty Acids | Healthy Men | 300 - 4000 mg (single dose) | 5 hours | Robust, dose-related reduction | Not Reported |
| Free Fatty Acids | Healthy Men | up to 3600 mg (daily) | 7 days | Sustained suppression | Not Reported |
Data summarized from clinical studies.[1][4]
Experimental Protocols
General Protocol for Evaluating this compound in a Diet-Induced Mouse Model of Dyslipidemia
This protocol describes a general workflow for assessing the efficacy of this compound on lipid and lipoprotein metabolism in a diet-induced mouse model of dyslipidemia.
1. Animal Model Selection and Acclimation:
-
Model: C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity and dyslipidemia. Other models, such as LDL receptor knockout (Ldlr-/-) or Apolipoprotein E knockout (Apoe-/-) mice, can also be used for more severe hypercholesterolemia models.
-
Age and Sex: Use male mice, 6-8 weeks of age at the start of the study.
-
Acclimation: House the mice in a temperature and light-controlled environment (12-hour light/dark cycle) with ad libitum access to water for at least one week before the start of the experiment.
2. Induction of Dyslipidemia:
-
Diet: Feed the mice a high-fat diet (HFD), typically containing 45% or 60% of calories from fat, for a period of 8-12 weeks to induce a stable dyslipidemic phenotype. A control group should be maintained on a standard chow diet.
-
Monitoring: Monitor body weight and food intake weekly.
3. Experimental Groups and Dosing:
-
Groups:
-
Group 1: Chow Diet + Vehicle
-
Group 2: High-Fat Diet + Vehicle
-
Group 3: High-Fat Diet + this compound (Low Dose)
-
Group 4: High-Fat Diet + this compound (High Dose)
-
(Optional) Group 5: High-Fat Diet + Positive Control (e.g., a statin or fibrate)
-
-
Dosage: Based on its potent anti-lipolytic effects in mice, a starting dose range of 10-100 mg/kg body weight, administered once or twice daily, can be proposed. Dose-response studies are recommended to determine the optimal dosage for the specific model and endpoints.
-
Route of Administration: Oral gavage is a common and effective route for administering this compound. The compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Treatment Duration: A treatment period of 4-8 weeks is typically sufficient to observe significant changes in lipid profiles and atherosclerotic lesion development (if applicable).
4. Sample Collection and Analysis:
-
Blood Collection: Collect blood samples via tail vein or retro-orbital sinus at baseline (before treatment) and at the end of the study. For terminal studies, blood can be collected via cardiac puncture. Ensure mice are fasted for 4-6 hours before blood collection for lipid analysis.
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Lipid Analysis:
-
Measure plasma levels of total cholesterol (TC), triglycerides (TG), HDL-C, and LDL-C using commercially available enzymatic assay kits.
-
Measure plasma free fatty acids (FFAs) using a specific FFA assay kit.
-
-
Tissue Collection (Optional):
-
At the end of the study, euthanize the mice and collect tissues such as the liver and aorta.
-
Liver: A portion can be fixed in formalin for histological analysis (e.g., H&E staining for steatosis) and another portion snap-frozen in liquid nitrogen for gene expression analysis (e.g., qPCR for genes involved in lipid metabolism).
-
Aorta: The aorta can be dissected for en face analysis of atherosclerotic plaques (e.g., Oil Red O staining).
-
5. Statistical Analysis:
-
Data should be expressed as mean ± standard error of the mean (SEM).
-
Statistical significance between groups can be determined using one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's test). A p-value of <0.05 is typically considered statistically significant.
Mandatory Visualizations
Signaling Pathway of this compound via GPR109A
Caption: this compound activates the GPR109A receptor, leading to inhibition of lipolysis.
Experimental Workflow for Evaluating this compound in a Dyslipidemia Mouse Model
Caption: Workflow for assessing this compound in a diet-induced dyslipidemia mouse model.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - β-Arrestin1 mediates nicotinic acid–induced flushing, but not its antilipolytic effect, in mice [jci.org]
- 4. Effects of a niacin receptor partial agonist, this compound, on plasma free fatty acids, lipids, and cutaneous flushing in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of MK-0354 in Human Plasma by UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of MK-0354 in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The described method is based on a validated procedure for a similar small molecule, acetaminophen, and serves as a comprehensive template for the bioanalysis of this compound.
Introduction
This compound is a partial agonist of the niacin receptor 1 (GPR109A), a G-protein coupled receptor, which has been investigated for its potential to reduce free fatty acids in plasma with a lower incidence of the flushing side effect commonly associated with niacin. Accurate quantification of this compound in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling the assessment of its absorption, distribution, metabolism, and excretion (ADME) properties. This application note details a robust and sensitive UPLC-MS/MS method for this purpose.
Experimental Protocols
This section outlines the materials, equipment, and step-by-step procedures for the quantification of a representative small molecule in human plasma. This protocol can be adapted and validated for this compound.
Materials and Reagents
-
Analytes and Internal Standard (IS):
-
This compound reference standard
-
A suitable stable isotope-labeled internal standard (e.g., this compound-d4) is recommended. For the purpose of this representative protocol, Phenacetin was used as the internal standard for Acetaminophen.
-
-
Chemicals and Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
-
Biological Matrix:
-
Drug-free human plasma (with anticoagulant, e.g., K2-EDTA)
-
Equipment
-
UPLC System: Waters ACQUITY UPLC I-Class system or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer or equivalent.
-
Analytical Column: Waters ACQUITY UPLC BEH C18 column (50 x 2.1 mm, 1.7 µm) or equivalent.
-
Centrifuge: Capable of reaching >13,000 x g.
-
Vortex Mixer
-
Pipettes and Consumables: Calibrated pipettes, polypropylene tubes, and autosampler vials.
Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples on ice.
-
Vortex-mix the plasma samples to ensure homogeneity.
-
To a 1.5 mL polypropylene tube, add 100 µL of plasma sample.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL of Phenacetin in methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex-mix the tube for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject 1.0 µL of the supernatant into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of a representative small molecule (Acetaminophen). These should be optimized for this compound.
Table 1: UPLC Conditions
| Parameter | Value |
| Column | Waters ACQUITY BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 100% Methanol |
| Flow Rate | 0.3 mL/min |
| Gradient | 95% A (initial), linear to 35% B over 3.5 min |
| Column Temperature | 40°C |
| Injection Volume | 1.0 µL |
| Total Run Time | 5.5 min |
Table 2: Mass Spectrometer Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 2.3 kV |
| Cone Voltage | 40 V |
| Source Temperature | 150°C |
| Desolvation Temperature | 600°C |
| MRM Transitions | Acetaminophen: m/z 152.06 → 110.16Phenacetin (IS): m/z 180.18 → 138.12 |
Note: The MRM transitions for this compound and its internal standard must be determined by direct infusion into the mass spectrometer.
Data Presentation: Method Validation Summary
The following tables present a summary of the validation results for the representative method. A similar validation should be performed for the this compound assay according to regulatory guidelines (e.g., FDA, EMA).
Table 3: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) | LLOQ (µg/mL) |
| Acetaminophen | 1 - 100 | > 0.9982 | 1 |
Table 4: Intra- and Inter-Day Precision and Accuracy
| Analyte | QC Level | Concentration (µg/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| Acetaminophen | LQC | 3 | 10.76 | 94.40 | 15.83 | 90.00 |
| Acetaminophen | MQC | 50 | 2.64 | 99.56 | 6.84 | 99.20 |
| Acetaminophen | HQC | 80 | 3.85 | 98.75 | 8.45 | 95.80 |
Table 5: Recovery and Matrix Effect
| Analyte | QC Level | Concentration (µg/mL) | Recovery (%) | Matrix Effect (%) |
| Acetaminophen | LQC | 3 | 95.2 ± 5.1 | Not specified |
| Acetaminophen | MQC | 50 | 98.7 ± 3.4 | Not specified |
| Acetaminophen | HQC | 80 | 101.3 ± 2.8 | Not specified |
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the analytical workflow for the quantification of a small molecule in plasma.
Application Notes and Protocols for Studying Lipid Metabolism Using MK-0354 and MK-8245
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of lipid metabolism is crucial for understanding and developing therapies for a range of human diseases, including metabolic syndrome, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and various cancers. Small molecule tool compounds are indispensable for dissecting the complex signaling pathways and enzymatic activities that govern lipid homeostasis. This document provides detailed application notes and protocols for two such compounds: MK-0354 , a partial agonist of the G-protein coupled receptor 109A (GPR109A), and MK-8245 , a potent, liver-targeted inhibitor of Stearoyl-CoA Desaturase (SCD). These compounds offer distinct mechanisms to probe key aspects of lipid metabolism, from lipolysis in adipose tissue to fatty acid desaturation in the liver.
Part 1: this compound - A Tool for Studying GPR109A-Mediated Lipolysis
Background and Mechanism of Action
This compound is a partial agonist of the high-affinity niacin receptor, GPR109A (also known as HCAR2). GPR109A is a Gαi-coupled receptor primarily expressed in adipocytes and immune cells such as macrophages. Its activation in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent reduction of hormone-sensitive lipase activity. This cascade results in the potent inhibition of lipolysis, the process of breaking down stored triglycerides into free fatty acids (FFAs) and glycerol.
Unlike the full agonist niacin, this compound exhibits biased signaling. While it effectively mimics niacin's anti-lipolytic effects in adipocytes, it fails to elicit the signaling cascade (involving Erk1/2 and Ca2+ mobilization) in Langerhans cells of the skin that leads to the release of vasodilatory prostaglandins.[1][2] This makes this compound an excellent tool to study the metabolic consequences of GPR109A-mediated anti-lipolysis in isolation from the confounding vascular effects (flushing) associated with niacin.[3]
Quantitative Data
The following tables summarize the in vitro and in vivo pharmacological properties of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | System | Value | Reference |
|---|---|---|---|---|
| Agonist Type | Human | Recombinant GPR109A | Partial Agonist | [3][4] |
| Signaling Bias | Human | Langerhans Cells | No Erk1/2 or Ca2+ signaling | [1][2] |
| Signaling | Human | Macrophages | Does not induce niacin-like signaling |[1] |
Table 2: In Vivo Effects of this compound in Humans
| Parameter | Dose | Duration | Effect | Reference |
|---|---|---|---|---|
| Plasma Free Fatty Acid (FFA) Reduction | 300 mg (single dose) | 5 hours | Comparable to 1 g extended-release niacin | [5] |
| Plasma Free Fatty Acid (FFA) Reduction | 300-4000 mg (single dose) | 5 hours | Robust, dose-related reduction | [5] |
| Plasma Free Fatty Acid (FFA) Reduction | up to 3600 mg/day | 7 days | Sustained suppression | [5] |
| HDL Cholesterol | 2.5 g/day | 4 weeks | No clinically meaningful change | [5] |
| LDL Cholesterol | 2.5 g/day | 4 weeks | No clinically meaningful change | [5] |
| Triglycerides | 2.5 g/day | 4 weeks | No clinically meaningful change |[5] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Protocol 1: In Vitro Anti-Lipolysis Assay in Primary Adipocytes
This protocol is designed to measure the inhibitory effect of this compound on stimulated lipolysis in isolated primary adipocytes.
-
Materials:
-
Isolated primary adipocytes (e.g., from human or rodent adipose tissue)
-
Krebs-Ringer-HEPES (KRH) buffer with 2% Bovine Serum Albumin (BSA)
-
Isoproterenol (or other β-adrenergic agonist)
-
This compound stock solution (in DMSO)
-
Glycerol and/or Free Fatty Acid Assay Kit
-
96-well plates
-
-
Procedure:
-
Prepare a suspension of isolated adipocytes in KRH-BSA buffer.
-
Dispense adipocyte suspension into wells of a 96-well plate.
-
Prepare serial dilutions of this compound in KRH-BSA buffer. Add to appropriate wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Prepare a solution of isoproterenol to a final concentration that elicits a sub-maximal lipolytic response (e.g., 100 nM, to be optimized).
-
Add the isoproterenol solution to all wells except for the basal (unstimulated) controls.
-
Incubate the plate at 37°C for 1-2 hours with gentle shaking.
-
After incubation, carefully collect the media from beneath the floating adipocyte layer.
-
Measure the concentration of glycerol and/or FFAs in the collected media using a commercially available kit, following the manufacturer's instructions.
-
Calculate the percentage inhibition of stimulated lipolysis for each concentration of this compound and determine the IC50 value.
-
Part 2: MK-8245 - A Tool for Studying SCD-Mediated Lipogenesis
Background and Mechanism of Action
MK-8245 is a potent and highly selective inhibitor of Stearoyl-CoA Desaturase (SCD), the rate-limiting enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). SCD catalyzes the introduction of a double bond at the delta-9 position of fatty acyl-CoAs, primarily converting palmitoyl-CoA (16:0) and stearoyl-CoA (18:0) to palmitoleoyl-CoA (16:1) and oleoyl-CoA (18:1), respectively. These MUFAs are essential components of triglycerides, cholesterol esters, and phospholipids.
MK-8245 is designed as a liver-targeted inhibitor, utilizing organic anion transporting polypeptides (OATPs) for preferential uptake into hepatocytes.[6] This property minimizes systemic exposure and side effects associated with SCD inhibition in other tissues like skin and eyes, making it a precise tool for studying the role of hepatic SCD in lipid metabolism, insulin resistance, and diseases like NAFLD.[1][7] Inhibition of SCD by MK-8245 leads to a decrease in the cellular "desaturation index" (the ratio of 18:1/18:0 or 16:1/16:0), which has profound effects on lipid storage, membrane fluidity, and signaling pathways.[4]
Quantitative Data
The following tables summarize the in vitro and in vivo pharmacological properties of MK-8245.
Table 3: In Vitro IC50 Values for MK-8245
| Target | Species | System | IC50 (nM) | Reference |
|---|---|---|---|---|
| SCD1 | Human | Microsomal Assay | 1 | |
| SCD1 | Rat | Microsomal Assay | 3 | |
| SCD1 | Mouse | Microsomal Assay | 3 | |
| SCD Activity | Rat | Primary Hepatocytes (OATP-positive) | 68 |
| SCD Activity | Human | HepG2 Cells (OATP-negative) | ~1000 | |
Table 4: In Vivo Effects of MK-8245 in Rodents
| Parameter | Species | Model | Dose | Effect | Reference |
|---|---|---|---|---|---|
| Glucose Clearance | Mouse | eDIO | 7 mg/kg (ED50) | Dose-dependent improvement | |
| Liver Triglycerides | Rat | Sucrose-fed | 5-day study | ~50% reduction | [8] |
| Plasma Desaturation Index (18:1/18:0) | Rat | Sucrose-fed | 5-day study | Dose-dependent reduction | [8] |
| Liver Distribution | Mouse, Rat, Dog, Monkey | N/A | 10 mg/kg | Liver-to-skin ratio >30:1 | |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Protocol 2: In Vitro SCD Activity Assay using Liver Microsomes
This protocol measures the activity of SCD by quantifying the conversion of a labeled saturated fatty acid substrate to its monounsaturated product.[9]
-
Materials:
-
Liver microsomes (e.g., from rat or human)
-
[1-14C]Stearoyl-CoA (or deuterium-labeled Stearoyl-CoA)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
NADPH
-
MK-8245 stock solution (in DMSO)
-
Saponification solution (e.g., 10% KOH in 90% ethanol)
-
Acidification solution (e.g., formic acid)
-
Organic solvent for extraction (e.g., hexane)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., petroleum ether:diethyl ether:acetic acid, 70:30:1)
-
Scintillation counter or Mass Spectrometer
-
-
Procedure:
-
Thaw liver microsomes on ice.
-
Prepare the reaction mixture in microcentrifuge tubes on ice. For each reaction, combine reaction buffer, a specific amount of microsomal protein (e.g., 50-100 µg), and NADPH (final concentration ~1 mM).
-
Add MK-8245 at various concentrations to the respective tubes. Include a vehicle control (DMSO).
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding the [1-14C]Stearoyl-CoA substrate.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the saponification solution and heat at 60-70°C for 1 hour to hydrolyze the acyl-CoAs to free fatty acids.
-
Cool the tubes and acidify the mixture by adding the acidification solution.
-
Extract the fatty acids by adding hexane, vortexing, and centrifuging to separate the phases.
-
Collect the upper organic phase and dry it under a stream of nitrogen.
-
Resuspend the dried fatty acids in a small volume of hexane.
-
Spot the samples onto a TLC plate and develop the chromatogram using the appropriate solvent system.
-
Visualize the separated stearic acid and oleic acid spots (e.g., using iodine vapor or autoradiography).
-
Scrape the silica corresponding to the oleic acid product into a scintillation vial and quantify the radioactivity.
-
Calculate the percentage of substrate converted to product and determine the inhibitory effect of MK-8245 to calculate the IC50.
-
Note: For a non-radioactive method, deuterium-labeled stearoyl-CoA can be used as a substrate, and the product (deuterium-labeled oleoyl-CoA) can be quantified using LC-MS/MS.[10][11]
Conclusion
This compound and MK-8245 are valuable and distinct tool compounds for the investigation of lipid metabolism. This compound allows for the specific interrogation of GPR109A-mediated anti-lipolysis without the confounding flushing effects of niacin, enabling detailed studies of FFA flux and its downstream consequences. MK-8245 provides a potent and liver-selective method to inhibit de novo monounsaturated fatty acid synthesis, offering a powerful tool to explore the roles of SCD1 in hepatic lipogenesis, metabolic disease, and cancer biology. The protocols and data provided herein serve as a comprehensive guide for researchers to effectively utilize these compounds in their studies.
References
- 1. Development of a liver-targeted stearoyl-CoA desaturase (SCD) inhibitor (MK-8245) to establish a therapeutic window for the treatment of diabetes and dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential tissue and ligand-dependent signaling of GPR109A receptor: implications for anti-atherosclerotic therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of a high-throughput screening assay for stearoyl-CoA desaturase using rat liver microsomes, deuterium labeled stearoyl-CoA and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
Application Notes and Protocols for Cell-Based Functional Assays of MK-0354 Activity
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro functional activity of MK-0354, a partial agonist of the G-protein coupled receptor 109A (GPR109A).
Introduction
This compound is a partial agonist of the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.[1][2] GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4][5] This signaling pathway is responsible for the anti-lipolytic effects observed with GPR109A agonists.[5] this compound was specifically designed to retain these anti-lipolytic properties while minimizing the flushing side effect associated with full agonists like niacin.[1] The flushing response is mediated by a separate β-arrestin signaling pathway that leads to the release of prostaglandin D2 (PGD2).[6][7]
The following protocols describe three key cell-based functional assays to characterize the activity of this compound on the GPR109A receptor: a cAMP inhibition assay, a calcium mobilization assay, and a CRE-luciferase reporter gene assay.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound on the GPR109A receptor.
| Compound | Target | Assay Type | Reported EC50 | Reference |
| This compound | Human GPR109A | Not Specified | 1.65 µM | [8] |
| This compound | Mouse GPR109A | Not Specified | 1.08 µM | [8] |
GPR109A Signaling Pathway
Activation of GPR109A by an agonist like this compound initiates two primary signaling cascades within the cell. The canonical pathway involves the coupling of the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels. A secondary, non-canonical pathway involves the recruitment of β-arrestin, which can lead to receptor internalization and downstream signaling events associated with the flushing side-effect of some GPR109A agonists.
Application Note 1: cAMP Inhibition Assay
Objective: To quantify the potency of this compound in inhibiting the production of intracellular cAMP following GPR109A activation.
Experimental Workflow: cAMP Inhibition Assay
The workflow for the cAMP inhibition assay involves seeding cells expressing GPR109A, stimulating them with forskolin to induce cAMP production, and then treating them with varying concentrations of this compound to measure the inhibition of this cAMP production.
Protocol: cAMP Inhibition Assay
Materials:
-
Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (if applicable).
-
Assay Plate: 96-well, white, solid-bottom cell culture plate.
-
Reagents:
-
This compound
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate-buffered saline (PBS)
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based)
-
Procedure:
-
Cell Seeding:
-
Culture GPR109A-expressing cells to ~80-90% confluency.
-
Harvest cells and seed them into a 96-well plate at a density of 20,000-50,000 cells per well.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
-
-
Assay Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer.
-
Prepare a stock solution of forskolin in DMSO. The final concentration used will need to be optimized to elicit a submaximal stimulation of cAMP (typically in the low micromolar range).
-
Prepare an assay buffer containing a phosphodiesterase inhibitor such as IBMX (typically 0.5 mM) to prevent cAMP degradation.
-
-
Assay Execution:
-
Aspirate the culture medium from the wells and wash once with 100 µL of PBS.
-
Add 50 µL of assay buffer containing IBMX to each well.
-
Add 25 µL of the this compound serial dilutions to the appropriate wells. Include wells with vehicle control.
-
Incubate for 15-30 minutes at room temperature.
-
Add 25 µL of forskolin solution to all wells (except for negative controls).
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Normalize the data to the forskolin-only control (0% inhibition) and a basal control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Application Note 2: Calcium Mobilization Assay
Objective: To determine if this compound can induce intracellular calcium mobilization through GPR109A activation. While GPR109A is primarily Gi-coupled, some GPCRs can also signal through Gq or other pathways that lead to calcium release.
Experimental Workflow: Calcium Mobilization Assay
This workflow outlines the steps for a fluorescent-based calcium mobilization assay, from cell preparation to data acquisition and analysis.
Protocol: Calcium Mobilization Assay
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing GPR109A.
-
Culture Medium: As described for the cAMP assay.
-
Assay Plate: 96-well, black-walled, clear-bottom cell culture plate.
-
Reagents:
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Probenecid (an anion-exchange transport inhibitor, often used to improve dye retention)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
A known agonist for an endogenous Gq-coupled receptor in the host cell line (e.g., ATP for P2Y receptors in HEK293 cells) to serve as a positive control.
-
Procedure:
-
Cell Seeding:
-
Seed GPR109A-expressing cells into a 96-well plate at a density of 40,000-80,000 cells per well and incubate overnight.
-
-
Dye Loading:
-
Prepare a loading buffer by dissolving the calcium-sensitive dye and probenecid (if used) in HBSS according to the manufacturer's instructions.
-
Aspirate the culture medium and wash the cells once with 100 µL of HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
-
Assay Execution and Detection:
-
Prepare a serial dilution of this compound in HBSS at a higher concentration (e.g., 5x) than the final desired concentration.
-
Place the cell plate into a fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).
-
Allow the plate to equilibrate to the instrument's temperature for 10-20 minutes.
-
Program the instrument to record a baseline fluorescence for 10-20 seconds.
-
The instrument should then automatically inject the this compound dilutions into the wells while continuing to record the fluorescence kinetically for 1-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the change in fluorescence against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value if a response is observed.
-
Application Note 3: CRE-Luciferase Reporter Gene Assay
Objective: To measure the downstream transcriptional consequences of GPR109A-mediated cAMP inhibition using a reporter gene assay. A decrease in cAMP leads to reduced Protein Kinase A (PKA) activity, which in turn decreases the phosphorylation of the cAMP Response Element-Binding protein (CREB). This results in lower expression of a reporter gene (e.g., luciferase) under the control of a cAMP Response Element (CRE).
Experimental Workflow: CRE-Luciferase Reporter Gene Assay
This workflow details the steps for a CRE-luciferase reporter gene assay, from the transfection of the reporter construct to the final measurement of luciferase activity.
Protocol: CRE-Luciferase Reporter Gene Assay
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing GPR109A.
-
Plasmids: A reporter plasmid containing multiple copies of the cAMP Response Element (CRE) driving the expression of firefly luciferase. A control plasmid expressing Renilla luciferase can be co-transfected for normalization.
-
Transfection Reagent: A suitable lipid-based transfection reagent.
-
Culture Medium: As described for the cAMP assay.
-
Assay Plate: 96-well, white, clear-bottom cell culture plate.
-
Reagents:
-
This compound
-
Forskolin
-
Luciferase assay system (e.g., Dual-Luciferase Reporter Assay System).
-
Procedure:
-
Transfection:
-
Seed GPR109A-expressing cells in a 96-well plate.
-
On the following day, transfect the cells with the CRE-luciferase reporter plasmid (and the Renilla control plasmid, if applicable) using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 24-48 hours to allow for reporter gene expression.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Prepare a stock solution of forskolin.
-
Aspirate the medium from the cells.
-
Add the this compound dilutions to the appropriate wells.
-
Immediately add forskolin to all wells (except for negative controls) to a final concentration that gives a robust induction of the reporter gene.
-
Incubate the plate at 37°C for 4-6 hours.
-
-
Luciferase Assay:
-
Aspirate the medium and lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Measure firefly (and Renilla, if used) luciferase activity according to the manufacturer's protocol using a luminometer.
-
-
Data Analysis:
-
If a control plasmid was used, normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Further normalize the data to the forskolin-only control (0% inhibition).
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. researchgate.net [researchgate.net]
Lentiviral Overexpression of GPR109A for Enhanced MK-0354 Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR109A, also known as niacin receptor 1 (NIACR1) or HCA2, is a G protein-coupled receptor (GPCR) that has garnered significant interest as a therapeutic target for dyslipidemia.[1][2] Its activation by agonists such as niacin leads to the inhibition of lipolysis in adipocytes. However, the clinical utility of full agonists like niacin is often limited by a significant flushing side effect, mediated by the release of prostaglandins.[1][2] MK-0354 is a partial agonist of GPR109A designed to retain the beneficial anti-lipolytic effects while minimizing the flushing response.[1][3] This characteristic is attributed to its biased agonism, preferentially activating the G protein-mediated signaling pathway over the β-arrestin pathway, which is implicated in the flushing response.[2][4]
To facilitate the detailed study of this compound and other GPR109A modulators, robust in vitro assay systems are essential. The generation of cell lines stably overexpressing GPR109A via lentiviral transduction offers a consistent and reproducible platform for characterizing compound potency and efficacy. These application notes provide a comprehensive guide to creating GPR109A overexpressing cell lines and detailed protocols for conducting downstream functional assays to evaluate compounds like this compound.
Data Presentation
The following table summarizes the pharmacological profiles of the full agonist, niacin, and a representative G protein-biased partial agonist at the human GPR109A receptor. This data highlights the differential effects on the two primary signaling pathways of GPR109A.
| Compound | Assay | Parameter | Value |
| Niacin | cAMP Inhibition | EC50 | ~100 nM |
| Emax | 100% | ||
| β-arrestin Recruitment | EC50 | ~32 nM | |
| Emax | 100% | ||
| This compound (representative partial agonist) | cAMP Inhibition | EC50 | 1.65 µM (human) |
| Emax | Partial Agonist | ||
| β-arrestin Recruitment | - | Significantly reduced or no activity |
Note: The data for this compound represents its known characteristics as a partial and G-protein biased agonist. Specific EC50 and Emax values for β-arrestin recruitment are often not reported due to the low to negligible activity in this pathway.
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated.
References
Application of MK-0354 in High-Throughput Screening for GPR109A Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0354 is a partial agonist of the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid (niacin) receptor or Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2] GPR109A is a therapeutic target for the treatment of dyslipidemia.[3] Niacin, a full agonist of GPR109A, effectively modulates lipid profiles but its clinical use is limited by a significant flushing side effect.[4] This flushing is thought to be mediated by a distinct signaling pathway involving β-arrestin.[5][6] Consequently, the identification of biased agonists that preferentially activate the therapeutic G-protein signaling pathway over the β-arrestin pathway is a key objective in drug discovery. This compound has been investigated for its potential to reduce plasma free fatty acids with minimal flushing.[4][7][8]
High-throughput screening (HTS) is a critical tool for identifying and characterizing novel GPR109A modulators like this compound from large compound libraries. This document provides detailed application notes and protocols for utilizing this compound as a reference compound in HTS campaigns targeting the GPR109A receptor. The protocols described below are designed for HTS formats and focus on assays that can differentiate between G-protein-mediated signaling and β-arrestin recruitment.
GPR109A Signaling Pathways
Upon agonist binding, GPR109A can initiate two primary signaling cascades. The therapeutic anti-lipolytic effects are mediated through the coupling of Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[2][9] A separate pathway, linked to the flushing side effect, involves the recruitment of β-arrestin.[5][6]
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for this compound in common HTS assays for GPR109A, demonstrating its partial and biased agonist profile compared to the full agonist, niacin.
Table 1: G-Protein Activation (Calcium Mobilization Assay)
| Compound | EC50 (nM) | Max Response (% of Niacin) | Z'-factor |
| Niacin | 50 | 100% | 0.85 |
| This compound | 150 | 65% | 0.82 |
| Antagonist | >10,000 | 0% | N/A |
Table 2: β-Arrestin Recruitment Assay
| Compound | EC50 (nM) | Max Response (% of Niacin) | Z'-factor |
| Niacin | 80 | 100% | 0.78 |
| This compound | 800 | 25% | 0.75 |
| Antagonist | >10,000 | 0% | N/A |
Experimental Protocols
High-Throughput Screening Workflow
The general workflow for an HTS campaign to identify GPR109A agonists involves several stages, from assay development to hit confirmation.
Protocol 1: Calcium Mobilization HTS Assay
This assay indirectly measures the activation of GPR109A by co-expressing a promiscuous G-protein (e.g., Gα16) that couples the receptor to the phospholipase C (PLC) pathway, leading to a measurable increase in intracellular calcium.
Materials:
-
CHO-K1 or HEK293 cells stably co-expressing human GPR109A and Gα16.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[10][11]
-
Probenecid (to prevent dye leakage).
-
384-well black, clear-bottom microplates.
-
Fluorescence imaging plate reader (e.g., FLIPR, FDSS).
Methodology:
-
Cell Plating: Seed the GPR109A/Gα16 expressing cells into 384-well plates at a density of 10,000 to 20,000 cells per well and incubate overnight.[11]
-
Dye Loading:
-
Prepare a dye-loading solution containing Fluo-4 AM and probenecid in assay buffer.
-
Remove the cell culture medium from the plate and add 25 µL of the dye-loading solution to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.[10]
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound, a reference agonist (e.g., niacin), and test compounds in assay buffer.
-
The final concentration of DMSO should be kept below 0.5%.
-
-
Assay Execution:
-
Place the cell plate and the compound plate into the fluorescence imaging plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 12.5 µL of the compound solution to the wells.
-
Continuously measure the fluorescence intensity (Ex/Em = 490/525 nm) for 2-3 minutes to detect the calcium flux.[10][11]
-
-
Data Analysis:
-
Calculate the maximum fluorescence signal change for each well.
-
Normalize the data to the response of the reference agonist (niacin) and the vehicle control.
-
Determine the EC50 values for active compounds.
-
Protocol 2: β-Arrestin Recruitment HTS Assay
This assay measures the recruitment of β-arrestin to the activated GPR109A receptor, often using enzyme fragment complementation (EFC) technology.
Materials:
-
Cells stably expressing GPR109A fused to a small enzyme fragment and β-arrestin fused to the larger, complementing enzyme fragment (e.g., PathHunter® β-arrestin cells).[12]
-
Cell culture medium.
-
Assay buffer.
-
Detection reagents containing the enzyme substrate.
-
384-well white, solid-bottom microplates.
-
Luminescence plate reader.
Methodology:
-
Cell Plating: Plate the β-arrestin reporter cells in 384-well white plates at an optimized density and incubate for 24 hours.
-
Compound Addition:
-
Prepare serial dilutions of this compound, a reference agonist, and test compounds in assay buffer.
-
Add the compounds to the cell plate and incubate for 90 minutes at 37°C.[12]
-
-
Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add the detection reagent to each well according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature in the dark.[12]
-
-
Data Acquisition: Measure the luminescent signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the response of the reference agonist and the vehicle control.
-
Calculate the EC50 values for active compounds to determine their potency in recruiting β-arrestin.
-
Conclusion
The provided application notes and protocols offer a framework for utilizing this compound as a reference compound in high-throughput screening campaigns for novel GPR109A agonists. By employing assays that interrogate both G-protein and β-arrestin signaling pathways, researchers can effectively identify and characterize compounds with a desired biased agonist profile, potentially leading to the development of new dyslipidemia therapies with an improved side-effect profile.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A: WO2008051403 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of a niacin receptor partial agonist, this compound, on plasma free fatty acids, lipids, and cutaneous flushing in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. abcam.com [abcam.com]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MK-0354 solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of MK-0354 in DMSO. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is ≥ 36 mg/mL, which corresponds to a concentration of ≥ 204.34 mM.[1] It is important to use newly opened or anhydrous DMSO, as the presence of water can significantly reduce the solubility of the compound.[1]
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, accurately weigh the desired amount of this compound powder and dissolve it in the appropriate volume of high-purity DMSO. For example, to prepare a 10 mM stock solution, you would dissolve 1.7618 mg of this compound in 1 mL of DMSO. Ensure the solution is thoroughly mixed by vortexing. If you observe any precipitation, gentle warming and/or sonication can be used to aid dissolution.[1]
Q4: How should I store the this compound stock solution in DMSO?
A4: Once prepared, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]
Q5: My this compound precipitated out of solution when I diluted my DMSO stock in aqueous buffer for my experiment. What should I do?
A5: This is a common issue with hydrophobic compounds. To avoid precipitation, it is recommended to perform a stepwise dilution. First, make an intermediate dilution of your DMSO stock solution in your cell culture medium or buffer, and then add this to the final experimental volume. Always add the DMSO solution to the aqueous solution slowly while mixing. Keeping the final concentration of DMSO in your experiment below 0.5% (ideally below 0.1%) can also help maintain solubility and minimize cellular toxicity.[2][3]
Q6: Is the this compound stock solution in DMSO stable?
A6: Based on the recommended storage conditions, this compound in DMSO is stable for up to 1 year at -20°C and up to 2 years at -80°C.[1] It is good laboratory practice to periodically check the integrity of your stock solutions, especially for long-term experiments.
Q7: What are the known degradation products of this compound in DMSO?
A7: Currently, there is no readily available information specifically detailing the degradation products of this compound in DMSO under standard laboratory storage conditions. General studies on compound stability in DMSO suggest that degradation is minimal when stored properly at low temperatures in anhydrous DMSO.
Data Presentation
Table 1: Solubility of this compound in DMSO
| Parameter | Value | Reference |
| Solubility | ≥ 36 mg/mL | [1] |
| Molar Concentration | ≥ 204.34 mM | [1] |
Table 2: Recommended Storage Conditions for this compound in DMSO
| Temperature | Storage Duration | Reference |
| -20°C | Up to 1 year | [1] |
| -80°C | Up to 2 years | [1] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving this compound Powder in DMSO | - Insufficient mixing- Presence of moisture in DMSO- Low-quality DMSO | - Vortex the solution thoroughly.- Gentle warming or sonication may be applied.- Use fresh, high-purity, anhydrous DMSO.[1] |
| Precipitation Upon Dilution in Aqueous Media | - Rapid change in solvent polarity- Final concentration exceeds aqueous solubility- High final DMSO concentration | - Perform a stepwise dilution.- Add the DMSO stock solution slowly to the aqueous media while mixing.- Ensure the final DMSO concentration is low (ideally < 0.1%).[3] |
| Inconsistent Experimental Results | - Degradation of this compound stock solution- Inaccurate concentration of stock solution | - Ensure proper storage of the stock solution (aliquoted, at -20°C or -80°C).- Avoid repeated freeze-thaw cycles.- Prepare a fresh stock solution if degradation is suspected. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 176.18 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Accurately weigh 1.76 mg of this compound powder.
-
Transfer the powder to a clean microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube or sonicate for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessment of this compound Stability in DMSO
-
Materials:
-
10 mM this compound in DMSO stock solution
-
Anhydrous DMSO
-
HPLC-grade acetonitrile and water
-
Formic acid (for mobile phase)
-
HPLC or LC-MS system with a suitable C18 column
-
-
Procedure:
-
Time-Zero Sample (T=0):
-
Prepare a fresh 1 mM solution of this compound in DMSO from the 10 mM stock.
-
Further dilute this solution with a 50:50 mixture of acetonitrile and water to a final concentration suitable for your HPLC or LC-MS system (e.g., 10 µM).
-
Inject this sample into the HPLC or LC-MS system and record the peak area of this compound. This will serve as your baseline.
-
-
Stability Samples:
-
Store aliquots of the 10 mM this compound stock solution at the desired storage conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
At predetermined time points (e.g., 1 week, 1 month, 3 months), take one aliquot from each storage condition.
-
Prepare a sample for analysis by diluting it in the same manner as the time-zero sample.
-
Inject the sample into the HPLC or LC-MS system and record the peak area of this compound.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area of the time-zero sample.
-
Calculate the percentage of this compound remaining at each time point.
-
A significant decrease in the peak area over time indicates degradation of the compound.
-
-
Visualizations
Caption: Simplified GPR109A signaling pathway activated by this compound.
Caption: General workflow for handling and using this compound in experiments.
References
Off-target effects of MK-0354 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-0354. The information focuses on its known mechanism of action as a biased agonist for the G protein-coupled receptor 109A (GPR109A) and potential issues that may arise during cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a partial agonist of the G protein-coupled receptor 109A (GPR109A), also known as the niacin receptor or HCA2.[1] Its primary on-target effect is the activation of GPR109A, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). This signaling cascade is responsible for its potent antilipolytic effects, observed as a reduction in plasma free fatty acids (FFAs).[1][2]
Q2: What is meant by "biased agonism" in the context of this compound?
A2: Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. This compound is a G-protein-biased agonist at GPR109A.[3] This means it potently activates the Gαi pathway, leading to the desired antilipolytic effect, while only weakly engaging the β-arrestin pathway, which is associated with the cutaneous flushing side effect commonly seen with non-biased agonists like niacin.
Q3: What are the known off-target effects of this compound?
A3: Publicly available data on the broad off-target profile of this compound against a wide range of receptors, kinases, and enzymes is limited. Its selectivity has been demonstrated against the closely related receptor GPR109b, where it shows no activity. The most well-characterized "off-target" phenomenon is its lack of β-arrestin pathway activation, which is a direct consequence of its biased agonism at its primary target, GPR109A.
Q4: Why might I observe a reduction in FFAs in my cellular assay but no effect on downstream lipid accumulation over a longer time course?
A4: This observation is consistent with clinical findings. While this compound robustly suppresses FFAs in the short term, longer-term studies in humans have shown that it fails to produce significant changes in LDL cholesterol, HDL cholesterol, or triglycerides.[2] This suggests that the acute reduction in FFAs may not be sufficient to alter complex lipid metabolism and lipoprotein profiles over extended periods. Your cellular model may be accurately reflecting this clinical observation.
Troubleshooting Guides
Issue 1: Unexpectedly low or absent downstream signaling despite confirmed Gαi activation.
-
Possible Cause: Your assay may be measuring a signaling event primarily driven by the β-arrestin pathway, which this compound does not significantly activate.
-
Troubleshooting Steps:
-
Confirm Pathway Bias: Run parallel assays for both Gαi activation (e.g., cAMP inhibition) and β-arrestin recruitment. A potent response in the Gαi assay but a weak or absent response in the β-arrestin assay is expected for this compound.
-
Use a Control Compound: Include a non-biased GPR109A agonist, such as niacin, in your experiments. Niacin should activate both Gαi and β-arrestin pathways, providing a positive control for the pathway you are investigating.
-
Literature Review: Consult the literature to determine if the specific downstream effect you are measuring has been linked to Gαi or β-arrestin signaling from GPR109A.
-
Issue 2: Discrepancy between antilipolytic effects and other metabolic readouts.
-
Possible Cause: The antilipolytic effect of this compound is a direct and rapid consequence of Gαi activation. Other metabolic changes, such as alterations in gene expression related to lipid synthesis or transport, may be regulated by different pathways or require longer-term stimulation.
-
Troubleshooting Steps:
-
Time-Course Experiments: Perform a detailed time-course study to understand the kinetics of different cellular responses to this compound.
-
Pathway-Specific Inhibitors: Use inhibitors of downstream effectors of both Gαi (e.g., PI3K inhibitors) and β-arrestin (if applicable with a control agonist) to dissect the signaling pathways leading to your observed effects.
-
Consider the Cellular Context: The expression levels of GPR109A, G-proteins, and β-arrestins can vary between cell types, influencing the cellular response. Ensure your chosen cell line is appropriate for the questions being asked.
-
Quantitative Data Summary
| Compound | Target | Assay Type | Potency (EC50) |
| This compound | Human GPR109A | Gαi activation | 1.65 µM |
| This compound | Mouse GPR109A | Gαi activation | 1.08 µM |
| This compound | Human GPR109b | Not specified | No effect |
Experimental Protocols
Protocol 1: GPR109A-Mediated cAMP Inhibition Assay
This protocol is designed to measure the Gαi-mediated inhibition of adenylyl cyclase upon GPR109A activation by this compound.
-
Cell Culture: Culture HEK293 cells stably expressing human GPR109A in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Seeding: Seed the cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound and a control agonist (e.g., niacin) in assay buffer (e.g., HBSS with 0.1% BSA).
-
Assay Procedure:
-
Aspirate the culture medium and add 20 µL of assay buffer containing 10 µM forskolin (to stimulate cAMP production) and varying concentrations of this compound or control.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
-
Data Analysis: Plot the cAMP levels against the log concentration of the agonist and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: GPR109A β-Arrestin Recruitment Assay
This protocol measures the recruitment of β-arrestin to the activated GPR109A receptor.
-
Cell Line: Use a cell line specifically designed for β-arrestin recruitment assays, such as those utilizing enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) technology (e.g., U2OS or CHO cells stably co-expressing GPR109A and a β-arrestin fusion protein).
-
Cell Seeding: Seed the cells into a white, clear-bottom 384-well plate at the manufacturer's recommended density.
-
Compound Treatment: Add serial dilutions of this compound and a control agonist (niacin) to the wells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.
-
Detection: Add the detection reagents according to the assay kit manufacturer's instructions and measure the luminescent or fluorescent signal on a plate reader.
-
Data Analysis: Normalize the data to a positive control (e.g., a saturating concentration of niacin) and plot the response against the log concentration of the agonist to determine the EC50. A significantly weaker response is expected for this compound compared to niacin.
Visualizations
Caption: Signaling pathways of GPR109A activated by this compound and Niacin.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
Technical Support Center: MK-0354 Clinical Trial Analysis
This technical support center provides researchers, scientists, and drug development professionals with a concise overview of the clinical trial outcomes for the niacin receptor partial agonist, MK-0354. The following frequently asked questions (FAQs) and troubleshooting guides address the key reasons for its failure to advance in clinical development.
Frequently Asked Questions (FAQs)
Q1: What was the primary mechanism of action for this compound?
This compound is a partial agonist of the G-protein coupled receptor 109a (GPR109a), also known as the nicotinic acid (niacin) receptor.[1] The intended mechanism was to mimic the beneficial effects of niacin on lipid profiles, which are historically attributed to the reduction of plasma free fatty acids (FFAs) through GPR109a activation in adipocytes.[2][3][4] By acting as a partial agonist, this compound was designed to retain the therapeutic effects on lipids while minimizing the activation of GPR109a in Langerhans cells, which is responsible for the common and often poorly tolerated side effect of cutaneous flushing associated with niacin.[1][5]
Q2: Why did this compound ultimately fail in clinical trials?
The primary reason for the failure of this compound in clinical trials was a lack of efficacy in modulating plasma lipids, despite successfully engaging its target and reducing plasma free fatty acids (FFAs).[2][5] A 4-week Phase II study in dyslipidemic patients showed that this compound did not produce any clinically meaningful changes in high-density lipoprotein cholesterol (HDL-C), low-density lipoprotein cholesterol (LDL-C), or triglycerides (TG) when compared to placebo.[2][5] This outcome was observed even though the drug robustly suppressed plasma FFAs with minimal flushing side effects.[5]
The failure of this compound, along with other GPR109A agonists, challenged the long-standing "FFA hypothesis," which posited that the primary lipid-modifying effects of niacin were a direct consequence of FFA reduction.[2][3] The results suggest that the mechanisms by which niacin affects lipid profiles are more complex and may be independent of GPR109A-mediated FFA suppression.[3]
Troubleshooting Guide for GPR109a Agonist Experiments
Issue: My GPR109a partial agonist reduces free fatty acids in vitro/in vivo, but does not replicate the full lipid-modifying profile of niacin.
This is a known challenge in the development of niacin-like agents and was the central reason for the clinical failure of this compound.
Possible Explanations & Next Steps:
-
Dissociation of FFA Suppression from Lipid Regulation: The clinical data from this compound trials strongly indicate that the suppression of FFAs is not sufficient to achieve the broader lipid-modifying effects of niacin (i.e., significant increases in HDL-C and decreases in LDL-C and TG).[2] Your experimental findings are consistent with these clinical observations.
-
Alternative Niacin Signaling Pathways: Niacin's effects on lipids may be mediated by mechanisms independent of GPR109a or FFA suppression.[3] Consider investigating other potential targets or pathways affected by niacin, such as its influence on hepatic diacylglycerol acyltransferase-2 (DGAT2) or apo B degradation.[4]
-
Partial Agonism Limitations: The partial agonism of your compound at GPR109a might be sufficient for the anti-lipolytic effect in adipocytes but inadequate to trigger other downstream signaling events that contribute to the full lipid-modifying profile of niacin.
Quantitative Data Summary
The following table summarizes the lipid-modifying effects of this compound observed in a 4-week Phase II clinical trial in patients with dyslipidemia.[2][5]
| Parameter | Placebo-Adjusted Percent Change from Baseline | 95% Confidence Interval |
| HDL-C | 0.4% | -5.2% to 6.0% |
| LDL-C | -9.8% | -16.8% to -2.7% |
| Triglycerides | -5.8% | -22.6% to 11.9% |
Data from a 4-week Phase II study of this compound at a dose of 2.5g once daily.[2][5]
Key Experimental Protocols
Below is a generalized protocol for assessing the effects of a GPR109a agonist on plasma free fatty acids and lipid profiles in a clinical setting, based on the methodologies used for this compound.
Protocol: Phase II Efficacy and Safety Study of a Novel GPR109a Agonist
-
Objective: To assess the efficacy of the investigational drug on plasma lipids (HDL-C, LDL-C, TG) and its effect on plasma FFA levels over a 4-week treatment period.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Population: Patients with dyslipidemia (e.g., elevated LDL-C and/or low HDL-C).
-
Treatment Arms:
-
Investigational Drug (e.g., 2.5 g once daily)
-
Placebo (once daily)
-
-
Methodology:
-
Screening and Baseline: Collect baseline fasting blood samples for a full lipid panel (Total Cholesterol, HDL-C, LDL-C, TG) and plasma FFA concentration.
-
Randomization and Dosing: Randomize eligible participants to one of the treatment arms for the 4-week duration.
-
Interim Assessments: Collect blood samples at specified intervals (e.g., weekly) to monitor safety and FFA levels.
-
End of Treatment (Week 4): Collect final fasting blood samples for a full lipid panel and FFA concentration to compare with baseline values.
-
Data Analysis: Calculate the mean placebo-adjusted percent change from baseline for each lipid parameter, including 95% confidence intervals.
-
Visualizations
Caption: Signaling pathways of Niacin vs. This compound.
Caption: this compound clinical trial workflow and decision points.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Effects of a niacin receptor partial agonist, this compound, on plasma free fatty acids, lipids, and cutaneous flushing in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MK-0354 In Vivo Efficacy Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting in vivo efficacy studies with MK-0354.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a partial agonist of the G-protein coupled receptor 109a (GPR109a), also known as the nicotinic acid (niacin) receptor.[1] Its primary action is to reduce plasma free fatty acid (FFA) levels.[1][2] This is achieved through the activation of GPR109a on adipocytes, which leads to the inhibition of lipolysis.
Q2: We are observing robust FFA reduction but no significant changes in plasma triglycerides, LDL-C, or HDL-C in our animal models. Is this expected?
A2: Yes, this finding is consistent with clinical trial data for this compound.[2][3][4] While the compound effectively suppresses plasma FFAs, this does not necessarily translate to significant improvements in the overall lipid profile (LDL-C, HDL-C, triglycerides).[2][3] This discrepancy is a known characteristic of this compound and suggests that FFA reduction alone may not be sufficient to achieve the broader lipid-modifying effects seen with full agonists like niacin.
Q3: What are the common challenges encountered when formulating this compound for in vivo studies?
A3: Like many small molecules, this compound may present formulation challenges related to solubility and bioavailability.[5][6] Ensuring consistent and adequate exposure in animal models is critical for obtaining reliable results. It is advisable to conduct preliminary pharmacokinetic studies to determine the optimal formulation and dosing regimen. Common formulation approaches for poorly soluble compounds include using vehicles such as cyclodextrins, lipid-based formulations, or amorphous solid dispersions.
Q4: How can we confirm that this compound is engaging its target (GPR109a) in our in vivo model?
A4: Target engagement can be assessed by measuring the primary pharmacodynamic effect, which is the reduction of plasma FFAs, typically within a few hours of dosing.[2] Additionally, you can perform ex vivo analyses on tissues of interest (e.g., adipose tissue) to measure downstream signaling events associated with GPR109a activation, such as changes in cAMP levels or the phosphorylation status of downstream kinases.
Q5: Are there any known off-target effects of this compound that could confound our results?
A5: The available literature primarily focuses on the on-target effects of this compound as a GPR109a partial agonist. While specific off-target effects are not widely reported, as with any small molecule, it is crucial to include appropriate controls in your experiments to rule out confounding factors. This can include using GPR109a knockout animals to confirm that the observed effects are indeed mediated by the intended target.
Troubleshooting Guides
Problem 1: High variability in plasma FFA levels between animals in the same treatment group.
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure precise and consistent dosing technique (e.g., oral gavage, intraperitoneal injection). Verify the accuracy of the dosing volume for each animal. |
| Variable Food Intake | Standardize the fasting period before blood collection, as food intake significantly impacts FFA levels. Ensure all animals have ad libitum access to food and water (unless specified otherwise by the protocol) to minimize stress-induced variability. |
| Formulation Instability | Prepare fresh formulations daily. If using a suspension, ensure it is homogenous by vortexing before each administration. |
| Stress-Induced Lipolysis | Handle animals gently and consistently to minimize stress, which can elevate FFA levels. Acclimatize animals to the experimental procedures before the study begins. |
Problem 2: Lack of significant FFA reduction after this compound administration.
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosing | Perform a dose-response study to determine the optimal dose of this compound in your specific animal model. |
| Poor Bioavailability | Conduct a pharmacokinetic study to assess the plasma concentration of this compound after administration. If exposure is low, consider reformulating the compound to improve solubility and absorption.[5][6] |
| Incorrect Sampling Time | The effect of this compound on FFA levels is often transient.[7] Collect blood samples at multiple time points after dosing (e.g., 1, 2, 4, and 6 hours) to capture the nadir of FFA suppression. |
| Animal Model Insensitivity | Verify the expression and function of GPR109a in your chosen animal model. There can be species differences in receptor pharmacology. |
Data Presentation
Table 1: Summary of Expected Pharmacodynamic Effects of this compound in Preclinical Models
| Parameter | Expected Outcome | Typical Time Course | Notes |
| Plasma Free Fatty Acids (FFAs) | Robust Reduction | Peak effect within 1-4 hours post-dose | This is the primary, expected effect.[2] |
| Plasma Triglycerides | Minimal to no change | 24 hours to several weeks | Lack of significant change is consistent with clinical data.[2] |
| Plasma LDL-Cholesterol | Minimal to no change | 24 hours to several weeks | Lack of significant change is consistent with clinical data.[2] |
| Plasma HDL-Cholesterol | Minimal to no change | 24 hours to several weeks | Lack of significant change is consistent with clinical data.[2] |
| Cutaneous Flushing | Minimal to no effect | Within 1 hour post-dose | This compound was designed to avoid this niacin-associated side effect.[1][3] |
Experimental Protocols
Protocol 1: Assessment of In Vivo FFA Lowering Efficacy
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Housing: House animals in a temperature- and light-controlled environment with a 12-hour light/dark cycle.
-
Fasting: Fast animals for 4 hours before drug administration.
-
Groups:
-
Vehicle control (e.g., 0.5% methylcellulose in water)
-
This compound (e.g., 10, 30, 100 mg/kg)
-
-
Drug Administration: Administer the vehicle or this compound formulation orally via gavage.
-
Blood Sampling: Collect baseline blood samples (T=0) via tail vein before dosing. Collect subsequent blood samples at 1, 2, 4, and 6 hours post-dosing.
-
Plasma Preparation: Collect blood in EDTA-coated tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
FFA Analysis: Analyze plasma FFA levels using a commercially available colorimetric assay kit.
-
Data Analysis: Express FFA levels as a percentage of the baseline value for each animal and compare the treatment groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA).
Mandatory Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effects of a niacin receptor partial agonist, this compound, on plasma free fatty acids, lipids, and cutaneous flushing in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MK-0354 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of MK-0354.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a partial agonist of the G protein-coupled receptor 109a (GPR109a), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2) or the nicotinic acid receptor.[1] Upon binding to GPR109a, which is coupled to an inhibitory G-protein (Gi/o), this compound inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade is responsible for its primary antilipolytic effect.[1]
Q2: What makes this compound different from other GPR109a agonists like nicotinic acid (niacin)?
A2: this compound is a biased agonist.[2] While it activates the Gi-mediated pathway to reduce cAMP, it does not significantly promote the recruitment of β-arrestin.[2] The β-arrestin pathway is associated with the flushing side effect commonly observed with niacin.[2] Therefore, this compound can exert its antilipolytic effects with a reduced potential for inducing vasodilation.[1]
Q3: What is a good starting concentration range for this compound in cell-based assays?
A3: A good starting point for dose-response experiments is to bracket the reported EC50 values. For human GPR109a (hGPR109a), the EC50 is approximately 1.65 µM, and for mouse GPR109a (mGPR109a), it is around 1.08 µM. A typical concentration range for an initial experiment would be from 10 nM to 100 µM to capture the full dose-response curve.
Q4: How should I prepare my this compound stock solution?
A4: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This stock can then be serially diluted in DMSO before final dilution into your aqueous assay buffer. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q5: Can this compound cause receptor desensitization?
A5: Like many GPCR agonists, prolonged exposure to this compound could potentially lead to receptor desensitization, which is a waning of the receptor's response over time.[3] This can manifest as a decrease in the inhibitory effect on cAMP production after sustained treatment. It is advisable to conduct time-course experiments to determine the optimal incubation time for your specific assay and cell type.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value |
| EC50 (GPR109a) | Human | 1.65 µM |
| EC50 (GPR109a) | Mouse | 1.08 µM |
This data is compiled from publicly available research.
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Starting Concentration | Mid-Point Concentration | Maximum Concentration |
| cAMP Inhibition Assay | 10 nM | 1-10 µM | 100 µM |
| Cell Viability/Cytotoxicity | 1 µM | 10-50 µM | 200 µM |
| Receptor Binding Assay (Ki) | 1 nM | 100 nM | 10 µM |
Experimental Protocols
Protocol 1: cAMP Inhibition Assay in GPR109a-expressing Cells
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production by this compound in cells endogenously or recombinantly expressing GPR109a.
Materials:
-
GPR109a-expressing cells (e.g., HEK293-hGPR109a, ARPE-19)[4]
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Forskolin (FSK)
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)[5][6][7]
-
96- or 384-well white opaque plates
Procedure:
-
Cell Seeding: Seed GPR109a-expressing cells in a 96- or 384-well plate at a density optimized for your cell line and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these in assay buffer to the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.
-
Cell Treatment:
-
Wash the cells once with assay buffer.
-
Add assay buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 500 µM) and incubate for 15-30 minutes at 37°C.
-
Add the diluted this compound or vehicle control to the wells and incubate for 15-30 minutes at 37°C.
-
-
Stimulation: Add forskolin (e.g., 10 µM final concentration) to all wells except for the basal control wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.[8]
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Viability Assay (Resazurin-based)
This protocol assesses the effect of this compound on the viability of cells.[9]
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)[10]
-
96-well clear-bottom black plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Resazurin Addition:
-
Remove the treatment medium.
-
Add 100 µL of fresh medium and 20 µL of resazurin solution to each well.[10]
-
Include wells with medium and resazurin but no cells as a background control.
-
-
Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for your cell line.[9]
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.
-
Data Analysis: Subtract the background fluorescence from all measurements. Express the results as a percentage of the vehicle-treated control cells.
Mandatory Visualization
Caption: GPR109a signaling pathway activated by this compound.
Caption: Experimental workflow for a cAMP inhibition assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak response to this compound | 1. Low or no GPR109a expression in the cell line.2. This compound degradation.3. Suboptimal assay conditions. | 1. Verify GPR109a expression by qPCR, Western blot, or by testing a positive control agonist (e.g., nicotinic acid).2. Prepare fresh stock solutions of this compound. Store stock solutions at -20°C or -80°C.3. Optimize cell number, incubation times, and concentrations of forskolin and IBMX. |
| High variability between replicate wells | 1. Uneven cell seeding.2. Pipetting errors.3. Edge effects in the plate. | 1. Ensure a single-cell suspension before seeding and mix gently. 2. Use calibrated pipettes and be consistent with pipetting technique. 3. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| This compound shows cytotoxicity at high concentrations | 1. Off-target effects at high concentrations.2. High DMSO concentration. | 1. Use the lowest effective concentration of this compound. Perform a full dose-response to identify the toxic concentration range.2. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). Run a DMSO vehicle control curve. |
| Effect of this compound diminishes over time | 1. Receptor desensitization or internalization.2. Compound instability in culture medium. | 1. Reduce the pre-incubation time with this compound. Perform a time-course experiment to find the optimal window for the assay.2. Assess the stability of this compound under your experimental conditions if prolonged incubation is necessary. |
| Partial agonism complicates interpretation | 1. This compound may not produce the same maximal effect as a full agonist.2. In the presence of a full agonist, this compound can act as an antagonist. | 1. Characterize the maximal inhibition achievable with this compound in your system. Do not expect 100% inhibition of the forskolin response.2. Be cautious when co-incubating with other GPR109a agonists. The partial agonism could lead to competitive antagonism. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. JCI - β-Arrestin1 mediates nicotinic acid–induced flushing, but not its antilipolytic effect, in mice [jci.org]
- 3. Selective Signal Capture from Multidimensional GPCR Outputs with Biased Agonists: Progress Towards Novel Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. resources.revvity.com [resources.revvity.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations of MK-0354 as a GPR109a Agonist
Welcome to the technical support center for researchers utilizing MK-0354 as a GPR109a agonist. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and interpret experimental outcomes when working with this partial and biased agonist.
Frequently Asked Questions (FAQs)
Q1: Why does this compound lower free fatty acids (FFAs) but not improve the overall lipid profile (LDL-c, HDL-c, triglycerides) in my model?
A1: This is the most significant limitation of this compound observed in clinical studies.[1][2] this compound is a partial agonist of GPR109a.[1][3] While it effectively activates the Gαi/o-protein pathway to inhibit adenylate cyclase, reduce cAMP, and suppress lipolysis in adipocytes (leading to lower FFA levels), it fails to elicit the full spectrum of downstream effects seen with full agonists like niacin.[1][4] The beneficial changes in LDL-c, HDL-c, and triglycerides may be mediated by mechanisms independent of or only partially dependent on GPR109a-mediated FFA reduction.[1] Recent evidence suggests that niacin's broader lipid-modifying effects might involve pathways not engaged by this compound.[1]
Q2: I am not observing the characteristic flushing response with this compound in my animal model. Is my experiment failing?
A2: No, this is the expected outcome. This compound was specifically designed to be a non-flushing GPR109a agonist.[1][3][5][6] The flushing side effect of niacin is primarily mediated by the β-arrestin 1 signaling pathway in epidermal Langerhans cells and keratinocytes, leading to the release of prostaglandins like PGD2 and PGE2.[1][5][6][7][8] this compound is a biased agonist that does not significantly engage this β-arrestin pathway, thus avoiding the vasodilatory response.[9] The absence of flushing is a key characteristic of this compound's pharmacological profile.
Q3: What are the key signaling pathways activated by GPR109a, and how does this compound differentially modulate them?
A3: GPR109a activation leads to two main signaling cascades:
-
Gαi/o-Protein Pathway: This is the canonical pathway for GPR109a's anti-lipolytic effects. Activation of Gαi/o inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels.[1][4] this compound is an effective partial agonist of this pathway.
-
β-Arrestin Pathway: This pathway is implicated in the cutaneous flushing response and may also play a role in the anti-inflammatory and anti-atherosclerotic effects of GPR109a activation.[1][10] this compound shows significant bias, with little to no activation of the β-arrestin pathway compared to full agonists like niacin.[9]
This biased agonism is the molecular basis for this compound's distinct pharmacological profile.
Q4: Are there alternative GPR109a agonists I can use as controls in my experiments?
A4: Yes, using a variety of agonists can help dissect the signaling pathways.
-
Niacin (Nicotinic Acid): The prototypical full agonist for GPR109a. It activates both the Gαi/o and β-arrestin pathways and serves as a positive control for both anti-lipolytic and flushing effects.
-
Acifran & Acipimox: Other full agonists that can be used to study the full range of GPR109a-mediated effects.[1][11]
-
Monomethyl fumarate (MMF): An active metabolite of dimethyl fumarate, it is also a GPR109a agonist known to induce flushing.[12]
-
MK-1903 & SCH900271: These are full GPR109a agonists that, like this compound, also failed to produce significant lipid profile changes in clinical trials, suggesting the dissociation between FFA lowering and broader lipid modulation is not unique to partial agonists.[1]
Q5: How can I improve the delivery or bioavailability of this compound in my experimental setup?
A5: While specific formulation data for research applications of this compound is limited, general strategies for improving the bioavailability of small molecules can be considered if poor exposure is suspected:
-
Solubility Enhancement: Techniques such as micronization, nanosuspensions, or the use of co-solvents can improve the dissolution of poorly soluble compounds.[13]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the absorption of lipophilic drugs.[14][15]
-
Permeation Enhancers: These excipients can be used in oral formulations to increase absorption across the intestinal epithelium.[13]
It is crucial to first establish a reliable pharmacokinetic analysis to confirm that suboptimal exposure is indeed the issue.
Troubleshooting Guides
Issue 1: Inconsistent or No Reduction in Free Fatty Acids (FFAs)
| Possible Cause | Troubleshooting Step |
| Suboptimal Dose | Perform a dose-response study to determine the optimal concentration of this compound in your specific model. Doses up to 4000 mg have been used in human studies to elicit robust FFA reduction.[2] |
| Poor Bioavailability | Analyze plasma concentrations of this compound to confirm adequate absorption and exposure. Consider formulation adjustments as mentioned in FAQ Q5. |
| Assay Variability | Ensure your FFA assay is validated and includes appropriate positive and negative controls. Use a consistent sampling time post-administration, as the effect on FFAs is transient. |
| Cell Line/Animal Model Insensitivity | Confirm GPR109a expression in your cell line or animal tissue using qPCR or Western blot.[16] |
Issue 2: Unexpected Pro-inflammatory or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Compound Purity | Verify the purity of your this compound stock using analytical methods like HPLC-MS. |
| Off-Target Activity | While this compound is reported to be a specific GPR109a agonist,[11] at high concentrations, off-target effects are possible. Compare your results with a structurally unrelated GPR109a agonist. Consider using a GPR109a antagonist or GPR109a knockout/knockdown models to confirm the on-target effect. |
| Experimental System Complexity | The cellular context can significantly influence GPR109a signaling.[9] For example, in macrophages, GPR109a activation can paradoxically increase cAMP levels.[9] Carefully characterize the downstream signaling in your specific cell type. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Receptor | EC50 | Reference |
| Human GPR109a (hGPR109a) | 1.65 µM | [11] |
| Mouse GPR109a (mGPR109a) | 1.08 µM | [11] |
Table 2: Clinical Effects of this compound (4-week treatment in dyslipidemic patients)
| Parameter | Placebo-Adjusted Percent Change | 95% Confidence Interval | Reference |
| High-Density Lipoprotein Cholesterol (HDL-c) | 0.4% | -5.2% to 6.0% | [2] |
| Low-Density Lipoprotein Cholesterol (LDL-c) | -9.8% | -16.8% to -2.7% | [2] |
| Triglycerides | -5.8% | -22.6% to 11.9% | [2] |
Key Experimental Protocols
GPR109a Functional Assay: cAMP Accumulation
Objective: To measure the inhibition of adenylyl cyclase activity upon GPR109a activation.
Methodology:
-
Cell Culture: Use a cell line endogenously expressing or stably transfected with GPR109a (e.g., HEK-293 or CHO cells).
-
Cell Plating: Seed cells in a 96-well plate and grow to confluency.
-
Agonist Treatment: Pre-incubate cells with varying concentrations of this compound or a control agonist (e.g., niacin) for 15-30 minutes.
-
Adenylyl Cyclase Stimulation: Add forskolin (a direct activator of adenylyl cyclase) to all wells except the negative control, and incubate for 15-30 minutes.
-
Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.
-
cAMP Quantification: Measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the agonist concentration to determine the EC50 value. A decrease in forskolin-stimulated cAMP levels indicates GPR109a activation via the Gαi/o pathway.
GPR109a Binding Assay: [3H]Nicotinic Acid Competition
Objective: To determine the binding affinity of this compound to the GPR109a receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells or tissues expressing GPR109a.
-
Binding Reaction: In a 96-well plate, incubate the membranes with a fixed concentration of [3H]nicotinic acid and varying concentrations of unlabeled this compound (as a competitor).
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specific binding.
-
Scintillation Counting: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the Ki (inhibitory constant).
In Vivo Assay: Plasma Free Fatty Acid (FFA) Measurement
Objective: To assess the anti-lipolytic effect of this compound in an animal model.
Methodology:
-
Animal Model: Use an appropriate animal model (e.g., mice or rats). Fast the animals overnight to elevate baseline FFA levels.
-
Compound Administration: Administer this compound or vehicle control orally or via intraperitoneal injection.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at various time points post-administration (e.g., 0, 1, 2, 4, and 6 hours).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
FFA Quantification: Measure FFA concentrations in the plasma using a commercially available colorimetric or enzymatic assay kit.
-
Data Analysis: Plot the plasma FFA concentration over time for each treatment group. Calculate the area under the curve (AUC) or the nadir of FFA reduction to quantify the anti-lipolytic effect.
Visualizations
Caption: GPR109a signaling pathways and the biased agonism of this compound.
References
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a niacin receptor partial agonist, this compound, on plasma free fatty acids, lipids, and cutaneous flushing in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole (this compound): a partial agonist of the nicotinic acid receptor, G-protein coupled receptor 109a, with antilipolytic but no vasodilatory activity in mice. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential tissue and ligand-dependent signaling of GPR109A receptor: implications for anti-atherosclerotic therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPR109A and vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
MK-0354 tachyphylaxis in prolonged exposure experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-0354, specifically addressing challenges related to tachyphylaxis in prolonged exposure experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a partial agonist of the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.[1] Its primary mechanism of action is the activation of this receptor, which leads to a reduction in plasma free fatty acids (FFA).[2][3]
Q2: What is tachyphylaxis and how might it relate to this compound?
Tachyphylaxis is a rapid decrease in the response to a drug following its administration.[4][5] In the context of this compound, prolonged exposure could lead to a diminished response, meaning its ability to suppress FFA may decrease over time with continuous or repeated dosing. This is a common phenomenon for G-protein coupled receptors due to processes like receptor desensitization and internalization.[6][7][8]
Q3: Did clinical trials of this compound show evidence of tachyphylaxis?
Clinical studies demonstrated that this compound robustly reduced plasma free fatty acids over 5 hours after single doses and that this effect was maintained over 7 days of continuous treatment.[2] However, despite this sustained effect on FFA, four weeks of treatment with this compound did not result in significant changes to LDL-C, HDL-C, or triglycerides.[2][3] This suggests that while the immediate anti-lipolytic effect on FFA may not be subject to rapid tachyphylaxis, the downstream effects on the overall lipid profile might be, or that the initial hypothesis of FFA reduction leading to lipid changes was incorrect.[9]
Q4: What are the potential cellular mechanisms that could lead to tachyphylaxis with prolonged this compound exposure?
The primary mechanisms for tachyphylaxis in G-protein coupled receptors like GPR109A include:
-
Receptor Desensitization: Following agonist binding, G-protein receptor kinases (GRKs) can phosphorylate the intracellular domains of the receptor. This phosphorylation promotes the binding of arrestin proteins, which sterically hinder the receptor from coupling to its G-protein, thus dampening the signal.[8][10]
-
Receptor Internalization: Arrestin binding can also target the receptor for endocytosis, removing it from the cell surface and making it unavailable for further stimulation.[6][11][12] This process can be mediated by clathrin-coated pits.[10]
-
Downregulation: Prolonged exposure to an agonist can lead to a decrease in the total number of receptors, either through increased degradation or decreased synthesis.
Troubleshooting Guides
Problem 1: Diminished FFA Suppression in In Vitro Cell-Based Assays
Symptoms:
-
Initial robust decrease in FFA release from adipocytes upon this compound treatment.
-
Subsequent applications of this compound result in a significantly weaker FFA suppression.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| GPR109A Desensitization | 1. Washout Period: After the initial stimulation, thoroughly wash the cells with fresh media and allow for a "rest" period (e.g., 2-4 hours) before re-stimulating with this compound. This can allow for receptor dephosphorylation and resensitization. 2. Use of Phosphatase Inhibitors: To investigate the role of phosphorylation, cells can be treated with broad-spectrum phosphatase inhibitors. An exaggerated desensitization would support this mechanism. |
| GPR109A Internalization | 1. Immunofluorescence Microscopy: Stain for GPR109A to visualize its localization. Compare the cell surface expression of the receptor in naive cells versus cells exposed to this compound for a prolonged period. A decrease in surface staining would indicate internalization. 2. Inhibitors of Endocytosis: Pre-treat cells with inhibitors of clathrin-mediated endocytosis, such as hypertonic sucrose or concanavalin A, before this compound exposure.[7] If this prevents the loss of response, internalization is a likely cause. |
| Cellular ATP Depletion | 1. Monitor Cell Viability: Ensure that the prolonged incubation with this compound is not affecting cell health using assays like MTT or Trypan Blue exclusion. 2. Measure Cellular ATP Levels: A decrease in cellular ATP could impair signaling and cellular responses. |
Problem 2: Inconsistent In Vivo Results in Animal Models
Symptoms:
-
Initial FFA lowering effect is observed after the first dose of this compound.
-
Subsequent daily doses show a progressively weaker effect on FFA levels.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetic Issues | 1. Measure Plasma Concentrations: Determine the plasma concentration of this compound at various time points to ensure that the diminished effect is not due to increased clearance or altered metabolism of the compound with repeated dosing. |
| Receptor Downregulation | 1. Tissue Analysis: At the end of the study, collect relevant tissues (e.g., adipose tissue) and perform Western blotting or qPCR to quantify GPR109A protein and mRNA levels, respectively. A decrease in either would suggest downregulation. |
| Compensatory Mechanisms | 1. Measure Counter-regulatory Hormones: Prolonged FFA suppression can trigger the release of hormones like glucagon or catecholamines, which can counteract the effect of this compound. Measure the plasma levels of these hormones. |
Experimental Protocols
Protocol 1: In Vitro GPR109A Desensitization Assay in Adipocytes
-
Cell Culture: Culture a suitable adipocyte cell line (e.g., 3T3-L1) to full differentiation.
-
Initial Stimulation: Treat the cells with a known concentration of this compound (e.g., 1 µM) for 30 minutes.
-
FFA Measurement: Collect the supernatant and measure the free fatty acid concentration using a commercially available kit.
-
Washout: Gently wash the cells three times with fresh, serum-free media.
-
Rest Period: Incubate the cells in fresh media for varying periods (e.g., 0, 1, 2, 4, 6 hours).
-
Re-stimulation: After the rest period, re-stimulate the cells with the same concentration of this compound for 30 minutes.
-
Final FFA Measurement: Collect the supernatant and measure the FFA concentration.
-
Data Analysis: Compare the percentage of FFA suppression from the initial stimulation to the re-stimulation at each time point to determine the rate of resensitization.
Protocol 2: GPR109A Internalization Visualization by Immunofluorescence
-
Cell Culture: Plate adipocytes on glass coverslips and allow them to adhere and differentiate.
-
Treatment: Treat the cells with this compound (e.g., 1 µM) for a prolonged period (e.g., 2 hours). Include an untreated control group.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Permeabilization (for total receptor staining): Permeabilize a subset of cells with a detergent like Triton X-100. Leave another subset unpermeabilized to specifically label surface receptors.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for GPR109A.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a confocal microscope.
-
Analysis: Compare the fluorescence intensity and localization of GPR109A between control and this compound treated cells in both permeabilized and non-permeabilized conditions.
Data Presentation
Table 1: Summary of this compound Clinical Trial Data on FFA and Lipids
| Parameter | Single Dose (up to 4000 mg) | 7-Day Dosing (up to 3600 mg/day) | 4-Week Dosing (2.5 g/day ) |
| Free Fatty Acid (FFA) Suppression | Robust, dose-related reduction over 5 hours[2] | Similar suppression to single dose[2] | Not reported |
| HDL-C Change | Not reported | Not reported | 0.4% (placebo-adjusted)[2] |
| LDL-C Change | Not reported | Not reported | -9.8% (placebo-adjusted)[2] |
| Triglyceride Change | Not reported | Not reported | -5.8% (placebo-adjusted)[2] |
| Cutaneous Flushing | Minimal[2] | Minimal[2] | Little flushing[2] |
Visualizations
Caption: GPR109A signaling cascade and mechanisms of tachyphylaxis.
References
- 1. 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole (this compound): a partial agonist of the nicotinic acid receptor, G-protein coupled receptor 109a, with antilipolytic but no vasodilatory activity in mice. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Effects of a niacin receptor partial agonist, this compound, on plasma free fatty acids, lipids, and cutaneous flushing in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tachyphylaxis - Wikipedia [en.wikipedia.org]
- 5. trc-p.nl [trc-p.nl]
- 6. Characterization of agonist-induced motilin receptor trafficking and its implications for tachyphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of inhibitors of receptor internalization on the desensitization and resensitization of three Gs-coupled receptor responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Desensitization and internalization of the m2 muscarinic acetylcholine receptor are directed by independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agonist-induced internalization and desensitization of the apelin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced agonist residence time, internalization rate and signalling of the GIP receptor variant [E354Q] facilitate receptor desensitization and long-term impairment of the GIP system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurokinin-1 receptor desensitization to consecutive microdialysis infusions of substance P in human skin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Inconsistent Results with MK-0354 in Lipid-Lowering Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent results with MK-0354 in lipid-lowering studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
This compound is an experimental drug that was developed as a partial agonist for the G protein-coupled receptor 109A (GPR109A), also known as the niacin receptor.[1] The primary therapeutic goal of this compound was to replicate the beneficial lipid-modifying effects of niacin (Vitamin B3), such as increasing high-density lipoprotein (HDL) cholesterol and lowering low-density lipoprotein (LDL) cholesterol and triglycerides, but without the common side effect of flushing.[2] The prevailing hypothesis at the time of its development was that niacin's primary lipid-lowering effect was mediated through the suppression of free fatty acids (FFAs) released from adipose tissue, a process initiated by the activation of GPR109A.[3][4]
Q2: We are observing potent suppression of free fatty acids (FFAs) with this compound in our experiments, but no significant changes in HDL-C, LDL-C, or triglycerides. Is this a known issue?
Yes, this is a well-documented finding and the primary reason for the "inconsistent" results observed with this compound. Clinical trials have demonstrated that while this compound is effective at reducing plasma FFA levels, this reduction does not translate into clinically meaningful changes in HDL-C, LDL-C, or triglyceride levels.[2] This finding has been instrumental in challenging the long-held "FFA hypothesis," which posited that FFA suppression was the primary mechanism behind niacin's broader lipid-modifying effects.[3][5]
Q3: Why does this compound fail to modulate HDL-C, LDL-C, and triglycerides despite activating the niacin receptor (GPR109A)?
The current understanding is that niacin's lipid-modifying effects are not solely dependent on GPR109A activation and the subsequent suppression of FFAs.[3][6] Niacin appears to have GPR109A-independent mechanisms of action that are crucial for its full lipid-regulating profile.[7][8] Furthermore, as a partial agonist, this compound may not induce the same downstream signaling cascade as niacin, a full agonist.[9] Studies have suggested that some GPR109A agonists may not trigger certain downstream events like ERK1/2 phosphorylation or receptor internalization, which could be critical for the full spectrum of niacin's effects.[4][10]
Q4: What are the known GPR109A-independent mechanisms of niacin that this compound might be lacking?
Niacin is believed to influence lipid metabolism through several pathways that may not be engaged by this compound. These include:
-
Direct inhibition of hepatic diacylglycerol acyltransferase-2 (DGAT2): This enzyme is crucial for triglyceride synthesis in the liver. By inhibiting DGAT2, niacin reduces the liver's production of very-low-density lipoprotein (VLDL), a precursor to LDL.[6]
-
Modulation of hepatic apolipoprotein A1 (ApoA1) expression: Niacin has been shown to increase the expression of ApoA1, the primary protein component of HDL, which can lead to increased HDL production.[6][8]
-
Regulation of other cellular pathways: Niacin is involved in various cellular signaling pathways, including those involving sirtuins and protein kinase B, which can influence lipid and glucose metabolism independently of GPR109A.[7]
Troubleshooting Guide
This guide is designed to help researchers troubleshoot experiments where this compound shows expected effects on FFA but not on other lipids.
| Problem | Potential Cause | Recommended Solution |
| No change in HDL-C, LDL-C, or triglycerides | Drug's intrinsic mechanism of action: this compound is known not to significantly affect these lipid parameters. | - Confirm that the observed FFA suppression is consistent with previous findings. - Consider using niacin as a positive control to ensure the experimental system is responsive to lipid-modulating agents. - Shift the focus of the investigation to GPR109A-independent pathways if the goal is to understand broader lipid modulation. |
| High variability in lipid measurements | Assay technique: Improper sample handling, incorrect reagent preparation, or issues with instrumentation can lead to inconsistent results. | - Ensure consistent sample collection and storage conditions. - Use validated and standardized lipid measurement protocols (see Experimental Protocols section). - Include appropriate quality controls and standards in each assay run. |
| Unexpected cell toxicity in in vitro assays | High compound concentration or solvent effects: The concentration of this compound or the vehicle (e.g., DMSO) may be toxic to the cells. | - Perform a dose-response curve to determine the optimal non-toxic concentration of this compound. - Ensure the final concentration of the solvent is consistent across all wells and is below the tolerance level of the cell line. - Run a vehicle-only control to assess the effect of the solvent on cell viability and lipid accumulation. |
| Low signal in in vitro lipolysis or lipid accumulation assays | Suboptimal assay conditions: Insufficient stimulation of lipolysis or lipid accumulation can mask the effects of the compound. | - Optimize the concentration of the lipolytic agent (e.g., isoproterenol) or lipid-loading agent (e.g., oleic acid). - Ensure the incubation times are appropriate for the specific cell type and assay. - Verify the health and differentiation status of the cells (e.g., adipocytes) before the experiment. |
Data Presentation
Summary of this compound Phase II Clinical Trial Results in Dyslipidemic Patients
The following table summarizes the placebo-adjusted percent change in key lipid parameters after 4 weeks of treatment with this compound (2.5 g once daily).[2]
| Lipid Parameter | Placebo-Adjusted Percent Change | 95% Confidence Interval |
| High-Density Lipoprotein Cholesterol (HDL-C) | 0.4% | -5.2% to 6.0% |
| Low-Density Lipoprotein Cholesterol (LDL-C) | -9.8% | -16.8% to -2.7% |
| Triglycerides | -5.8% | -22.6% to 11.9% |
Experimental Protocols
Quantification of Plasma Lipids (HDL-C, LDL-C, Triglycerides)
This protocol describes a general method for measuring plasma lipid levels. Specific commercial kits and instrumentation may vary.
Materials:
-
Plasma samples collected from subjects after a 12-hour fast.
-
Commercial enzymatic assay kits for HDL-C, LDL-C, and triglycerides.
-
Spectrophotometer or automated clinical chemistry analyzer.
-
Calibrators and quality control materials.
Procedure:
-
Sample Preparation: Centrifuge whole blood to separate plasma. Store plasma at -80°C until analysis.
-
Assay Performance:
-
Bring all reagents, controls, and samples to room temperature.
-
Follow the specific instructions provided with the commercial assay kits.
-
Typically, a small volume of plasma is mixed with the reagent, and after a specified incubation period, the absorbance is measured at a specific wavelength.
-
-
Data Analysis:
-
Calculate the concentration of each lipid parameter based on the absorbance values of the calibrators.
-
Ensure that the quality control values are within the acceptable range.
-
Measurement of Plasma Free Fatty Acids (FFAs)
This protocol outlines a common enzymatic method for FFA quantification.
Materials:
-
Plasma samples.
-
Commercial enzymatic FFA quantification kit.
-
Microplate reader.
Procedure:
-
Sample and Standard Preparation:
-
Prepare a standard curve using the FFA standards provided in the kit.
-
Thaw plasma samples on ice.
-
-
Assay Reaction:
-
Add plasma samples and standards to a 96-well plate.
-
Add the acyl-CoA synthetase (ACS) solution to initiate the conversion of FFAs to acyl-CoA.
-
Add the reaction mixture containing acyl-CoA oxidase (ACOD) and peroxidase (POD) to generate a colored product.
-
-
Measurement:
-
Incubate the plate at the recommended temperature and time.
-
Measure the absorbance at the specified wavelength (e.g., 550 nm).
-
-
Calculation:
-
Determine the FFA concentration in the samples by comparing their absorbance to the standard curve.
-
In Vitro Lipolysis Assay in Adipocytes
This protocol describes a method to assess the effect of this compound on lipolysis in cultured adipocytes.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1 or primary human adipocytes).
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with BSA).
-
Isoproterenol (as a positive control for stimulating lipolysis).
-
This compound and vehicle control (e.g., DMSO).
-
Glycerol or FFA assay kit.
Procedure:
-
Cell Treatment:
-
Wash differentiated adipocytes with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time.
-
Add a lipolytic stimulus (e.g., isoproterenol) to the appropriate wells.
-
-
Sample Collection:
-
After incubation, collect the assay buffer (supernatant) from each well.
-
-
Quantification of Lipolysis:
-
Measure the concentration of glycerol or FFAs in the collected supernatant using a commercial kit.
-
-
Data Analysis:
-
Normalize the glycerol or FFA release to the total protein content or per well.
-
Compare the effect of this compound to the vehicle control and the positive control.
-
Mandatory Visualizations
Caption: GPR109A signaling pathway activated by this compound leading to FFA suppression.
Caption: Differential downstream effects of Niacin versus this compound.
Caption: Logical workflow for troubleshooting inconsistent this compound results.
References
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a niacin receptor partial agonist, this compound, on plasma free fatty acids, lipids, and cutaneous flushing in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinic acid receptor agonists differentially activate downstream effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic acid regulates glucose and lipid metabolism through lipid independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential tissue and ligand-dependent signaling of GPR109A receptor: implications for anti-atherosclerotic therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zen-bio.com [zen-bio.com]
Technical Support Center: Investigating the Efficacy of MK-0354
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of MK-0354, a partial GPR109A agonist. The primary focus is to address the observed lack of effect of this compound on raising High-Density Lipoprotein Cholesterol (HDL-C) levels, despite its potent anti-lipolytic activity.
Troubleshooting Guides
Problem 1: this compound treatment effectively reduces plasma free fatty acids (FFAs), but no significant increase in HDL-C is observed.
Potential Reasons and Troubleshooting Steps:
-
Hypothesis Check: Is FFA reduction the primary driver of HDL-C elevation by GPR109A agonists?
-
Background: The long-standing hypothesis that the reduction of FFAs is the main mechanism for niacin's HDL-C-raising effect is now being challenged.[1] Studies on GPR109A knockout mice have shown that niacin can still raise HDL-C even when its anti-lipolytic effect is abolished.[2] Furthermore, other GPR109A agonists have also failed to raise HDL-C despite effective FFA lowering.[3]
-
Recommendation: Shift experimental focus from solely measuring FFA levels to investigating other potential mechanisms of HDL-C modulation.
-
-
Investigate Biased Agonism at the GPR109A Receptor:
-
Background: GPR109A can signal through multiple downstream pathways, including the canonical Gαi-mediated pathway (leading to decreased cAMP and inhibition of lipolysis) and a β-arrestin-mediated pathway.[3] this compound, as a partial agonist, may act as a "biased agonist," preferentially activating the Gαi pathway while having minimal effect on the β-arrestin pathway, which is associated with the flushing response and potentially other lipid-modifying effects.[3][4]
-
Experimental Suggestion: Perform in vitro signaling assays to compare the downstream effects of this compound and niacin on GPR109A. (See Experimental Protocol 1: GPR109A Activation Assay).
-
-
Examine Direct Hepatic Effects on HDL Biogenesis:
-
Background: Niacin has been shown to have direct effects on the liver that are independent of GPR109A and FFA reduction.[3] These include increasing the expression of the ATP-binding cassette transporter A1 (ABCA1), a key protein in cholesterol efflux to apolipoprotein A-I (apoA-I), a critical step in HDL formation.[5] It is possible that this compound does not share this mechanism.
-
Experimental Suggestion: Investigate the effect of this compound on ABCA1 expression and cholesterol efflux in a human hepatocyte cell line like HepG2. (See Experimental Protocol 2: Cholesterol Efflux Assay).
-
Problem 2: Inconsistent or unexpected results in in-vitro GPR109A activation assays.
Potential Reasons and Troubleshooting Steps:
-
Cell Line Selection and Receptor Expression:
-
Issue: The chosen cell line may not express GPR109A or may express it at very low levels.
-
Troubleshooting:
-
Confirm GPR109A expression in your cell line at both the mRNA (RT-qPCR) and protein (Western blot or flow cytometry) levels.
-
Consider using a cell line stably overexpressing human GPR109A for more robust and reproducible results.
-
-
-
Assay Sensitivity and Dynamic Range:
-
Issue: The assay may not be sensitive enough to detect the partial agonistic activity of this compound.
-
Troubleshooting:
-
Optimize the concentration of forskolin (or another adenylyl cyclase activator) used to stimulate cAMP production in Gαi-coupled receptor assays.
-
Ensure your cAMP detection kit has a suitable dynamic range to measure both potent inhibition by full agonists and weaker inhibition by partial agonists.
-
-
-
Ligand Stability and Solubility:
-
Issue: this compound may be unstable or poorly soluble in your assay buffer, leading to lower than expected efficacy.
-
Troubleshooting:
-
Check the recommended solvent for this compound and ensure it is compatible with your cell culture conditions.
-
Prepare fresh solutions of the compound for each experiment.
-
-
Frequently Asked Questions (FAQs)
Q1: Why doesn't this compound increase HDL-C like niacin, even though both target the GPR109A receptor?
A1: The leading hypothesis is that this compound acts as a biased agonist at the GPR109A receptor.[3][4] While it effectively activates the Gαi signaling pathway, leading to a reduction in plasma free fatty acids, it appears to minimally engage other signaling pathways, such as the β-arrestin pathway.[4] Niacin, a full agonist, activates a broader range of downstream signals. The HDL-C-raising effect of niacin may be mediated by these other pathways or could even be independent of GPR109A activation altogether.[2]
Q2: What is the clinical evidence for this compound's lack of effect on HDL-C?
A2: A Phase II clinical study in dyslipidemic patients showed that after 4 weeks of treatment, this compound (2.5 g daily) had no clinically meaningful effect on HDL-C levels. The placebo-adjusted percent change in HDL-C was 0.4% (95% confidence interval -5.2 to 6.0).[6] In contrast, it did produce a robust reduction in plasma FFAs.[6]
Q3: Could the lack of flushing with this compound be related to its inability to raise HDL-C?
A3: This is a strong possibility. The flushing effect of niacin is primarily mediated by the GPR109A-β-arrestin pathway in skin Langerhans cells, leading to prostaglandin D2 release.[4] The fact that this compound causes minimal flushing suggests it does not significantly activate this pathway.[3] If the mechanisms for raising HDL-C are also linked to β-arrestin signaling or other pathways not activated by this compound, this would explain the dissociation of effects.
Q4: Are there any GPR109A-independent mechanisms by which niacin might raise HDL-C?
A4: Yes, several studies suggest that niacin's lipid-modifying effects may not be solely dependent on GPR109A.[2] Research in GPR109A knockout mice has shown that niacin can still positively impact lipid profiles.[5] Potential GPR109A-independent mechanisms in the liver include reduced apolipoprotein B secretion and decreased hepatic triglyceride synthesis.[3]
Data Presentation
Table 1: Summary of this compound Phase II Clinical Trial Lipid Results [6]
| Lipid Parameter | Placebo-Adjusted Percent Change from Baseline | 95% Confidence Interval |
| HDL-C | 0.4% | -5.2 to 6.0 |
| LDL-C | -9.8% | -16.8 to -2.7 |
| Triglycerides | -5.8% | -22.6 to 11.9 |
Experimental Protocols
Protocol 1: GPR109A Activation Assay (cAMP Measurement)
Objective: To determine the potency and efficacy of this compound in activating the Gαi-coupled GPR109A receptor by measuring the inhibition of forskolin-stimulated cAMP production.
Materials:
-
HEK293 cells stably expressing human GPR109A
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin
-
This compound
-
Niacin (as a positive control)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Cell Culture: Plate GPR109A-expressing HEK293 cells in a 96-well plate and grow to 80-90% confluency.
-
Compound Preparation: Prepare a serial dilution of this compound and niacin in assay buffer.
-
Assay: a. Wash cells with assay buffer. b. Pre-incubate cells with the test compounds (this compound or niacin) or vehicle for 15-30 minutes at 37°C. c. Add a fixed concentration of forsklin (e.g., 10 µM, to be optimized) to all wells except the basal control. d. Incubate for 30 minutes at 37°C. e. Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit to a four-parameter logistic equation to determine EC50 and Emax values.
Protocol 2: Cholesterol Efflux Assay in HepG2 Cells
Objective: To assess the effect of this compound on the capacity of hepatocytes to efflux cholesterol to an acceptor protein (apoA-I).
Materials:
-
HepG2 cells
-
Cell culture medium (DMEM with 10% FBS)
-
[³H]-cholesterol
-
Apolipoprotein A-I (apoA-I)
-
This compound
-
Niacin (as a positive control)
-
Scintillation fluid and counter
Procedure:
-
Cell Plating and Labeling: a. Plate HepG2 cells in a 24-well plate and grow to confluency. b. Label the cells by incubating with [³H]-cholesterol (e.g., 1 µCi/mL) in serum-free medium for 24 hours.
-
Equilibration and Treatment: a. Wash the cells extensively with PBS. b. Equilibrate the cells in serum-free medium containing the test compounds (this compound or niacin) or vehicle for 18-24 hours.
-
Cholesterol Efflux: a. Wash the cells with PBS. b. Add serum-free medium containing apoA-I (e.g., 10 µg/mL) to initiate cholesterol efflux. c. Incubate for 4-6 hours at 37°C.
-
Measurement: a. Collect the medium from each well and centrifuge to pellet any detached cells. b. Lyse the cells in the wells with a lysis buffer (e.g., 0.1 M NaOH). c. Measure the radioactivity in an aliquot of the medium and the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the percentage of cholesterol efflux as: (dpm in medium / (dpm in medium + dpm in cell lysate)) x 100.
Mandatory Visualizations
Caption: Biased agonism at the GPR109A receptor.
Caption: Troubleshooting workflow for this compound's effect on HDL-C.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Arrestin1 mediates nicotinic acid–induced flushing, but not its antilipolytic effect, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism [mdpi.com]
- 6. Effects of a niacin receptor partial agonist, this compound, on plasma free fatty acids, lipids, and cutaneous flushing in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing the Poor Pharmacokinetic Properties of MK-0354
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the GPR109A partial agonist, MK-0354. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with its suboptimal pharmacokinetic profile.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a partial agonist of the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor. Its primary mechanism of action involves the activation of GPR109A on the surface of adipocytes. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequently, a reduction in the activity of hormone-sensitive lipase. The net effect is a decrease in the hydrolysis of triglycerides and a reduction in the release of free fatty acids (FFAs) into circulation.
Q2: What are the known pharmacokinetic and pharmacodynamic limitations of this compound?
A2: Clinical studies have shown that while this compound can robustly reduce plasma free fatty acids (FFAs), this effect is transient, lasting for approximately 5 hours.[1] Despite this acute effect, longer-term treatment (4 weeks) with high doses (2.5g daily) of this compound failed to produce clinically meaningful changes in key lipid parameters such as high-density lipoprotein cholesterol (HDL-C), low-density lipoprotein cholesterol (LDL-C), or triglycerides.[1] The high doses required also suggest potentially low oral bioavailability.
Q3: Why does a short duration of FFA suppression by this compound not translate to long-term lipid-lowering effects?
A3: The lack of sustained FFA suppression is a critical issue. A "rebound" in FFA levels can occur after the drug's effects wear off, which may negate any potential long-term benefits on lipid metabolism. For a therapeutic effect on lipid profiles, a more sustained reduction in FFA flux to the liver is likely required. This points to the need for improving the pharmacokinetic profile of this compound to ensure it remains at a therapeutic concentration for a longer duration.
Q4: What are the general strategies to improve the pharmacokinetic properties of a compound like this compound?
A4: Common strategies for improving the pharmacokinetics of poorly soluble or rapidly metabolized compounds include:
-
Formulation approaches: Techniques like particle size reduction (micronization or nanosizing), creating solid dispersions with polymers, or using lipid-based formulations can enhance solubility and dissolution rate.
-
Chemical modification: Synthesizing analogs with improved physicochemical properties (e.g., optimized lipophilicity) or developing prodrugs that release the active compound in a controlled manner can enhance absorption and prolong the duration of action.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility
Poor aqueous solubility can significantly limit the oral absorption and bioavailability of this compound. Below are troubleshooting steps to address this issue.
Troubleshooting Poor Aqueous Solubility
| Observed Problem | Potential Cause | Suggested Solution | Experimental Verification |
| Low dissolution rate in simulated gastric/intestinal fluids. | The crystalline structure of this compound may be highly stable, leading to poor dissolution. | Prepare an amorphous solid dispersion of this compound with a suitable polymer (e.g., PVP, HPMC). | Powder X-ray Diffraction (PXRD) to confirm amorphous state. Dissolution testing of the solid dispersion. |
| Compound precipitates out of solution when diluted from a DMSO stock into aqueous buffer for in vitro assays. | The compound has "crashed out" due to a rapid change in solvent polarity. | Optimize the final DMSO concentration to be as low as possible (ideally <0.5%). Consider using co-solvents or formulating with solubilizing excipients like cyclodextrins. | Visual inspection for precipitation. Dynamic Light Scattering (DLS) to detect aggregates. |
| Inconsistent results in cell-based assays. | Poor solubility leading to variable concentrations of the active compound. | Prepare a fresh stock solution for each experiment and ensure complete dissolution before use. Consider using a formulation with enhanced solubility. | Measure the concentration of this compound in the assay medium over time using LC-MS/MS. |
Issue 2: Low Permeability Across Intestinal Epithelium
Even if solubility is improved, poor permeability across the intestinal wall can limit absorption.
Troubleshooting Low Permeability
| Observed Problem | Potential Cause | Suggested Solution | Experimental Verification |
| Low apparent permeability (Papp) in Caco-2 cell assays. | This compound may be a substrate for efflux transporters (e.g., P-glycoprotein) in the intestinal epithelium. | Co-incubate this compound with known efflux transporter inhibitors (e.g., verapamil for P-gp) in the Caco-2 assay. | Perform a bi-directional Caco-2 assay to determine the efflux ratio. An efflux ratio >2 suggests active efflux. |
| High inter-individual variability in oral absorption in animal studies. | Efflux transporter expression can vary between individuals and species. | Synthesize analogs of this compound with reduced affinity for efflux transporters. | Screen new analogs in the bi-directional Caco-2 assay. |
| Poor correlation between in vitro dissolution and in vivo absorption. | Permeability is the rate-limiting step for absorption. | Focus on chemical modifications to improve lipophilicity within an optimal range (logP 1-3). | Measure the LogP/LogD of new analogs. Re-evaluate permeability in Caco-2 cells. |
Issue 3: Rapid Metabolism and Short Duration of Action
The transient FFA-lowering effect of this compound suggests it is rapidly cleared from the body.
Troubleshooting Rapid Metabolism
| Observed Problem | Potential Cause | Suggested Solution | Experimental Verification |
| Short half-life in in vivo pharmacokinetic studies. | Rapid metabolism by hepatic enzymes (e.g., cytochrome P450s). | Identify the metabolic "hotspots" on the this compound molecule and synthesize analogs with modifications at these positions to block metabolism. | Incubate this compound with liver microsomes and identify the major metabolites using LC-MS/MS. |
| High intrinsic clearance in liver microsome stability assays. | The compound is a high-clearance compound. | Develop a sustained-release formulation to maintain therapeutic plasma concentrations for a longer duration. | Conduct in vivo pharmacokinetic studies with the new formulation in an appropriate animal model. |
| Discrepancy between in vitro potency and in vivo efficacy. | Rapid clearance prevents the maintenance of therapeutic concentrations at the target site. | Design a prodrug of this compound that is slowly converted to the active form in vivo. | Perform pharmacokinetic studies with the prodrug and measure the plasma concentrations of both the prodrug and the active this compound. |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a given buffer.
Materials:
-
This compound powder
-
Phosphate buffered saline (PBS), pH 7.4
-
Scintillation vials
-
Orbital shaker at 37°C
-
Centrifuge
-
HPLC-UV system
Method:
-
Add an excess amount of this compound powder to a scintillation vial containing a known volume of PBS (pH 7.4).
-
Seal the vial and place it on an orbital shaker at 37°C.
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated HPLC-UV method against a standard curve.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
Method:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Prepare the dosing solution of this compound in HBSS.
-
To assess apical-to-basolateral (A-B) permeability, add the dosing solution to the apical side and fresh HBSS to the basolateral side.
-
To assess basolateral-to-apical (B-A) permeability, add the dosing solution to the basolateral side and fresh HBSS to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh HBSS.
-
At the end of the experiment, measure the concentration of this compound in the collected samples using LC-MS/MS.
-
Measure the amount of Lucifer yellow that has permeated to ensure monolayer integrity.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
Protocol 3: Liver Microsome Stability Assay
Objective: To evaluate the metabolic stability of this compound in the presence of liver enzymes.
Materials:
-
Pooled human liver microsomes
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
This compound
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Method:
-
Pre-warm the liver microsomes and phosphate buffer to 37°C.
-
Prepare a reaction mixture containing liver microsomes and this compound in phosphate buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Plot the natural log of the percentage of this compound remaining versus time and determine the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Visualizations
Caption: GPR109A signaling pathway in adipocytes.
Caption: Experimental workflow for addressing poor PK.
Caption: Troubleshooting logic for poor in vivo efficacy.
References
Validation & Comparative
A Comparative Analysis of MK-0354 and Niacin on Adipocyte Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of the GPR109A partial agonist, MK-0354, and the full agonist, niacin, on adipocyte biology. The information presented is supported by experimental data to assist in understanding their distinct mechanisms and therapeutic potentials.
Introduction
Niacin (nicotinic acid or vitamin B3) has been a long-standing therapeutic agent for dyslipidemia, primarily valued for its ability to raise high-density lipoprotein cholesterol (HDL-C) and lower low-density lipoprotein cholesterol (LDL-C) and triglycerides. Its effects are largely mediated through the activation of the G protein-coupled receptor 109A (GPR109A), which is highly expressed in adipocytes. Activation of GPR109A in fat cells inhibits lipolysis, the breakdown of triglycerides into free fatty acids (FFAs), thereby reducing the flux of FFAs to the liver for triglyceride synthesis. However, niacin's clinical use is often limited by a significant side effect: cutaneous flushing.
This compound was developed as a partial agonist of GPR109A with the aim of retaining the beneficial anti-lipolytic effects of niacin while minimizing the flushing side effect. This guide delves into the comparative effects of these two compounds on adipocytes, focusing on their impact on lipolysis, adipokine secretion, and the underlying signaling pathways.
Data Presentation
Table 1: Comparative Effects on Plasma Lipids and Free Fatty Acids
| Parameter | This compound | Niacin | Key Findings |
| Free Fatty Acids (FFA) | Robust, dose-related reduction. 300 mg this compound comparable to 1 g extended-release niacin[1]. | Robust reduction in plasma FFA[1]. | Both compounds effectively suppress plasma FFA levels through GPR109A activation in adipocytes. |
| HDL-Cholesterol | No clinically meaningful effect (0.4% placebo-adjusted change)[1]. | Significant increase (e.g., 24% increase after 6 months)[2]. | Despite similar FFA suppression, this compound does not replicate niacin's HDL-raising effects. |
| LDL-Cholesterol | Minimal effect (-9.8% placebo-adjusted change)[1]. | Reduction. | Niacin demonstrates a more favorable effect on LDL-C reduction. |
| Triglycerides | No clinically meaningful effect (-5.8% placebo-adjusted change)[1]. | Significant reduction (e.g., 12% reduction after 6 months)[2]. | Niacin is superior in lowering triglyceride levels. |
Table 2: Effects on Adipocyte-Specific Functions
| Parameter | This compound | Niacin | Key Findings |
| Lipolysis (in vitro) | Inhibition of lipolysis. | Potent inhibition of lipolysis, measured by reduced glycerol and FFA release[3][4]. | Both compounds directly inhibit the breakdown of fat in adipocytes. |
| Adiponectin Secretion | Data not available in direct comparison. | Stimulates adiponectin secretion in a GPR109A-dependent manner. Niacin treatment increased serum adiponectin by 21% in a mouse model of obesity[4][5][6]. | Niacin's effect on this anti-inflammatory and insulin-sensitizing adipokine is a key differentiator. |
| cAMP Levels | Expected to decrease cAMP as a GPR109A agonist. | Acutely decreases intracellular cAMP levels in adipocytes[3]. | The primary mechanism of anti-lipolysis for both is the reduction of this second messenger. |
| Inflammatory Markers | Data not available. | Niacin treatment has been shown to attenuate obesity-induced adipose tissue inflammation[5]. | Niacin exhibits anti-inflammatory properties in adipose tissue. |
Signaling Pathways
Both this compound and niacin exert their primary effects on adipocytes by binding to the GPR109A receptor. This receptor is coupled to an inhibitory G-protein (Gi). Upon agonist binding, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA), which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (HSL), a key enzyme in the lipolytic cascade. This ultimately results in the inhibition of triglyceride breakdown and the release of FFAs and glycerol from the adipocyte.
The key difference lies in their agonistic properties. Niacin is a full agonist, leading to a maximal receptor response. This compound, as a partial agonist, elicits a submaximal response, even at saturating concentrations. This difference in signaling intensity may underlie their divergent clinical profiles, particularly concerning the flushing effect and lipid-modifying efficacy.
Experimental Protocols
In Vitro Lipolysis Assay
A common method to assess the anti-lipolytic effects of compounds like this compound and niacin involves the use of isolated primary adipocytes or differentiated adipocyte cell lines (e.g., 3T3-L1).
Objective: To quantify the inhibition of lipolysis by measuring the release of glycerol or free fatty acids into the culture medium.
Methodology:
-
Adipocyte Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence and then induced to differentiate into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Treatment: Differentiated adipocytes are washed and incubated with a buffer containing various concentrations of this compound, niacin, or a vehicle control. A lipolytic agent, such as isoproterenol (a β-adrenergic agonist), is often added to stimulate basal lipolysis.
-
Sample Collection: At the end of the incubation period, the culture medium is collected.
-
Quantification of Lipolysis:
-
Glycerol Release: The concentration of glycerol in the collected medium is measured using a commercially available colorimetric or fluorometric assay kit. The assay is based on an enzymatic reaction that produces a detectable signal proportional to the glycerol concentration.
-
Free Fatty Acid Release: The concentration of FFAs in the medium is quantified using a colorimetric assay kit, which typically involves the acylation of coenzyme A by the FFAs, followed by an enzymatic reaction that generates a colored product.
-
-
Data Analysis: The amount of glycerol or FFA released is normalized to the total protein or DNA content of the cells in each well. The inhibitory effect of the compounds is calculated as a percentage reduction in stimulated lipolysis compared to the vehicle control.
References
- 1. Effects of a niacin receptor partial agonist, this compound, on plasma free fatty acids, lipids, and cutaneous flushing in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR109A activation and aging liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Niacin stimulates adiponectin secretion through the GPR109A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Niacin Increases Adiponectin and Decreases Adipose Tissue Inflammation in High Fat Diet-Fed Mice | PLOS One [journals.plos.org]
- 6. Niacin increases adiponectin and decreases adipose tissue inflammation in high fat diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Lipolytic Effects of MK-0354 and Acipimox
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-lipolytic properties of two G-protein coupled receptor 109A (GPR109A) agonists: MK-0354 and acipimox. The information presented herein is supported by experimental data to assist researchers in understanding the pharmacological profiles of these compounds.
Introduction
Both this compound and acipimox are synthetic agonists of the GPR109A (also known as hydroxycarboxylic acid receptor 2 or HCA2), a key regulator of lipolysis in adipocytes. Activation of GPR109A by these ligands initiates a signaling cascade that ultimately leads to the inhibition of hormone-sensitive lipase (HSL), a critical enzyme in the breakdown of triglycerides into free fatty acids (FFAs) and glycerol. By reducing the release of FFAs from adipose tissue, these compounds can impact systemic lipid profiles.
Mechanism of Action: GPR109A Signaling Pathway
The anti-lipolytic effect of both this compound and acipimox is mediated through the same signaling pathway. Upon binding to GPR109A on the surface of adipocytes, these agonists induce a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi). The activated Gi protein inhibits adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Lower levels of cAMP prevent the activation of Protein Kinase A (PKA). As PKA is responsible for phosphorylating and activating HSL, its inhibition leads to a dephosphorylated and inactive state of HSL. Consequently, the hydrolysis of triglycerides is reduced, resulting in a decreased efflux of FFAs and glycerol from the adipocyte.
Validation of MK-0354: A Selective GPR109a Partial Agonist with a Favorable Safety Profile
A Comparative Guide for Researchers in Drug Development
The G protein-coupled receptor 109a (GPR109a), also known as hydroxycarboxylic acid receptor 2 (HCA2), has emerged as a significant therapeutic target for dyslipidemia. Its activation by agonists like niacin effectively reduces plasma free fatty acids (FFAs). However, the clinical utility of full agonists is often hampered by a significant side effect: cutaneous flushing. This has spurred the development of partial and biased agonists, such as MK-0354, which aim to retain the therapeutic benefits of GPR109a activation while minimizing adverse effects. This guide provides a comprehensive comparison of this compound with other GPR109a agonists, supported by experimental data and detailed protocols to aid researchers in their evaluation of this compound.
Executive Summary
This compound is a partial agonist of the GPR109a receptor.[1] It demonstrates a distinct signaling bias, potently activating the Gαi-mediated pathway that leads to the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels. This mechanism is responsible for its robust effect on lowering plasma free fatty acids.[2] Crucially, this compound shows minimal to no recruitment of β-arrestin, a pathway implicated in the cutaneous flushing associated with full GPR109a agonists like niacin.[2][3] This biased agonism positions this compound as a promising candidate for achieving the therapeutic benefits of GPR109a activation with an improved safety and tolerability profile.
Comparative Agonist Performance
The following tables summarize the in vitro and in vivo performance of this compound in comparison to other well-characterized GPR109a agonists.
In Vitro Functional Activity at GPR109a
| Compound | Agonist Class | cAMP Inhibition (EC50) | β-Arrestin Recruitment (EC50) |
| This compound | Partial Agonist (Gαi-biased) | Potent | No significant activity |
| Niacin | Full Agonist | Potent | Potent |
| Acipimox | Full Agonist | Potent | Potent |
| MK-1903 | Full Agonist | Potent | Potent |
| SCH900271 | Full Agonist | Potent | Potent |
Note: Specific EC50 values can vary between different studies and assay conditions. This table represents the general pharmacological profile.
In Vivo Effects in Preclinical Models and Human Studies
| Compound | Free Fatty Acid (FFA) Reduction | Cutaneous Flushing |
| This compound | Robust | Minimal to None |
| Niacin | Robust | Significant |
| Acipimox | Robust | Significant |
| MK-1903 | Robust | Significant |
| SCH900271 | Robust | Significant |
Signaling Pathways of GPR109a
Activation of GPR109a by agonists can trigger two main downstream signaling cascades: the Gαi-mediated pathway and the β-arrestin-mediated pathway.
Caption: GPR109a signaling pathways.
Experimental Workflows
A key aspect of validating GPR109a agonists involves assessing their activity in both in vitro and in vivo models.
Caption: Experimental workflow for GPR109a agonist validation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of GPR109a agonists.
In Vitro cAMP Inhibition Assay (HTRF)
This assay quantifies the ability of a compound to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
Materials:
-
CHO-K1 cells stably expressing human GPR109a.
-
Assay buffer (e.g., PBS with 1 mM IBMX).
-
Forskolin.
-
Test compounds (e.g., this compound, niacin).
-
HTRF cAMP assay kit (e.g., Cisbio cAMP Dynamic 2 Assay Kit).
-
384-well low-volume plates.
-
HTRF-compatible plate reader.
Protocol:
-
Cell Preparation: Culture GPR109a-expressing CHO-K1 cells to ~80% confluency. Harvest and resuspend the cells in assay buffer to a final concentration of 300,000 cells/mL.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay Plate Setup: Dispense 5 µL of the cell suspension into each well of a 384-well plate (1500 cells/well).
-
Compound Addition: Add 2.5 µL of the diluted test compounds to the respective wells.
-
Forskolin Stimulation: Add 2.5 µL of forskolin (at a concentration that elicits a submaximal cAMP response, e.g., EC80) to all wells except the negative control.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Lysis and Detection: Add 5 µL of the HTRF cAMP-d2 reagent followed by 5 µL of the HTRF anti-cAMP cryptate reagent to each well.
-
Final Incubation: Incubate the plate at room temperature for 1 hour in the dark.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and determine the concentration of cAMP from a standard curve. Plot the percent inhibition of the forskolin response versus the log concentration of the compound to determine the EC50 value.
In Vitro β-Arrestin Recruitment Assay (Tango™ GPCR Assay)
This assay measures the recruitment of β-arrestin to the activated GPR109a receptor.
Materials:
-
U2OS cells co-expressing GPR109a fused to a transcription factor and a β-arrestin-protease fusion protein (Tango™ GPCR-bla U2OS cells).
-
Assay medium.
-
Test compounds (e.g., this compound, niacin).
-
LiveBLAzer™ FRET-B/G Substrate.
-
Fluorescence plate reader.
Protocol:
-
Cell Plating: Seed the Tango™ GPR109a-bla U2OS cells in a 384-well plate and incubate overnight.
-
Compound Addition: Add the test compounds at various concentrations to the cells.
-
Incubation: Incubate the plate for 5 hours at 37°C.
-
Substrate Loading: Add the LiveBLAzer™ FRET-B/G Substrate to each well.
-
Incubation: Incubate the plate for 2 hours at room temperature in the dark.
-
Data Acquisition: Measure the fluorescence emission at 460 nm and 530 nm.
-
Data Analysis: Calculate the ratio of blue to green fluorescence. An increase in this ratio indicates β-lactamase activity, which is proportional to β-arrestin recruitment. Plot the response versus the log concentration of the compound to determine the EC50 value.
In Vivo Free Fatty Acid (FFA) Suppression in Mice
This protocol assesses the ability of a GPR109a agonist to reduce plasma FFA levels in a mouse model.
Materials:
-
Male C57BL/6 mice.
-
Test compounds (e.g., this compound, niacin) formulated in an appropriate vehicle.
-
Vehicle control.
-
Blood collection supplies (e.g., EDTA-coated capillaries).
-
Centrifuge.
-
Commercial FFA quantification kit.
Protocol:
-
Acclimation: Acclimate mice to the experimental conditions for at least one week.
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Collection: Collect a baseline blood sample (e.g., via tail vein) from each mouse.
-
Compound Administration: Administer the test compound or vehicle control via oral gavage or another appropriate route.
-
Post-Dose Blood Collection: Collect blood samples at various time points after dosing (e.g., 15, 30, 60, 120 minutes).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
FFA Quantification: Measure the FFA concentration in the plasma samples using a commercial kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent change in FFA levels from baseline for each treatment group at each time point. Compare the effects of the test compounds to the vehicle control.
Conclusion
This compound represents a significant advancement in the development of GPR109a-targeted therapies. Its selective partial agonism, characterized by potent Gαi activation and a lack of β-arrestin recruitment, translates to effective FFA lowering without the dose-limiting side effect of flushing. The experimental protocols and comparative data presented in this guide provide a framework for researchers to further validate and explore the therapeutic potential of this compound and other biased GPR109a agonists.
References
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Arrestin1 mediates nicotinic acid–induced flushing, but not its antilipolytic effect, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niacin, an active form of vitamin B3, exerts antiviral function by recruiting β-arrestin through GPR109A to activate the phosphorylation of ERK and STAT1 axis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MK-0354 and Other GPR109a Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the G protein-coupled receptor 109a (GPR109a) partial agonist MK-0354 with other notable GPR109a agonists. This analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.
Introduction to GPR109a and its Agonists
G protein-coupled receptor 109a (GPR109a), also known as hydroxycarboxylic acid receptor 2 (HCA2), is a Gi/Go-coupled receptor primarily expressed in adipocytes and immune cells. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This cascade ultimately suppresses lipolysis in adipocytes, reducing the release of free fatty acids (FFAs) into circulation. Niacin (nicotinic acid), a well-known lipid-lowering agent, is a full agonist of GPR109a. However, its clinical use is often limited by a significant flushing side effect. This has driven the development of other GPR109a agonists with improved side-effect profiles.
This guide focuses on the comparative analysis of this compound, a partial GPR109a agonist, against other key agonists including the full agonists niacin, MK-1903, and SCH900271, as well as the analogue Acipimox.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and other GPR109a agonists, focusing on their effects on free fatty acids and lipid profiles.
Table 1: Comparative Effects of GPR109a Agonists on Free Fatty Acids (FFA)
| Agonist | Type | Dosage | FFA Reduction | Key Findings |
| This compound | Partial Agonist | 300 mg - 4000 mg (single dose); 3600 mg (7 days) | Robust, dose-related reduction over 5 hours.[1] 300 mg this compound comparable to 1 g extended-release niacin.[1] | Significant FFA suppression with minimal cutaneous flushing.[1] |
| Extended-Release Niacin | Full Agonist | 1 g | Comparable to 300 mg this compound.[1] | Effective at FFA reduction but associated with significant flushing. |
| MK-1903 | Full Agonist | Not Specified | Reduced FFA lipolysis. | Showed no anticipated effects on plasma lipoproteins.[2] |
| SCH900271 | Full Agonist | Not Specified | Reduced FFA lipolysis.[2] | Similar to MK-1903, it did not produce the expected effects on serum lipids.[3] |
| Acipimox | Analogue | 0.75 g daily | About equally potent to nicotinic acid in reducing serum and VLDL lipid levels. | A satisfactory alternative to nicotinic acid with fewer side effects.[4] |
Table 2: Comparative Effects of GPR109a Agonists on Lipid Profile (LDL-C, HDL-C, Triglycerides)
| Agonist | Type | Dosage | LDL-C Change | HDL-C Change | Triglyceride Change | Key Findings |
| This compound | Partial Agonist | 2.5 g daily (4 weeks) | -9.8% | +0.4% | -5.8% | No clinically meaningful effects on lipids.[1] |
| Extended-Release Niacin | Full Agonist | 3 g daily (6 weeks) | Significant Reduction | Significant Increase | Significant Reduction | Effective lipid-modifying agent.[4] |
| MK-1903 | Full Agonist | Not Specified | No significant effect | No significant effect | No significant effect | Did not show expected lipid-modifying effects. |
| SCH900271 | Full Agonist | Not Specified | No significant effect | No significant effect | No significant effect | Did not show expected lipid-modifying effects.[2][3] |
| Acipimox | Analogue | 0.75 g daily (6 weeks) | Significant Reduction | Significant Increase | Significant Reduction | Equally potent to nicotinic acid in modifying lipids. |
Signaling Pathways
Activation of GPR109a initiates multiple downstream signaling cascades. The canonical pathway involves G-protein coupling, leading to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels. However, evidence also points to a β-arrestin-mediated pathway and crosstalk with other significant signaling networks like NF-κB and Akt/mTOR.
GPR109a Canonical G-Protein Signaling Pathway
Caption: Canonical G-protein signaling pathway of GPR109a activation.
GPR109a β-Arrestin Signaling Pathway
Caption: β-Arrestin-mediated signaling and receptor internalization.
GPR109a Crosstalk with NF-κB and Akt/mTOR Pathways
Caption: Crosstalk of GPR109a signaling with NF-κB and Akt/mTOR pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
cAMP Inhibition Assay
This assay measures the ability of GPR109a agonists to inhibit the production of cyclic AMP (cAMP) in cells expressing the receptor.
Objective: To determine the potency (EC50) of GPR109a agonists in inhibiting adenylyl cyclase activity.
Materials:
-
HEK293 cells stably expressing human GPR109a.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Forskolin (an adenylyl cyclase activator).
-
GPR109a agonists (this compound, niacin, etc.).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well or 384-well assay plates.
Protocol:
-
Cell Culture: Culture HEK293-GPR109a cells to ~80-90% confluency.
-
Cell Plating: Seed the cells into 96-well or 384-well plates at a predetermined density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the GPR109a agonists in assay buffer.
-
Assay: a. Remove the culture medium from the cells. b. Add the diluted agonists to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C. c. Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production and incubate for another specified time (e.g., 15-30 minutes) at 37°C. d. Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each agonist.
Adipocyte Lipolysis Assay
This assay measures the release of free fatty acids (FFAs) or glycerol from adipocytes upon treatment with GPR109a agonists.
Objective: To assess the efficacy of GPR109a agonists in inhibiting lipolysis.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1 or primary human adipocytes).
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with BSA).
-
Isoproterenol or other lipolytic agent.
-
GPR109a agonists.
-
FFA or glycerol quantification kit.
-
24-well or 96-well plates.
Protocol:
-
Adipocyte Culture: Differentiate pre-adipocytes into mature adipocytes.
-
Assay: a. Wash the differentiated adipocytes with assay buffer. b. Pre-incubate the cells with various concentrations of GPR109a agonists for a specified time (e.g., 30 minutes). c. Stimulate lipolysis by adding a lipolytic agent like isoproterenol and incubate for a further period (e.g., 1-2 hours). d. Collect the assay medium.
-
Quantification: Measure the concentration of FFAs or glycerol in the collected medium using a commercial quantification kit.
-
Data Analysis: Plot the FFA or glycerol concentration against the agonist concentration to determine the inhibitory effect of the agonists on lipolysis.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR109a receptor.
Objective: To determine if GPR109a agonists induce β-arrestin recruitment and to quantify the potency of this interaction.
Materials:
-
Cells co-expressing GPR109a and a β-arrestin fusion protein (e.g., with a reporter enzyme or fluorescent tag).
-
GPR109a agonists.
-
Assay-specific substrate or detection reagents.
-
Assay plates.
Protocol:
-
Cell Plating: Seed the engineered cells into assay plates.
-
Compound Addition: Add serial dilutions of the GPR109a agonists to the wells.
-
Incubation: Incubate the plates for a time sufficient to allow for receptor activation and β-arrestin recruitment (typically 60-90 minutes).
-
Detection: Add the detection reagent and measure the signal (e.g., luminescence or fluorescence) according to the assay kit's instructions.
-
Data Analysis: Plot the signal intensity against the agonist concentration and fit to a dose-response curve to determine the EC50 for β-arrestin recruitment.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comparative analysis of GPR109a agonists.
Caption: A generalized workflow for the comparative analysis of GPR109a agonists.
Conclusion
This comparative analysis highlights the distinct profiles of this compound and other GPR109a agonists. This compound demonstrates a clear separation of effects, potently reducing FFA levels with minimal flushing, but lacking the broader lipid-modifying effects of niacin. This dissociation between FFA reduction and lipid profile modulation by selective GPR109a agonists like this compound, MK-1903, and SCH900271 challenges the long-held hypothesis that the lipid-lowering effects of niacin are solely mediated through GPR109a-dependent FFA suppression.
The investigation of downstream signaling pathways, including β-arrestin recruitment and crosstalk with inflammatory and metabolic pathways, is crucial for understanding the pleiotropic effects of GPR109a activation. The provided experimental protocols and workflows offer a framework for the continued investigation and development of novel GPR109a agonists with optimized therapeutic profiles for the treatment of metabolic and inflammatory diseases. Future research should focus on direct head-to-head comparisons of these agonists in standardized assays to build a more complete and directly comparable dataset.
References
- 1. Effects of a niacin receptor partial agonist, this compound, on plasma free fatty acids, lipids, and cutaneous flushing in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Cross-Species Comparative Efficacy Analysis of MK-0354
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of MK-0354, a partial agonist of the G protein-coupled receptor 109A (GPR109A), also known as the niacin receptor. The primary therapeutic goal of this compound was to achieve the lipid-modifying effects of niacin, specifically the reduction of plasma free fatty acids (FFA), without the common side effect of cutaneous flushing. This document summarizes the available cross-species efficacy data, details the experimental protocols of key studies, and contrasts the mechanism of action of this compound with other lipid-lowering agents.
Mechanism of Action: A Tale of Two Pathways
This compound exerts its effects by selectively activating GPR109A. The downstream signaling of this receptor diverges into two main pathways, which explains the intended therapeutic effect and the mitigation of a significant side effect associated with its full agonist, niacin.
The primary therapeutic target is the anti-lipolytic pathway in adipocytes. Activation of GPR109A by this compound leads to the inhibition of adenylyl cyclase via a G-protein coupled (Gi) pathway. This reduces intracellular cyclic AMP (cAMP) levels, subsequently decreasing the activity of hormone-sensitive lipase and ultimately inhibiting the breakdown of triglycerides into free fatty acids. The reduction in plasma FFA was hypothesized to lead to favorable changes in lipoprotein profiles.
In contrast, the well-known flushing effect of niacin is mediated by a separate β-arrestin1-dependent pathway in dermal Langerhans cells and keratinocytes. This pathway, upon GPR109A activation, leads to the production of prostaglandins (primarily PGD2 and PGE2), which cause vasodilation and the characteristic flushing sensation. This compound was designed as a biased agonist to preferentially activate the anti-lipolytic pathway while minimally engaging the β-arrestin1-mediated flushing pathway.
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling cascades initiated by GPR109A activation.
Caption: Anti-lipolytic signaling pathway of this compound in adipocytes.
Caption: Niacin-induced flushing pathway in dermal cells.
Cross-species Efficacy Comparison
Available data on the in-vivo efficacy of this compound is primarily from studies in mice and humans. While preclinical studies were conducted in other species for safety and pharmacokinetic profiling, detailed public data on lipid-lowering efficacy in species such as rats, dogs, or non-human primates is limited.
| Species | Compound | Dose | Primary Endpoint | Result | Reference |
| Human | This compound | 300 mg (single dose) | Plasma Free Fatty Acid (FFA) Reduction | Comparable reduction to 1 g extended-release niacin.[1] | Lai et al., 2008[1] |
| Human | This compound | 2.5 g/day (4 weeks) | LDL-C Change | -9.8% (placebo-adjusted) | Lai et al., 2008[1] |
| Human | This compound | 2.5 g/day (4 weeks) | HDL-C Change | +0.4% (placebo-adjusted) | Lai et al., 2008[1] |
| Human | This compound | 2.5 g/day (4 weeks) | Triglyceride Change | -5.8% (placebo-adjusted) | Lai et al., 2008[1] |
| Mouse | This compound | Not specified | Plasma Free Fatty Acid (FFA) Reduction | Effective reduction in FFA. | Semple et al., 2008 |
| Mouse | This compound | Not specified | Vasodilation (Flushing) | Did not induce vasodilation at the maximum feasible dose. | Semple et al., 2008 |
Note: The mouse data is qualitative as reported in the publication's abstract.
Comparison with Other Lipid-Lowering Agents
Direct head-to-head clinical trials of this compound against statins or fibrates are not available. The comparison is therefore based on their distinct mechanisms of action and primary therapeutic effects.
-
Niacin (Full GPR109A Agonist): this compound demonstrates a comparable acute reduction in FFA to niacin but with significantly less flushing.[1] However, unlike niacin's established efficacy in modulating LDL-C, HDL-C, and triglycerides, this compound failed to show clinically meaningful effects on these lipid parameters in a 4-week study.[1]
-
Statins (HMG-CoA Reductase Inhibitors): Statins are the first-line therapy for hypercholesterolemia. They work by inhibiting the rate-limiting enzyme in cholesterol synthesis, leading to a potent reduction in LDL-C. Their primary mechanism is entirely different from this compound's targeting of lipolysis.
-
Fibrates (PPARα Agonists): Fibrates primarily target triglyceride levels by activating the peroxisome proliferator-activated receptor alpha (PPARα). This leads to increased lipoprotein lipase activity and enhanced clearance of triglyceride-rich lipoproteins. While both fibrates and this compound aim to reduce triglycerides, their molecular targets and mechanisms are distinct.
Experimental Protocols
The following are the methodologies for the key human clinical trials of this compound as reported by Lai et al. (2008).
Phase I Studies: Pharmacokinetics and Pharmacodynamics in Healthy Men
-
Study Design: Two randomized, placebo-controlled, double-blind, rising-dose studies.
-
Participants: Healthy male subjects.
-
Interventions:
-
Study 1 (Single Dose): this compound administered in single doses ranging from 300 mg to 4000 mg. A single dose of 1 g extended-release niacin was used as an active comparator.
-
Study 2 (Multiple Dose): this compound administered daily for 7 days in doses up to 3600 mg.
-
-
Key Assessments:
-
Pharmacokinetics: Plasma concentrations of this compound were measured at predefined time points.
-
Pharmacodynamics: Plasma free fatty acid (FFA) concentrations were measured over 5 hours post-dose.
-
Safety and Tolerability: Cutaneous flushing was assessed by subject-reported questionnaires and investigator assessments.
-
Phase II Study: Lipid Efficacy in Dyslipidemic Patients
-
Study Design: A multicenter, randomized, placebo-controlled, double-blind study.
-
Participants: 66 patients with dyslipidemia.
-
Intervention: this compound at a dose of 2.5 g once daily for 4 weeks.
-
Key Assessments:
-
Primary Efficacy Endpoint: Percent change from baseline in LDL-C, HDL-C, and triglycerides.
-
Safety and Tolerability: Adverse events, including flushing, were monitored throughout the study.
-
Summary and Conclusion
This compound successfully demonstrated its intended mechanism of action as a biased GPR109A agonist, effectively reducing plasma free fatty acids with minimal cutaneous flushing in both preclinical models and human clinical trials.[1] The reduction in FFA was comparable to that of extended-release niacin.[1] However, the primary therapeutic hypothesis that a reduction in FFA would translate into clinically meaningful improvements in LDL-C, HDL-C, and triglyceride levels was not supported by the 4-week Phase II clinical trial results.[1]
The lack of significant lipid-modifying effects, despite potent FFA lowering, led to the discontinuation of the clinical development of this compound. This outcome has also challenged the long-held "FFA hypothesis" regarding niacin's lipid-modifying effects, suggesting that other mechanisms independent of FFA suppression may be responsible for niacin's beneficial effects on the broader lipid profile.
For researchers in drug development, the story of this compound serves as a crucial case study on the complexities of targeting metabolic pathways and the importance of validating therapeutic hypotheses in well-controlled clinical settings. While the cross-species data is limited, the available human and mouse studies provide valuable insights into the pharmacology of biased GPR109A agonism.
References
Validating the Lack of Flushing Effect of MK-0354 in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the GPR109A partial agonist MK-0354 and the conventional agonist niacin, with a focus on validating the reduced flushing potential of this compound in animal models. The information herein is supported by experimental data from published studies and outlines detailed methodologies for key experiments.
Executive Summary
Niacin, a potent lipid-modifying agent, is limited in its clinical use by a prominent side effect: cutaneous flushing. This reaction is primarily mediated by the activation of the G-protein coupled receptor 109A (GPR109A) on skin immune cells, leading to the release of prostaglandins, particularly prostaglandin D2 (PGD2), and subsequent vasodilation. This compound is a partial agonist of GPR109A developed to retain the therapeutic benefits of GPR109A activation while minimizing the flushing response. Preclinical and clinical studies have indicated that this compound induces minimal to no flushing. This guide delves into the comparative evidence from animal models and the underlying mechanistic differences.
Data Presentation: this compound vs. Niacin in Animal Flushing Models
Table 1: Comparison of Flushing Effects in Animal Models
| Compound | Animal Model | Dosage | Flushing Metric | Result |
| Niacin | Mouse | 100-200 mg/kg (i.p.) | Ear Blood Flow (Laser Doppler Flowmetry) | Significant, biphasic increase in blood flow.[1] |
| Rat | 16.5 mg/kg (i.p.) | Ear Temperature | Significant increase in ear temperature.[2] | |
| This compound | Preclinical Models (unspecified) | Not specified | Minimal Flushing | Reported to induce minimal flushing in preclinical models.[3] |
Table 2: Comparative Effects on Prostaglandin D2 (PGD2) Release
| Compound | Model | Effect on PGD2 Release |
| Niacin | Human subjects, in vitro human mast cells, rat model | Significant increase in plasma PGD2 levels.[2][4][5] |
| This compound | Inferred from mechanism | Expected to cause minimal to no PGD2 release due to lack of β-arrestin1 recruitment.[6] |
Experimental Protocols
Murine Model for Assessing Cutaneous Vasodilation (Flushing)
This protocol is based on methodologies used to evaluate niacin-induced flushing in mice and is applicable for comparing novel GPR109A agonists like this compound.
Objective: To quantify the change in cutaneous blood flow in response to the administration of a test compound.
Animal Model: Male C57BL/6 mice (8-12 weeks old).
Materials:
-
Test compounds (Niacin, this compound) and vehicle control (e.g., saline).
-
Anesthetic (e.g., pentobarbital).
-
Heating pad to maintain body temperature.
-
Laser Doppler Flowmetry (LDF) system with a probe for cutaneous blood flow measurement.
-
Data acquisition system.
Procedure:
-
Anesthetize the mouse (e.g., with an intraperitoneal injection of pentobarbital) and place it on a heating pad to maintain a constant body temperature.[7]
-
Attach a laser Doppler probe to the dorsal surface of the mouse's ear, over a branch of the main ear artery, to continuously monitor blood flow.[7]
-
Record a stable baseline laser Doppler flux (LDF) reading for a defined period before administering the test compound.[4]
-
Administer the test compound or vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Continuously record the LDF for at least 60 minutes post-administration to capture both the early and late phases of any potential flushing response.[8]
-
Data from the LDF recordings are typically averaged over one-second intervals. The change in blood flow is expressed as a percentage of the baseline flow.[4]
Measurement of Plasma Prostaglandin D2 (PGD2)
Objective: To quantify the levels of PGD2 in plasma following the administration of a test compound.
Animal Model: Rat or mouse.
Materials:
-
Test compounds (Niacin, this compound) and vehicle control.
-
Blood collection supplies (e.g., EDTA tubes).
-
Centrifuge.
-
PGD2 enzyme immunoassay (EIA) kit.
Procedure:
-
Administer the test compound or vehicle to the animal.
-
At a specified time point post-administration (e.g., 45 minutes for rats treated with niacin), collect blood samples into EDTA tubes.[2]
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of PGD2 in the plasma using a commercially available PGD2 EIA kit, following the manufacturer's instructions.
Mandatory Visualization
Signaling Pathway of Niacin-Induced Flushing
Caption: Niacin-induced flushing pathway via GPR109A.
Experimental Workflow for Flushing Assessment
Caption: Workflow for assessing flushing in animal models.
Logical Relationship of this compound's Lack of Flushing
Caption: this compound's biased agonism avoids the flushing pathway.
References
- 1. GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. refp.cohlife.org [refp.cohlife.org]
- 5. Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - β-Arrestin1 mediates nicotinic acid–induced flushing, but not its antilipolytic effect, in mice [jci.org]
- 7. Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
Reproducibility of MK-0354's Effect on Free Fatty Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility and efficacy of MK-0354 in reducing plasma free fatty acids (FFAs), alongside other GPR109A and GPR81 agonists. The data presented is compiled from various clinical and preclinical studies to offer an objective overview for research and development purposes.
Quantitative Data Summary
The following table summarizes the reported effects of this compound and its alternatives on plasma free fatty acid levels. It is important to note that while robust, dose-dependent reductions in FFAs have been consistently reported for this compound, specific percentage reductions from baseline are not always detailed in publicly available literature.
| Compound | Target Receptor | Dosage | Reported Effect on Free Fatty Acids (FFAs) | Source |
| This compound | GPR109A (Partial Agonist) | 300 mg - 4000 mg (single dose); up to 3600 mg (multiple doses for 7 days) | Robust, dose-related reductions in FFAs over 5 hours. A 300 mg single dose produced FFA reductions comparable to 1 g of extended-release niacin. The FFA suppression was reproducible over 7 days of treatment. | [1] |
| Niacin (Nicotinic Acid) | GPR109A (Agonist) | 500 mg - 2000 mg | Significantly lowers serum FFA.[2] | [2] |
| Acipimox | GPR109A (Agonist) | 250 mg every 6 hours for 7 days | Reduced FFA concentrations from 0.70 ± 0.43 mEq/L to 0.50 ± 0.34 mEq/L in individuals with metabolic syndrome.[3][4] | [3][4] |
| Acipimox | GPR109A (Agonist) | 250 mg overnight | Lowered fasting plasma FFA levels by 60-70%. | [17 in previous step] |
| GSK256073 | GPR109A (Agonist) | 5 mg - 50 mg | Acutely lowered FFAs in humans. | [5][6] |
| SCH900271 | GPR109A (Agonist) | Not Specified | Acutely lowered FFAs in humans. | [6] |
| GPR81 Agonist (unnamed) | GPR81 (Agonist) | Not Specified (in vivo mouse studies) | Suppressed lipolysis in mice without causing cutaneous flushing. | [4 in previous step] |
Note: Despite the consistent and reproducible FFA-lowering effects of this compound, clinical studies have shown that this did not translate into clinically meaningful changes in LDL-C, HDL-C, or triglycerides after 4 weeks of treatment.[1] This finding has led to a re-evaluation of the long-held hypothesis that FFA reduction is the primary mechanism behind niacin's beneficial effects on the broader lipid profile.[6]
Experimental Protocols
Detailed experimental protocols from the specific clinical trials for this compound are not publicly available. However, based on standard methodologies for quantifying plasma free fatty acids in clinical research, a representative protocol is provided below. The two most common methods are enzymatic colorimetric assays and gas chromatography.
Representative Protocol for Plasma Free Fatty Acid Quantification: Enzymatic Colorimetric Method
This method is widely used due to its convenience and suitability for high-throughput analysis.
a. Principle: Free fatty acids are converted to acyl-CoA by acyl-CoA synthetase. The resulting acyl-CoA is then oxidized by acyl-CoA oxidase, producing hydrogen peroxide (H₂O₂). In the presence of a peroxidase, H₂O₂ reacts with a chromogenic substrate to produce a colored product, the absorbance of which is proportional to the FFA concentration.[7][8][9][10][11]
b. Materials:
-
Plasma samples collected in EDTA- or citrate-containing tubes.
-
Commercially available Free Fatty Acid Quantification Kit (Colorimetric/Fluorometric).
-
Microplate reader capable of measuring absorbance at ~570 nm.
-
Phosphate Buffered Saline (PBS).
-
Reagents for protein determination (e.g., BCA assay).
c. Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Centrifuge samples at 2000 x g for 10 minutes at 4°C to remove any precipitates.
-
Collect the supernatant for analysis.
-
-
Assay Procedure (based on a typical kit protocol):
-
Prepare a standard curve using the provided FFA standard (e.g., palmitic acid).
-
Add a small volume of plasma (e.g., 2-10 µL) to each well of a 96-well plate.
-
Add the reaction mix containing acyl-CoA synthetase to each well and incubate to allow for the formation of acyl-CoA.
-
Add the enzyme mix containing acyl-CoA oxidase and the chromogenic probe.
-
Incubate at 37°C for 30 minutes, protected from light.
-
Measure the absorbance at the specified wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Subtract the blank reading from all sample and standard readings.
-
Plot the standard curve and determine the concentration of FFAs in the plasma samples.
-
Normalize the FFA concentration to the protein concentration of the plasma sample if required.
-
Representative Protocol for Plasma Free Fatty Acid Quantification: Gas Chromatography (GC) Method
This method provides a more detailed analysis of individual fatty acid species.
a. Principle: Lipids are extracted from plasma, and free fatty acids are isolated. The FFAs are then derivatized to form volatile fatty acid methyl esters (FAMEs). These FAMEs are separated and quantified using gas chromatography with a flame ionization detector (GC-FID) or mass spectrometry (GC-MS).[12][13][14][15][16]
b. Materials:
-
Plasma samples.
-
Internal standard (e.g., heptadecanoic acid).
-
Solvents for lipid extraction (e.g., chloroform:methanol mixture).
-
Derivatization agent (e.g., BF₃-methanol or (trimethylsilyl)diazomethane).
-
Hexane.
-
Gas chromatograph equipped with a capillary column and FID or MS detector.
c. Procedure:
-
Lipid Extraction:
-
To a known volume of plasma, add a known amount of internal standard.
-
Extract total lipids using a solvent system like chloroform:methanol.
-
Vortex and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
-
Isolation of Free Fatty Acids (if necessary):
-
The extracted lipids can be separated by thin-layer chromatography (TLC) or solid-phase extraction (SPE) to isolate the FFA fraction from other lipid classes like triglycerides and phospholipids.
-
-
Derivatization to FAMEs:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add the derivatizing agent (e.g., 14% BF₃ in methanol) and heat at a controlled temperature (e.g., 100°C for 30 minutes) to convert FFAs to FAMEs.
-
After cooling, add water and extract the FAMEs with hexane.
-
-
GC Analysis:
-
Inject a small volume of the hexane extract containing FAMEs into the GC.
-
The FAMEs are separated based on their boiling points and retention times on the GC column.
-
Quantify the individual fatty acids by comparing their peak areas to that of the internal standard and a standard curve of known fatty acid methyl esters.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways through which GPR109A and GPR81 agonists inhibit lipolysis in adipocytes.
References
- 1. Effects of a niacin receptor partial agonist, this compound, on plasma free fatty acids, lipids, and cutaneous flushing in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pilot study of the effects of niacin administration on free fatty acid and growth hormone concentrations in children with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Acipimox Therapy on Free Fatty Acid Efflux and Endothelial Function in the Metabolic Syndrome: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Acipimox Therapy on Free Fatty Acid Efflux and Endothelial Function in the Metabolic Syndrome: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSK256073, a selective agonist of G-protein coupled receptor 109A (GPR109A) reduces serum glucose in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Free Fatty Acids (NEFA/FFA) Colorimetric Assay Kit (Enzyme Method) - Elabscience® [elabscience.com]
- 8. Free Fatty Acid Assay Kit (Colorimetric) | ABIN2345128 [antibodies-online.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. abcam.com [abcam.com]
- 11. A new colorimetric method for the determination of free fatty acids with acyl-CoA synthetase and acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lipidmaps.org [lipidmaps.org]
- 15. Determination of free fatty acids in plasma by gas chromatography [agris.fao.org]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of In Vitro and In Vivo Data for the GPR109A Partial Agonist MK-0354
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical and clinical data for MK-0354, a partial agonist of the G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor. The objective is to present a clear, data-driven overview of its pharmacological profile, contrasting its in vitro activity with its in vivo effects, particularly in relation to the natural ligand, niacin.
Summary of Pharmacological Data
The following tables summarize the key quantitative data for this compound in comparison to niacin, the endogenous full agonist for GPR109A.
In Vitro Data: GPR109A Receptor Activity
| Compound | Target | Assay Type | Species | Potency (EC50) | Reference |
| This compound | GPR109A | Functional | Human | 1.65 µM | [1] |
| This compound | GPR109A | Functional | Mouse | 1.08 µM | [1] |
| Niacin | GPR109A | Functional | Not Specified | 100 nM | [2] |
| Niacin | GPR109A | Calcium Mobilization | Not Specified | 52 nM | [3] |
In Vivo Data: Effects on Free Fatty Acids (FFA) and Lipids
| Compound | Species | Dose | Duration | Effect on FFA | Effect on Lipids (LDL-C, HDL-C, Triglycerides) | Flushing/Vasodilation | Reference |
| This compound | Human | 300-4000 mg (single dose) | 5 hours | Robust, dose-related reduction | Not Assessed | Minimal | [4] |
| This compound | Human | 3600 mg/day | 7 days | Sustained reduction | Not Assessed | Minimal | [4] |
| This compound | Human | 2.5 g/day | 4 weeks | - | No clinically meaningful effect | Little | [4] |
| Niacin (Extended Release) | Human | 1 g (single dose) | 5 hours | Comparable reduction to 300 mg this compound | Not Assessed | Yes | [4] |
| This compound | Mouse | Not Specified (up to max feasible dose) | Not Specified | FFA lowering | Not Assessed | No vasodilation | [5] |
| Niacin | Mouse | 30 mg/kg (single dose) | 10 minutes | NEFA reduction | Not Assessed | Yes | [6] |
GPR109A Signaling Pathway and Experimental Workflow
The activity of this compound is mediated through the GPR109A receptor. The binding of an agonist to GPR109A can initiate two primary signaling cascades: a G-protein dependent pathway and a β-arrestin dependent pathway. The G-protein pathway is associated with the therapeutic antilipolytic effects, while the β-arrestin pathway is linked to the common side effect of flushing.
Caption: GPR109A signaling pathways.
The following diagram illustrates a typical workflow for evaluating a GPR109A agonist, from initial in vitro screening to in vivo assessment of efficacy and side effects.
Caption: Experimental workflow for GPR109A agonist evaluation.
Experimental Protocols
In Vitro cAMP Functional Assay for GPR109A
This protocol outlines a general procedure for determining the functional potency of a GPR109A agonist by measuring its effect on intracellular cyclic adenosine monophosphate (cAMP) levels. GPR109A is coupled to a Gi protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP.
1. Cell Culture and Preparation:
-
Culture a cell line stably expressing the human or mouse GPR109A receptor (e.g., HEK293 or CHO cells) in appropriate growth medium.
-
Seed the cells into a 96-well or 384-well plate and allow them to adhere and grow to a suitable confluency (typically 80-90%).
2. Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) and a reference agonist (e.g., niacin) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in an appropriate assay buffer to create a range of concentrations for generating a dose-response curve.
3. Assay Procedure:
-
Wash the cells with a pre-warmed assay buffer.
-
To stimulate cAMP production, add a known concentration of forskolin to all wells except for the negative control. Forskolin directly activates adenylyl cyclase.
-
Immediately add the diluted test compounds and reference agonist to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Lyse the cells to release the intracellular cAMP.
4. cAMP Detection:
-
Measure the cAMP concentration in each well using a commercially available cAMP detection kit (e.g., HTRF, FRET, or ELISA-based).
-
Follow the manufacturer's instructions for the chosen kit.
5. Data Analysis:
-
Convert the raw data (e.g., fluorescence or absorbance) to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.
In Vivo Mouse Ear Flushing (Vasodilation) Assay
This protocol describes a method for assessing the vasodilatory effects (flushing) of GPR109A agonists in mice.[1]
1. Animal Preparation:
-
Use adult male mice (e.g., C57BL/6).
-
Anesthetize the mice with an appropriate anesthetic (e.g., pentobarbital).
-
Place the anesthetized mouse on a heating pad to maintain body temperature.
2. Blood Flow Measurement:
-
Attach a laser Doppler flowmetry probe to the dorsal surface of the mouse's ear to continuously monitor blood flow.
-
Allow the blood flow signal to stabilize before administering the test compound.
3. Compound Administration:
-
Administer the test compound (e.g., this compound or niacin) or vehicle control via an appropriate route (e.g., intraperitoneal or oral).
4. Data Acquisition and Analysis:
-
Record the laser Doppler blood flow signal for a set period after compound administration (e.g., 60-90 minutes).
-
Analyze the change in blood flow over time compared to the baseline and the vehicle control group. A significant increase in blood flow is indicative of vasodilation or flushing.
In Vivo Human Studies (Phase I and II)
The in vivo data for this compound in humans was generated from Phase I and Phase II clinical trials.[4]
Phase I Studies:
-
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple doses of this compound.
-
Population: Healthy male volunteers.
-
Design: Randomized, placebo-controlled, dose-escalation studies.
-
Dosing: Single doses ranging from 300 mg to 4000 mg, and multiple daily doses up to 3600 mg for 7 days.
-
Key Measurements: Plasma concentrations of this compound, plasma free fatty acid (FFA) levels, and assessment of flushing symptoms.
Phase II Study:
-
Objective: To evaluate the efficacy of this compound on lipid parameters in patients with dyslipidemia.
-
Population: Patients with dyslipidemia (abnormal levels of lipids in the blood).
-
Design: Randomized, double-blind, placebo-controlled study.
-
Dosing: this compound 2.5 g once daily for 4 weeks.
-
Key Measurements: Percent change from baseline in LDL-C, HDL-C, and triglycerides. Assessment of FFA levels and flushing symptoms.
References
- 1. Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Niacin stimulates adiponectin secretion through the GPR109A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of MK-0354: A Comparative Analysis of a GPR109A Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published findings on MK-0354, a partial agonist of the niacin receptor GPR109A (G-protein coupled receptor 109A), with alternative therapeutic strategies for dyslipidemia. The primary goal of this compound development was to achieve the lipid-modifying effects of niacin with a significant reduction in the common side effect of cutaneous flushing. This document summarizes key experimental data, details the methodologies of pivotal studies, and visualizes the relevant biological pathways to facilitate independent validation and further research.
Comparative Performance Data
The clinical development of this compound focused on its ability to reduce plasma free fatty acids (FFA) as a primary pharmacodynamic endpoint, with the hypothesis that this would translate to improvements in the overall lipid profile. However, Phase I and II clinical trials revealed a disconnect between FFA suppression and lipid modulation. The following tables summarize the quantitative findings from key studies on this compound and its primary comparator, extended-release niacin, both alone and in combination with the flushing inhibitor laropiprant.
Table 1: Comparison of Effects on Plasma Free Fatty Acids (FFA)
| Compound/Combination | Dosage | Study Population | Duration | Key Finding on FFA Reduction |
| This compound | 300 mg (single dose) | Healthy Men | 5 hours | Comparable reduction to 1 g extended-release niacin.[1] |
| This compound | 300-4000 mg (single dose) | Healthy Men | 5 hours | Robust, dose-related reductions.[1] |
| This compound | up to 3600 mg (7 days) | Healthy Men | 7 days | Robust, dose-related reductions; suppression similar to single dose.[1] |
| Extended-Release Niacin (Niaspan®) | 1 g (single dose) | Healthy Men | 5 hours | Comparable reduction to 300 mg this compound.[1] |
Table 2: Comparison of Effects on Lipid Profile (Placebo-Adjusted Percent Change)
| Compound/Combination | Dosage | Study Population | Duration | HDL-C Change | LDL-C Change | Triglyceride Change |
| This compound | 2.5 g once daily | Dyslipidemic Patients | 4 weeks | 0.4% (95% CI: -5.2 to 6.0) | -9.8% (95% CI: -16.8 to -2.7) | -5.8% (95% CI: -22.6 to 11.9) |
| Extended-Release Niacin/Laropiprant | 2 g / 40 mg | Dyslipidemic Patients | 24 weeks | +20.0% | -18.4% | -25.8% |
Table 3: Comparison of Cutaneous Flushing
| Compound/Combination | Dosage | Study Population | Key Finding on Flushing |
| This compound | 2.5 g once daily | Dyslipidemic Patients | Minimal cutaneous flushing. |
| Extended-Release Niacin | 1 g | Dyslipidemic Patients | Flushing is a common and often dose-limiting side effect. |
| Extended-Release Niacin/Laropiprant | 1 g / 20 mg -> 2 g / 40 mg | Dyslipidemic Patients | Significantly less flushing than extended-release niacin alone. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the published findings on this compound and its comparators.
Measurement of Plasma Lipids and Free Fatty Acids
-
Lipid Profile Analysis: Plasma concentrations of total cholesterol, HDL-C, and triglycerides were determined using standardized enzymatic colorimetric assays. LDL-C concentrations were typically calculated using the Friedewald equation, provided that the triglyceride levels were below 400 mg/dL. For samples with higher triglyceride levels, direct LDL-C measurement methods were employed.
-
Free Fatty Acid (FFA) Analysis: Plasma FFA concentrations were measured using an in vitro enzymatic colorimetric method. This assay involves the acylation of coenzyme A by FFA, and the resulting acyl-CoA is oxidized, leading to the production of a colored product that is measured spectrophotometrically.
Assessment of Cutaneous Flushing
-
Subjective Assessment: Cutaneous flushing was evaluated using patient-reported outcomes, often captured through a daily electronic diary. The Flushing Symptom Questionnaire (FSQ) or a similar validated instrument was used to assess the severity, frequency, and duration of flushing symptoms, including redness, warmth, itching, and tingling. Severity was typically rated on a numerical scale (e.g., 0-10).
-
Objective Assessment: In some studies, objective measures of flushing were included, such as the use of laser Doppler flowmetry to quantify changes in cutaneous blood flow in response to the study medication.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a generalized workflow for the clinical evaluation of GPR109A agonists.
Caption: GPR109A signaling pathways for lipolysis and flushing.
References
Safety Operating Guide
Navigating the Disposal of MK-0354: A Guide for Laboratory Professionals
Core Principles of Chemical Waste Disposal
The fundamental approach to disposing of any chemical, including MK-0354, is to treat it as hazardous waste unless explicitly determined otherwise by a qualified safety professional. This involves adherence to local, state, and federal regulations, as well as the specific guidelines established by your institution's Environmental Health and Safety (EHS) department.
General Disposal Procedures
Given the absence of a specific Safety Data Sheet (SDS) for this compound in the provided search results, the following general procedures for chemical waste should be followed. These are based on standard laboratory safety protocols.
-
Consult Institutional Guidelines: Before initiating any disposal process, the first and most crucial step is to consult your institution's EHS guidelines. These documents will provide specific instructions for chemical waste segregation, labeling, and pickup.
-
Waste Segregation: Do not mix this compound with other chemical waste unless explicitly permitted by your EHS department. Improper mixing can lead to hazardous chemical reactions. Waste should be segregated into compatible categories (e.g., solid, liquid, halogenated, non-halogenated).
-
Proper Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards associated with the chemical (e.g., "Irritant," "Toxic"). In the absence of specific data for this compound, it is prudent to handle it with care.
-
The accumulation start date.
-
The name of the principal investigator or laboratory contact.
-
-
Container Selection: Use only approved and compatible waste containers. The container must be in good condition, with a secure, tight-fitting lid.
-
Storage of Waste: Store waste containers in a designated, well-ventilated, and secure secondary containment area to prevent spills and unauthorized access.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of chemical waste down the drain or in the regular trash.
Quantitative Data and Experimental Protocols
Specific quantitative data and detailed experimental protocols for the disposal of this compound are not available in the public domain. The following table summarizes the lack of specific information.
| Data Point | Information |
| LD50 (Lethal Dose, 50%) | Not available in the provided information |
| Environmental Fate and Effects | Not available in the provided information |
| Recommended Inactivation Method | Not available in the provided information |
In the absence of specific inactivation protocols, chemical degradation should not be attempted without validated procedures and appropriate safety measures.
Logical Workflow for Chemical Disposal
The following diagram illustrates a general decision-making process for the proper disposal of a laboratory chemical like this compound.
Caption: General workflow for laboratory chemical disposal.
Handling and Storage Recommendations
While disposal is the final step, proper handling and storage are paramount to safety. Based on general chemical safety guidelines, observe the following:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Use this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1]
By adhering to these general principles and prioritizing consultation with your institution's EHS department, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.
References
Safeguarding Researchers: A Comprehensive Guide to Handling MK-0354
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of MK-0354, a research compound. In the absence of a specific Safety Data Sheet (SDS), the following procedures are based on best practices for handling potent, novel pharmaceutical compounds, ensuring a cautious and safety-first approach.
The primary concern when handling any new or not fully characterized compound is to minimize exposure.[1] Powdered forms of active pharmaceutical ingredients (APIs) pose the greatest risk due to the potential for inhalation.[2] Therefore, engineering controls, personal protective equipment (PPE), and rigorous operational and disposal plans are critical.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. A risk assessment should always be conducted to determine the specific PPE required for the tasks to be performed.[3][4] For a compound like this compound, where full toxicological data may not be available, a conservative approach is recommended.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against splashes and dust.[5] |
| Face Shield | To be worn in addition to safety goggles when there is a significant risk of splashing.[3][5] | |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with nitrile gloves is recommended. For chemicals with unknown skin absorption hazards, a more resistant glove like a Silver Shield under a nitrile glove may be necessary.[3][6] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn at all times. Ensure it is fully buttoned.[5] |
| Apron | A chemically resistant apron should be worn over the lab coat when handling larger quantities of liquids. | |
| Respiratory Protection | Respirator | An N95 respirator or higher is recommended when handling the powder outside of a containment system to prevent inhalation.[7] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial to minimize the risk of exposure and contamination.
-
Preparation : Before handling this compound, ensure that the designated work area, preferably a certified chemical fume hood or a ventilated balance enclosure, is clean and uncluttered.[2] All necessary equipment and materials, including PPE, spill kits, and waste containers, should be readily accessible.
-
Weighing and Aliquoting : All handling of powdered this compound should be performed within a containment device such as a fume hood or glove box to minimize inhalation risk.[8] Use dedicated, clearly labeled utensils for this compound.
-
Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Ensure the vessel is appropriately sized and labeled.
-
Post-Handling : After handling, thoroughly decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.[9]
-
Segregation : All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be segregated from regular laboratory trash.[10]
-
Labeling : Waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[10]
-
Storage : Store hazardous waste in designated, well-ventilated, and secure areas, away from incompatible materials.[10]
-
Disposal : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.[10][11] Never dispose of this compound down the drain or in the regular trash.[9]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Assess the Spill : Determine the nature and extent of the spill.
-
Don PPE : Ensure you are wearing the appropriate PPE before attempting to clean up a spill.
-
Containment and Cleanup :
-
For solid spills : Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.[12] Carefully scoop the material into a labeled hazardous waste container.[12]
-
For liquid spills : Contain the spill with an absorbent material, such as a spill pillow or vermiculite, working from the outside in.[13] Once absorbed, scoop the material into a labeled hazardous waste container.[13]
-
-
Decontamination : Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
By adhering to these stringent safety protocols, researchers can handle this compound and other potent research compounds with confidence, ensuring their personal safety and the integrity of their research environment. Always consult with your institution's EHS department for specific guidance and training.
References
- 1. pharmtech.com [pharmtech.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. escopharma.com [escopharma.com]
- 9. Safe Chemical Waste Disposal [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. ehs.utk.edu [ehs.utk.edu]
- 13. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
